Product packaging for 3,4-Dichloro-4'-fluorobenzophenone(Cat. No.:CAS No. 157428-51-8)

3,4-Dichloro-4'-fluorobenzophenone

Cat. No.: B117913
CAS No.: 157428-51-8
M. Wt: 269.09 g/mol
InChI Key: BEONTTCZHDFDLF-UHFFFAOYSA-N
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Description

3,4-Dichloro-4'-fluorobenzophenone is a useful research compound. Its molecular formula is C13H7Cl2FO and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl2FO B117913 3,4-Dichloro-4'-fluorobenzophenone CAS No. 157428-51-8

Properties

IUPAC Name

(3,4-dichlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEONTTCZHDFDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461702
Record name 3,4-DICHLORO-4'-FLUOROBENZOPHENONE
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URL https://comptox.epa.gov/dashboard/DTXSID90461702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157428-51-8
Record name 3,4-DICHLORO-4'-FLUOROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone that holds significant interest for researchers in medicinal chemistry, materials science, and organic synthesis. Its substituted benzophenone core makes it a versatile scaffold for the development of novel compounds with potential applications in drug discovery and as a precursor for advanced polymers. The presence of dichloro and fluoro substituents on the phenyl rings imparts unique electronic and lipophilic properties, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and potential applications.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from data on closely related compounds and computational predictions. The fundamental properties are summarized below.

PropertyValueSource
IUPAC Name (3,4-Dichlorophenyl)(4-fluorophenyl)methanoneN/A
CAS Number 157428-51-8[1]
Molecular Formula C₁₃H₇Cl₂FO[1]
Molecular Weight 269.1 g/mol [1]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.Inferred from related compounds
Density Not availableN/A

Synthesis

The primary and most logical route for the synthesis of this compound is through a Friedel-Crafts acylation reaction . This well-established method involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

While a specific protocol for this compound is not detailed in the available literature, the following general procedure for the synthesis of similar halogenated benzophenones can be adapted.[2]

Reactants:

  • Fluorobenzene

  • 3,4-Dichlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

  • Dichloromethane (DCM) or another suitable inert solvent

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (containing CaCl₂) is charged with anhydrous aluminum chloride and the solvent (e.g., dichloromethane).

  • Addition of Acyl Chloride: 3,4-Dichlorobenzoyl chloride, dissolved in the same solvent, is added dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath). The formation of the acylium ion complex is an exothermic process.

  • Addition of Aromatic Substrate: Fluorobenzene is then added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and poured slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Logical Relationship of Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction DichlorobenzoylChloride 3,4-Dichlorobenzoyl chloride DichlorobenzoylChloride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification FinalProduct 3,4-Dichloro-4'- fluorobenzophenone Purification->FinalProduct

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Chemical Reactivity and Potential Applications

Halogenated benzophenones are known for their diverse chemical reactivity and have found applications in various fields.

  • Photochemistry: Benzophenones are well-known photosensitizers. Upon UV irradiation, they can be excited to a triplet state, which can then participate in various photochemical reactions, such as hydrogen abstraction. This property is utilized in photopolymerization and UV curing processes.[3]

  • Precursors for Polymers: Certain halogenated benzophenones serve as monomers for the synthesis of high-performance polymers like polyether ether ketone (PEEK). The specific halogenation pattern of this compound could be explored for creating novel polymers with tailored thermal and mechanical properties.[2]

  • Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active molecules. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, this compound represents a valuable starting material or fragment for the synthesis of new potential therapeutic agents.[2][4]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 4-fluorophenyl ring will appear as two doublets of doublets due to coupling with each other and with the fluorine atom. The protons on the 3,4-dichlorophenyl ring will exhibit a more complex splitting pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon will appear at a characteristic downfield shift (around δ 195 ppm). The carbons attached to fluorine will show a large one-bond coupling constant (¹JCF), and other carbons in the fluorinated ring will exhibit smaller two- and three-bond couplings.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings, C=C stretching of the rings, and C-Cl and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (269.1 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

Biological Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. However, it is known that some benzophenone derivatives can act as endocrine disruptors by interacting with nuclear receptors.[3] Further research is needed to investigate the potential biological activities and signaling pathway interactions of this specific compound.

Logical Diagram of Potential Research Areas:

Research_Areas cluster_applications Potential Applications cluster_studies Further Studies Compound 3,4-Dichloro-4'- fluorobenzophenone Materials Materials Science (e.g., Polymers, OLEDs) Compound->Materials Medicinal Medicinal Chemistry (e.g., Drug Discovery) Compound->Medicinal Agrochemical Agrochemicals Compound->Agrochemical Reactivity Chemical Reactivity Studies Compound->Reactivity Biological Biological Activity Screening Medicinal->Biological Signaling Signaling Pathway Elucidation Biological->Signaling

References

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dichloro-4'-fluorobenzophenone, a halogenated benzophenone derivative of significant interest in medicinal chemistry and materials science. This document outlines the primary synthetic route, details experimental protocols, and presents key reaction data in a structured format.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[1] In this specific synthesis, fluorobenzene is acylated with 3,4-dichlorobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the electron-rich fluorobenzene ring.[3][5] The presence of the fluorine atom on one of the aromatic rings and two chlorine atoms on the other introduces specific electronic and steric properties to the final molecule, which are often exploited in the design of bioactive compounds and advanced polymers.

The overall reaction can be summarized as follows:

Synthesis_Overview cluster_reactants Reactants cluster_product Product Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction DichlorobenzoylChloride 3,4-Dichlorobenzoyl Chloride DichlorobenzoylChloride->Reaction TargetMolecule This compound Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction HCl HCl (byproduct) Reaction->TargetMolecule Reaction->HCl

Caption: General overview of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the key steps in the synthesis of this compound, derived from established protocols for similar benzophenone derivatives.

Preparation of 3,4-Dichlorobenzoyl Chloride

The acylating agent, 3,4-dichlorobenzoyl chloride, can be synthesized from 3,4-dichlorobenzoic acid.

Experimental Workflow:

Acyl_Chloride_Synthesis Start 3,4-Dichlorobenzoic Acid in Dichloromethane Reagent Add Oxalyl Chloride and DMF (cat.) at 0°C Start->Reagent Stir Stir at Room Temperature (2-12 h) Reagent->Stir Concentrate Concentrate in vacuo Stir->Concentrate Product 3,4-Dichlorobenzoyl Chloride (used directly) Concentrate->Product

Caption: Workflow for the synthesis of 3,4-dichlorobenzoyl chloride.

Detailed Protocol:

  • To a solution of 3,4-dichlorobenzoic acid (1.0 equivalent) in dichloromethane (CH₂Cl₂), add oxalyl dichloride (1.1 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) (2-5 drops) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to afford crude 3,4-dichlorobenzoyl chloride.

  • The product is typically used in the subsequent step without further purification.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of structurally similar 4,4'-difluorobenzophenone.

Experimental Workflow:

Friedel_Crafts_Workflow Start Mix Fluorobenzene and 3,4-Dichlorobenzoyl Chloride Cool Cool to 0-25°C Start->Cool Add_Catalyst Add AlCl₃ portion-wise Cool->Add_Catalyst React React at Room Temperature (e.g., 3 hours) Add_Catalyst->React Quench Pour into ice-water React->Quench Filter Filter the precipitate Quench->Filter Purify Recrystallize Filter->Purify Product Pure 3,4-Dichloro-4'- fluorobenzophenone Purify->Product

Caption: Experimental workflow for the Friedel-Crafts acylation.

Detailed Protocol:

  • In a round-bottomed flask equipped with a stirrer, condenser, and drying tube, add fluorobenzene (e.g., 1.5-2.0 equivalents) and 3,4-dichlorobenzoyl chloride (1.0 equivalent) at room temperature.

  • Cool the mixture to 0-25°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.0-1.2 equivalents) in portions, maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified duration (e.g., 3 hours). The reaction progress can be monitored by gas chromatography (GC) or TLC.

  • Upon completion, slowly pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of benzophenone derivatives via Friedel-Crafts acylation, providing a basis for optimizing the synthesis of this compound.

Table 1: Reactant Molar Ratios for Benzophenone Synthesis

ReactantMolar Ratio (relative to Acyl Chloride)Reference
Aromatic Substrate (e.g., Fluorobenzene)1.5 - 3.0
Acyl Chloride1.0
Lewis Acid (AlCl₃)1.0 - 1.2

Table 2: Typical Reaction Conditions for Friedel-Crafts Acylation

ParameterValueReference
Temperature0 - 80 °C
Reaction Time3 - 6 hours
SolventDichloromethane or neat
CatalystAnhydrous AlCl₃

Table 3: Reported Yields for Similar Benzophenone Syntheses

ProductYieldReference
4-Fluorobenzophenone54.77%
4,4'-Difluorobenzophenone91 - 96.5% (crude)
4-Bromo-4'-propylbenzophenone60.7%

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the chemical synthesis, it is important to understand the logical relationships in the reaction mechanism. The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution pathway.

Logical Relationship Diagram:

FC_Mechanism_Logic cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution AcylChloride 3,4-Dichlorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex + Fluorobenzene Fluorobenzene Fluorobenzene (Nucleophile) ProductFormation Deprotonation & Aromatization SigmaComplex->ProductFormation FinalProduct 3,4-Dichloro-4'- fluorobenzophenone ProductFormation->FinalProduct Forms

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and desired product purity.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation mechanism with a specific focus on the synthesis of benzophenones. Benzophenone and its derivatives are crucial structural motifs in medicinal chemistry and materials science, making a thorough understanding of their synthesis essential for professionals in drug development and chemical research. This document outlines the core mechanistic principles, provides detailed experimental protocols, presents quantitative data on reaction efficiencies, and includes visual diagrams to elucidate the reaction pathways.

Core Principles: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. In the context of benzophenone synthesis, this typically involves the reaction of benzene or a substituted benzene derivative with benzoyl chloride (or another benzoylating agent) in the presence of a Lewis acid catalyst.[1][2] The overall reaction is an electrophilic aromatic substitution.[2]

The mechanism can be dissected into three primary stages:

  • Generation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the benzoyl chloride to form a highly electrophilic acylium ion.[3][4] The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[2]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly added benzoyl group.[4] This restores the aromaticity of the ring, yielding the benzophenone product and regenerating the Lewis acid catalyst, although in a complexed form with the product. An aqueous workup is then required to liberate the final ketone.[1]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation benzoyl_chloride Benzoyl Chloride acylium_ion Acylium Ion (Electrophile) benzoyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) alcl4_minus [AlCl₄]⁻ acylium_ion->alcl4_minus + [AlCl₄]⁻ arenium_ion Arenium Ion (Sigma Complex) acylium_ion->arenium_ion Attack by Benzene benzene Benzene benzene->arenium_ion benzophenone Benzophenone arenium_ion->benzophenone + [AlCl₄]⁻ hcl HCl benzophenone->hcl regenerated_catalyst AlCl₃ benzophenone->regenerated_catalyst

Figure 1: The three-step mechanism of Friedel-Crafts acylation for benzophenone synthesis.

Experimental Protocols

Below are detailed methodologies for the synthesis of benzophenone and a substituted derivative, compiled from established laboratory procedures.

Synthesis of Benzophenone from Benzene and Benzoyl Chloride

This protocol outlines the classic approach to synthesizing the parent benzophenone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Benzoyl chloride

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), dilute

  • Sodium hydroxide (NaOH) solution, 10%

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 4.0 g, 30 mmol) and anhydrous benzene (e.g., 20 mL).[5] Cool the flask in an ice-water bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (e.g., 3.3 mL, 30 mmol) dropwise from the dropping funnel with continuous stirring.[5] Control the rate of addition to maintain a gentle evolution of HCl gas.

  • Reaction: After the addition is complete, heat the reaction mixture on a water bath (around 60°C) for approximately 20-30 minutes to drive the reaction to completion.[3][6]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).[5]

  • Washing: Combine the organic extracts and wash them with a 10% NaOH solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with water until the washings are neutral.[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent like light petroleum or by vacuum distillation.[5]

Experimental_Workflow_Benzophenone start Start setup Reaction Setup: AlCl₃ and Benzene in Flask start->setup addition Slow Addition of Benzoyl Chloride setup->addition reaction Heating at 60°C addition->reaction workup Quenching with Ice and HCl reaction->workup extraction Extraction with Diethyl Ether workup->extraction washing Washing with NaOH and Water extraction->washing drying Drying with MgSO₄ washing->drying evaporation Solvent Removal drying->evaporation purification Recrystallization or Vacuum Distillation evaporation->purification end Pure Benzophenone purification->end

Figure 2: Experimental workflow for the synthesis of benzophenone.
Synthesis of 4-Methylbenzophenone from Toluene and Benzoyl Chloride

This protocol illustrates the synthesis of a substituted benzophenone, highlighting the directing effects of substituents on the aromatic ring.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • Benzoyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a stirred solution of toluene (1 equivalent) in dichloromethane at room temperature, add anhydrous aluminum chloride (1.1 equivalents).[7]

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1 equivalent) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.[7]

  • Workup: Cautiously pour the reaction mixture into a beaker containing ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-methylbenzophenone.

Quantitative Data and Reaction Parameters

The efficiency of the Friedel-Crafts acylation for benzophenone synthesis is influenced by several factors, including the choice of catalyst, solvent, and the nature of the substituents on the aromatic substrate. The following table summarizes quantitative data from various studies.

Aromatic SubstrateAcylating AgentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
BenzeneBenzoyl ChlorideAlCl₃ (stoichiometric)Benzene600.5High[3][6]
BenzeneBenzoyl ChlorideFeCl₃ in BmimCl-FeCl₃Ionic Liquid800.597[8]
BenzeneN-(4-nitrophenyl)benzamideCF₃SO₃H (4 equiv)Benzene50393[9]
TolueneBenzoyl ChlorideAlCl₃DichloromethaneRT4High[7]
BenzeneBenzoic AcidTfOH / Phosphoric Acid Triester-RT0.3392[10]
p-XyleneBenzoyl ChlorideCF₃SO₃H (catalytic)-138682
AnisoleBenzoyl ChlorideEnvirocat EPZG---High[11]

Note: "High" yield is indicated where specific percentages were not provided in the source but the reaction was reported as efficient.

Limitations and Considerations

Despite its utility, the Friedel-Crafts acylation has several limitations:

  • Substrate Scope: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) as they are not nucleophilic enough to attack the acylium ion.[12]

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[1]

  • Catalyst Deactivation: Aromatic rings containing basic functional groups like amines (-NH₂) will react with the Lewis acid catalyst, deactivating it.[12]

  • Harsh Conditions: Traditional protocols often require harsh conditions and produce significant amounts of corrosive byproducts and waste.[9] Greener methodologies using reusable catalysts or milder conditions are an active area of research.[11]

Conclusion

The Friedel-Crafts acylation remains a powerful and widely used method for the synthesis of benzophenones. A thorough understanding of its mechanism, experimental parameters, and limitations is crucial for chemists in academia and industry. The development of more sustainable and efficient catalytic systems continues to enhance the applicability of this classic reaction in modern organic synthesis and drug development.

References

The Role of Lewis Acids in the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-4'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient production is of significant industrial importance. The most common synthetic route is the Friedel-Crafts acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride, a reaction critically dependent on the choice and application of a Lewis acid catalyst. This technical guide provides a comprehensive overview of the pivotal role of Lewis acids in this synthesis, detailing the reaction mechanism, offering comparative data on catalyst performance, and presenting standardized experimental protocols.

Introduction

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of aryl ketones. The synthesis of this compound is a classic example of this reaction, involving the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with an acyl group derived from 3,4-dichlorobenzoyl chloride.[1] The electrophilicity of the acylating agent is significantly enhanced by the coordination of a Lewis acid, making this component central to the reaction's success. This guide will delve into the multifaceted role of the Lewis acid in this specific transformation.

The Core of the Reaction: The Role of the Lewis Acid

The primary function of the Lewis acid in the Friedel-Crafts acylation is to activate the acylating agent, 3,4-dichlorobenzoyl chloride. This activation is achieved through the coordination of the Lewis acid with the chlorine atom of the acyl chloride.[2] This interaction polarizes the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic and facilitating the formation of a highly reactive acylium ion.

Mechanism of Action

The generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of 3,4-dichlorobenzoyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and a complex anion (e.g., [AlCl₄]⁻, [FeCl₄]⁻).[2][3]

  • Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the electron-rich π-system of the fluorobenzene ring. This attack transiently disrupts the aromaticity of the ring, forming a carbocation intermediate known as a Wheland intermediate or a σ-complex.

  • Rearomatization: A proton is then abstracted from the Wheland intermediate by the complex anion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst in its active form.

  • Product-Catalyst Complexation: The ketone product, this compound, is a Lewis base and can form a stable complex with the strong Lewis acid catalyst. This complexation often necessitates the use of stoichiometric or even excess amounts of the Lewis acid to drive the reaction to completion.[4] The desired product is liberated from this complex during the aqueous work-up.

The overall reaction can be summarized as follows:

Reaction Scheme

Comparative Analysis of Lewis Acids

While aluminum trichloride (AlCl₃) is the most traditionally employed Lewis acid for Friedel-Crafts acylations due to its high activity, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and more modern catalytic systems have been explored to mitigate some of the drawbacks associated with AlCl₃, such as its moisture sensitivity and the generation of significant waste streams. The choice of Lewis acid can significantly impact the reaction yield, selectivity, and overall efficiency.

Table 1: Comparison of Conventional Lewis Acids in Friedel-Crafts Acylation

Lewis AcidAcylating AgentAromatic SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference (for analogous reaction)
AlCl₃Benzoyl ChlorideAnisole[bmim][BF₄]801>99N/A
FeCl₃Benzoyl ChlorideAnisole[bmim][BF₄]801>99N/A
ZnCl₂Benzoyl ChlorideBenzeneBmimCl-ZnCl₂8072[5]
FeCl₃·6H₂OAcetic AnhydrideAnisoleTAAIL602462[6]
AlCl₃Acetyl ChlorideBenzene----[2]

Note: The data presented is for analogous reactions and should be used as a qualitative guide. TAAIL = Tunable Aryl Alkyl Ionic Liquid. [bmim][BF₄] = 1-butyl-3-methylimidazolium tetrafluoroborate.

Table 2: Performance of Alternative Catalytic Systems

Catalyst SystemAcylating AgentAromatic SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference (for analogous reaction)
BmimCl-FeCl₃Benzoyl ChlorideBenzene-80390[5]
BmimCl-AlCl₃Benzoyl ChlorideBenzene-80385[5]
Hf(OTf)₄/TfOHBenzoyl ChlorideFluorobenzene---High[7][8]
Lanthanide TriflatesBenzoyl ChlorideSubstituted Benzenes---up to 93[7]
Zinc Oxide (ZnO)Various Acyl ChloridesSubstituted BenzenesSolvent-freeRoom Temp.-High[7]

Note: This table highlights the potential of modern catalytic systems. Quantitative data for the specific synthesis of this compound would require experimental validation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using conventional Lewis acids. These should be adapted and optimized based on laboratory conditions and scale.

Protocol using Aluminum Trichloride (AlCl₃)
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to a trap for HCl gas is assembled. The entire system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum trichloride (1.1 to 1.5 molar equivalents relative to the acyl chloride). An appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or excess fluorobenzene) is added.

  • Addition of Acyl Chloride: 3,4-Dichlorobenzoyl chloride (1.0 molar equivalent) is dissolved in a small amount of the reaction solvent and added dropwise to the stirred suspension of AlCl₃ at 0-5 °C.

  • Addition of Fluorobenzene: Fluorobenzene (typically used in excess, e.g., 3-5 molar equivalents) is then added dropwise to the reaction mixture, maintaining the temperature between 0 and 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), monitoring the progress by TLC or GC.

  • Work-up: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from ethanol or hexane) or column chromatography to afford pure this compound.

Protocol using Ferric Chloride (FeCl₃)

The protocol using ferric chloride is similar to that with aluminum trichloride, with the following considerations:

  • FeCl₃ is generally a milder Lewis acid than AlCl₃, which may require higher reaction temperatures or longer reaction times to achieve comparable yields.[9]

  • The stoichiometry of FeCl₃ may also need to be adjusted. While still often used in stoichiometric amounts, some reactions may proceed with catalytic amounts, especially with more reactive substrates.

  • The work-up procedure is analogous, involving the quenching of the reaction mixture with an acidic aqueous solution.

Visualizing the Process

Reaction Mechanism Pathway

Friedel_Crafts_Acylation AcylChloride 3,4-Dichlorobenzoyl Chloride AcyliumIon_Complex Acylium Ion-Lewis Acid Complex AcylChloride->AcyliumIon_Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Fluorobenzene Fluorobenzene Wheland_Intermediate Wheland Intermediate (σ-complex) Fluorobenzene->Wheland_Intermediate + Acylium Ion Product_Complex Product-Lewis Acid Complex Wheland_Intermediate->Product_Complex - H+ HCl HCl Product This compound Product_Complex->Product + H2O (Work-up) Regenerated_Catalyst Regenerated Lewis Acid

Caption: The catalytic cycle of Friedel-Crafts acylation.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Charge Flask with Lewis Acid and Solvent B Add 3,4-Dichlorobenzoyl Chloride (0-5 °C) A->B C Add Fluorobenzene (0-10 °C) B->C D Stir at Room Temperature (2-24 h) C->D E Quench with Ice/ Conc. HCl D->E Reaction Completion F Extract with Solvent E->F G Wash Organic Layer F->G H Dry and Evaporate G->H I Purify by Recrystallization or Chromatography H->I J This compound I->J Final Product

Caption: A typical experimental workflow for the synthesis.

Conclusion

The Lewis acid is an indispensable component in the synthesis of this compound via Friedel-Crafts acylation. Its primary role is to activate the 3,4-dichlorobenzoyl chloride, thereby facilitating the electrophilic attack on the fluorobenzene ring. While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. Modern catalytic systems, including those based on metal triflates and ionic liquids, offer promising alternatives that can lead to more efficient and environmentally benign synthetic processes. A thorough understanding of the role of the Lewis acid and careful optimization of the reaction conditions are paramount for achieving high yields and purity of the desired product, which is crucial for its subsequent applications in the pharmaceutical and agrochemical industries. Further research into reusable and highly active catalytic systems will continue to be a key area of development in this field.

References

spectroscopic data of 3,4-Dichloro-4'-fluorobenzophenone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical guide to the spectroscopic analysis of benzophenone derivatives. Due to the unavailability of published experimental spectroscopic data for 3,4-Dichloro-4'-fluorobenzophenone in readily accessible databases, this guide utilizes 4,4'-difluorobenzophenone as an illustrative example. All presented data and its interpretation pertain to 4,4'-difluorobenzophenone and serve to demonstrate the format and content of a comprehensive spectroscopic analysis.

Introduction

Benzophenones are a class of aromatic ketones that are of significant interest in organic chemistry, medicinal chemistry, and materials science. Their photochemical properties make them useful as photoinitiators, UV blockers, and probes for biological systems. The precise characterization of their molecular structure is paramount for understanding their function and for the development of new applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and structural elucidation of these compounds.

This guide provides an in-depth overview of the spectroscopic data for a representative benzophenone derivative and outlines the standard experimental protocols for acquiring such data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for the illustrative compound, 4,4'-difluorobenzophenone.

Table 1: ¹H NMR Data for 4,4'-Difluorobenzophenone
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.82Multiplet4HAromatic Protons (ortho to C=O)
7.17Multiplet4HAromatic Protons (meta to C=O)

Solvent: CDCl₃

Table 2: ¹³C NMR Data for 4,4'-Difluorobenzophenone
Chemical Shift (δ) ppmAssignment
193.9C=O (Carbonyl Carbon)
165.5 (d, J = 255.8 Hz)C-F
133.0 (d, J = 9.4 Hz)Aromatic CH (ortho to C=O)
132.8Aromatic C (ipso to C=O)
115.9 (d, J = 22.0 Hz)Aromatic CH (meta to C=O)

Solvent: CDCl₃

Table 3: IR Spectroscopy Data for 4,4'-Difluorobenzophenone
Wavenumber (cm⁻¹)IntensityAssignment
3070WeakAromatic C-H Stretch
1655StrongC=O Stretch (Ketone)
1595StrongAromatic C=C Stretch
1225StrongC-F Stretch
840StrongC-H Bending (para-disubstituted)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for 4,4'-Difluorobenzophenone[1]
m/zRelative Intensity (%)Assignment
218100[M]⁺ (Molecular Ion)
12360[C₇H₄FO]⁺
9540[C₆H₄F]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of approximately 5-20 mg of the compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade the spectral resolution.

  • Instrumentation: The NMR tube is placed in the spectrometer's probe.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

    • ¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • The fine powder is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired by passing an infrared beam through the KBr pellet. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final Report & Publication Structure_Determination->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichloro-4'-fluorobenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. Given the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information on structurally related compounds to predict its solubility profile. Furthermore, it details a standardized experimental protocol for determining thermodynamic solubility, providing a practical framework for researchers.

Predicted Solubility Profile

This is supported by data for related compounds. For instance, 4-fluorobenzophenone is reported to be insoluble in water but soluble in nonpolar solvents like benzene and hexanes[1][2]. Similarly, 4,4'-dichlorobenzophenone is soluble in hot acetone[3]. Based on these observations, the anticipated solubility of this compound is summarized in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted Solubility
Polar Protic Water, Ethanol, MethanolLow to Insoluble
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Sparingly Soluble to Soluble
Nonpolar Hexane, Toluene, Dichloromethane, ChloroformSoluble to Freely Soluble

Note: This table is predictive and based on the properties of structurally similar compounds. Experimental verification is required for precise solubility determination.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a crystalline compound is the shake-flask method[4][5]. This method is widely accepted for its reliability and is recommended for obtaining accurate solubility data, which is crucial in drug development and formulation studies[4][6][7].

Principle

The shake-flask method establishes an equilibrium between the solid state of the compound and its dissolved state in a specific solvent at a controlled temperature. The concentration of the dissolved compound in the saturated solution is then measured to determine the thermodynamic solubility.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents of analytical grade

  • Glass vials or flasks with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

  • Volumetric flasks and pipettes

Procedure
  • Preparation of the Sample: Add an excess amount of crystalline this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system[5][8]. It is advisable to perform a time-course study to determine the point at which equilibrium is reached (i.e., when the concentration of the dissolved compound no longer increases).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Subsequently, centrifuge the vials at a high speed to pellet the remaining suspended solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or µg/mL.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Sedimentation C->D E Centrifugation D->E F Filter Supernatant E->F G Dilute Sample F->G H Quantify by HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

References

Halogenated Benzophenones: A Comprehensive Technical Guide to Their Diverse Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its chemical stability and versatile functionalization potential. The introduction of halogen atoms onto the benzophenone core profoundly influences its physicochemical and biological properties, leading to a diverse array of applications. Halogenation can modulate lipophilicity, electronic properties, and steric hindrance, thereby enhancing biological activity, tuning photophysical characteristics, and improving material performance. This in-depth technical guide explores the significant potential of halogenated benzophenones across various scientific disciplines, with a focus on their applications in medicinal chemistry, materials science, and as photoinitiators. This document provides a comprehensive overview of their synthesis, biological activities, and material properties, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Medicinal Chemistry Applications

Halogenated benzophenones have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Anticancer Activity

Fluorinated and chlorinated benzophenones, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of halogens can enhance the binding affinity of these compounds to biological targets and improve their pharmacokinetic profiles.

Table 1: Anticancer Activity of Halogenated Benzophenones

CompoundHalogenCancer Cell LineIC50 (µM)Reference
Fluorinated Benzophenone DerivativeFluoroKB-3-1 (Cervical Carcinoma)~1.7 (vs. Gemcitabine: ~22.1)[1]
Fluorinated Benzophenone DerivativeFluoroMDA-MB-231 (Breast Cancer)~4.5 (vs. Gemcitabine: ~11.2)[1]
Chlorinated Benzofuran DerivativeChloroA549 (Lung Cancer)6.3 ± 2.5[2]
Chlorinated Benzofuran DerivativeChloroHepG2 (Liver Cancer)11 ± 3.2[2]
Brominated Benzofuran DerivativeBromoA549 (Lung Cancer)3.5 ± 0.6[2]
Brominated Benzofuran DerivativeBromoHepG2 (Liver Cancer)3.8 ± 0.5[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

Materials:

  • Halogenated benzophenone compounds

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the halogenated benzophenone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-Inflammatory Activity

Halogenated benzophenones have shown potential as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[7][8][9]

Table 2: Anti-inflammatory Activity of a Halogenated Benzophenone Analog

CompoundHalogenAssayTargetInhibitionReference
Glucosylated Benzophenone 4-In vitro enzymatic assayCOX-2Selective Inhibition[9]
Benzophenone 5 (aglycone)-In vitro enzymatic assayCOX-1Selective Inhibition[9]

This assay evaluates the ability of a compound to reduce inflammation in a mouse model.[7]

Materials:

  • Halogenated benzophenone compounds

  • Croton oil

  • Acetone

  • Mice

  • Micrometer

Procedure:

  • Compound Administration: Administer the test compounds (e.g., orally or topically) to the mice.

  • Induction of Edema: Apply a solution of croton oil in acetone to the inner surface of the right ear of each mouse to induce inflammation. The left ear serves as a control.

  • Measurement of Edema: After a specific time (e.g., 6 hours), measure the thickness of both ears using a micrometer.

  • Data Analysis: The difference in thickness between the right and left ears indicates the degree of edema. Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antiviral Activity (Anti-HIV)

Certain halogenated benzophenones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant activity against both wild-type and drug-resistant strains of HIV-1.[10][11]

Table 3: Anti-HIV-1 Activity of Halogenated Benzophenones

CompoundHalogenHIV-1 StrainIC50 (nM)Reference
GW4511HalogenatedWild Type≤ 2[10]
GW4751HalogenatedWild Type≤ 2[10]
GW3011HalogenatedWild Type≤ 2[10]
GW4511HalogenatedY181C Mutant< 10[10]
GW4511HalogenatedK103N Mutant< 10[10]

This assay measures the inhibition of HIV-1 replication by quantifying the amount of p24 antigen, a viral core protein.[11]

Materials:

  • Halogenated benzophenone compounds

  • HIV-1 strains (wild-type and resistant)

  • Host cells (e.g., C8166, MT-4)

  • p24 Antigen ELISA kit

Procedure:

  • Cell Infection: Infect host cells with a known amount of HIV-1 in the presence of varying concentrations of the test compounds.

  • Incubation: Culture the infected cells for a period that allows for viral replication (e.g., 3-5 days).

  • Supernatant Collection: Collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the compound that inhibits p24 production by 50% (IC50) compared to the untreated control.

Enzyme Inhibition (AChE and BACE-1)

Fluorinated benzophenones have been investigated as multi-target agents for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and β-secretase (BACE-1).[12][13][14][15][16]

Table 4: Enzyme Inhibitory Activity of Fluorinated Benzophenones

CompoundHalogenEnzymeIC50 (µM)Reference
Fluorinated Benzophenone Derivative (62)FluoroBACE-12.32[12]
Benzamide Derivative (JW8)-AChE0.056[14]
Benzamide Derivative (JW8)-BACE-19.01[14]

This is a colorimetric assay to measure AChE activity and its inhibition.[17][18][19][20][21]

Materials:

  • Halogenated benzophenone compounds

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATChI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.[17]

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate.[17]

  • Reaction Initiation: Start the reaction by adding the ATChI substrate.[17]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points.[17]

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This assay uses Fluorescence Resonance Energy Transfer (FRET) to measure BACE-1 activity.[22][23][24][25][26]

Materials:

  • Halogenated benzophenone compounds

  • Recombinant human BACE-1 enzyme

  • BACE-1 FRET peptide substrate

  • Assay buffer

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the BACE-1 enzyme, FRET substrate, and test compounds in the assay buffer.[23]

  • Reaction Setup: In a 96-well black plate, add the FRET substrate and the test compounds at various concentrations.[22]

  • Reaction Initiation: Initiate the reaction by adding the BACE-1 enzyme solution.[22]

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. In the presence of active BACE-1, the substrate is cleaved, separating the FRET pair and leading to an increase in fluorescence.[23]

  • Data Analysis: Calculate the percentage of BACE-1 inhibition for each compound concentration and determine the IC50 value.

Materials Science Applications

Halogenated benzophenones are valuable components in the development of advanced materials, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Benzophenone derivatives, including halogenated ones, are utilized as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which facilitate efficient energy transfer to phosphorescent dopants.[1][27][28]

Table 5: Performance of OLEDs with Benzophenone-Based Host Materials

Host MaterialDopant ColorMax. External Quantum Efficiency (EQE) (%)Reference
BP2Yellow19.2[27]
BP2Green17.0[27]
HA1-HA10 based devicesRed, Orange, Yellow, Green, Blue> 10[1]
DB13 (Bicarbazole-Benzophenone)Green (Ir(ppy)3 dopant)- (Power Efficacy of 45 lm/W)[29]
DB34 (Bicarbazole-Benzophenone)Green (4CzIPN dopant)11[29]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials (hole transport layer, emissive layer with halogenated benzophenone host and phosphorescent dopant, electron transport layer)

  • Metal for cathode (e.g., LiF/Al)

  • Vacuum thermal evaporation system

  • Glove box

  • Source meter

  • Spectrometer

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system. Sequentially deposit the hole transport layer, the emissive layer (by co-evaporating the halogenated benzophenone host and the phosphorescent dopant), and the electron transport layer.

  • Cathode Deposition: Deposit the cathode layer (e.g., LiF followed by Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the devices in a glove box under an inert atmosphere to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectrometer. Calculate the external quantum efficiency (EQE), power efficiency, and color coordinates.

Photoinitiator Applications

Halogenated benzophenones can act as efficient photoinitiators for free-radical polymerization upon UV irradiation. They are used in various applications, including UV curing of coatings, inks, and adhesives. The halogen atoms can influence the absorption spectrum and the efficiency of intersystem crossing, which is a critical step in the photoinitiation process.

Signaling Pathways and Workflow Diagrams

General Workflow for Drug Discovery with Halogenated Benzophenones

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Synthesis Synthesis of Halogenated Benzophenones Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Test Compounds Enzyme_Inhibition Enzyme Inhibition Assays (e.g., AChE, BACE-1) Purification->Enzyme_Inhibition Test Compounds Antiviral Antiviral Assays (e.g., Anti-HIV) Purification->Antiviral Test Compounds SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Enzyme_Inhibition->SAR Antiviral->SAR SAR->Synthesis Design New Analogs In_Silico In Silico Modeling (Docking) SAR->In_Silico Animal_Models Animal Models of Disease SAR->Animal_Models Promising Leads Toxicity Toxicity & Pharmacokinetics Animal_Models->Toxicity

Caption: Drug discovery workflow for halogenated benzophenones.

Photoinitiation Mechanism of Benzophenones (Type II)

G BP Benzophenone (BP) BP_S1 Excited Singlet State (BP-S1) BP->BP_S1 UV Light (hν) BP_T1 Excited Triplet State (BP-T1) BP_S1->BP_T1 Intersystem Crossing (ISC) Radical_pair Radical Pair BP_T1->Radical_pair Hydrogen Abstraction Co-initiator Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radical_pair Initiating_Radical Initiating Radical Radical_pair->Initiating_Radical Polymer Polymer Initiating_Radical->Polymer Polymerization Monomer Monomer Monomer Monomer->Polymer

Caption: Type II photoinitiation mechanism of benzophenones.

BACE-1 Inhibition in Alzheimer's Disease Pathway

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C-terminal fragment β (C99) APP->CTF_beta Cleavage BACE1 β-Secretase (BACE-1) BACE1->sAPPb BACE1->CTF_beta gamma_Secretase γ-Secretase Abeta Amyloid-β (Aβ) Peptide gamma_Secretase->Abeta CTF_beta->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Neurotoxicity Neurotoxicity Plaques->Neurotoxicity AD Alzheimer's Disease Neurotoxicity->AD Halogenated_BP Halogenated Benzophenone Halogenated_BP->BACE1 Inhibition

Caption: Inhibition of the amyloidogenic pathway by BACE-1 inhibitors.

Conclusion

Halogenated benzophenones represent a versatile and highly valuable class of compounds with significant potential in medicinal chemistry, materials science, and industrial applications. The strategic incorporation of halogens allows for the fine-tuning of their properties, leading to the development of potent therapeutic agents, efficient materials for organic electronics, and effective photoinitiators. The data and protocols presented in this guide underscore the broad utility of halogenated benzophenones and provide a solid foundation for future research and development in these areas. Further exploration of structure-activity and structure-property relationships will undoubtedly unlock new and exciting applications for this remarkable class of molecules.

References

3,4-Dichloro-4'-fluorobenzophenone as a Monomer for High-Performance Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth analysis of 3,4-Dichloro-4'-fluorobenzophenone as a potential monomer for the synthesis of high-performance polymers, particularly poly(aryl ether ketone)s (PAEKs). Due to a lack of direct research on this specific monomer, this paper establishes a predictive framework by examining the well-documented polymerization behavior and material properties of structurally analogous dihalobenzophenones, such as 4,4'-dichlorobenzophenone and 4,4'-difluorobenzophenone. This guide furnishes researchers, scientists, and drug development professionals with a comprehensive overview of the prospective synthesis methodologies, anticipated polymer characteristics, and the underlying chemical principles. Detailed experimental protocols, derived from established literature on similar monomers, are provided to facilitate future research and development.

Introduction

Halogenated benzophenones are a critical class of monomers for the synthesis of high-performance aromatic polymers like poly(ether ether ketone) (PEEK) and other poly(aryl ether ketone)s (PAEKs). These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them indispensable in demanding applications across the aerospace, automotive, and medical industries.

This compound is an asymmetrically substituted aromatic ketone that holds significant promise as a monomer. The presence of three halogen atoms—two chlorine and one fluorine—offers multiple reactive sites for nucleophilic aromatic substitution (SNAr), the primary mechanism for PAEK synthesis. The differential reactivity of the C-F bond versus the C-Cl bonds, with the former typically being more labile under SNAr conditions, could allow for regioselective polymerization and the creation of novel polymer architectures.

Despite its potential, a survey of the current scientific literature reveals a significant research gap concerning the use of this compound as a polymer building block. This guide aims to bridge that gap by providing a foundational understanding based on the extensive research conducted on analogous monomers.

Polymerization via Nucleophilic Aromatic Substitution

The most viable route for the polymerization of this compound is through a nucleophilic aromatic substitution polycondensation reaction. This process involves the reaction of the dihalo-monomer with a bisphenol, in the presence of a weak base and a high-boiling aprotic polar solvent.

The general mechanism involves the in-situ formation of a more nucleophilic bisphenoxide by the weak base, which then attacks the electron-deficient aromatic ring of the benzophenone monomer, displacing the halide and forming an aryl ether linkage. The reactivity of the halogens is activated by the electron-withdrawing effect of the ketone group.

Proposed Reaction Scheme

A hypothetical polymerization of this compound with a generic bisphenol, such as Bisphenol A, is depicted below. The fluorine atom is expected to be the more reactive leaving group compared to the chlorine atoms.

G cluster_reactants Reactants & Conditions Monomer1 This compound Polymer Poly(aryl ether ketone) Monomer1->Polymer - F⁻ Monomer2 Bisphenol A Monomer2->Polymer Base K₂CO₃ (Base) Solvent High-Boiling Solvent (e.g., Sulfolane, NMP) Heat Heat (180-320°C)

Caption: Proposed polymerization of this compound.

Experimental Protocols (Based on Analogous Monomers)

The following protocols are adapted from established procedures for the synthesis of PAEKs from 4,4'-dichlorobenzophenone and 4,4'-difluorobenzophenone. These serve as a starting point for the experimental investigation of this compound.

Materials
  • Dihalo-monomer: this compound

  • Bisphenol monomer: 4,4'-Biphenol, Bisphenol A, or Hydroquinone

  • Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • Solvent: N-Methyl-2-pyrrolidone (NMP), Sulfolane, or Diphenyl sulfone

  • Azeotroping Agent: Toluene or Xylene

  • Precipitation/Washing: Methanol, Acetone, Deionized water

Representative Polymerization Procedure

The following workflow outlines the key steps for the synthesis of a PAEK from a dihalobenzophenone and a bisphenol.

G A 1. Charging the Reactor - Add bisphenol, dihalobenzophenone, K₂CO₃, NMP, and toluene to a resin kettle. B 2. Dehydration - Heat to 140-160°C with stirring under N₂. - Azeotropically remove water with toluene using a Dean-Stark trap. A->B C 3. Polymerization - After dehydration, remove toluene by distillation. - Increase temperature to 180-220°C to initiate polymerization. - Maintain for 4-12 hours until a significant viscosity increase is observed. B->C D 4. Precipitation - Cool the viscous solution and dilute with NMP. - Precipitate the polymer by pouring the solution into a stirred excess of water/methanol. C->D E 5. Purification - Filter the polymer. - Wash repeatedly with hot deionized water and methanol to remove salts and residual solvent. D->E F 6. Drying - Dry the purified polymer under vacuum at 120°C for 24 hours. E->F

Caption: General experimental workflow for PAEK synthesis.

Predicted Polymer Properties and Data from Analogous Systems

The properties of polymers derived from this compound are expected to be in the range of other high-performance PAEKs. The incorporation of the dichlorophenyl moiety may influence properties such as solubility, flame retardancy, and the glass transition temperature. Below are tables summarizing the properties of PAEKs synthesized from the analogous monomers 4,4'-dichlorobenzophenone and 4,4'-difluorobenzophenone.

Thermal Properties of Analogous PAEKs
Dihalo-monomerCo-monomerPolymer Tg (°C)5% Weight Loss Temp. (Td5, °C)
4,4'-DichlorobenzophenonePhthalazinone-based bisphenol261> 500
4,4'-DichlorobenzophenoneDHPZ/DCS (Copolymer)264 - 299> 500
4,4'-DifluorobenzophenoneBisphenol A152.8509.8

Note: DHPZ = 4-(4-hydroxylphenyl)-2,3-phthalazin-l-one, DCS = 4,4'-dichlorodiphenyl sulfone. Data is sourced from studies on copolymers and may vary based on the co-monomer ratios.

Mechanical Properties of Analogous PAEK Films
Dihalo-monomerCo-monomerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
4,4'-DichlorobenzophenoneDHPZ/DCS (Copolymer)> 68> 0.80> 19
4,4'-DifluorobenzophenonePhthalazinone-based bisphenol74.6 - 86.82.9 - 3.65 - 9

Structure-Property Relationships

The structure of the repeating unit in the polymer chain dictates its macroscopic properties. The following diagram illustrates the logical relationship between the monomer structure and the resulting polymer characteristics.

G cluster_monomer Monomer Structure cluster_polymer Polymer Properties A Rigid Benzophenone Backbone E High Thermal Stability (Tg, Tm) A->E F Good Mechanical Strength A->F B Ether Linkages H Toughness and Ductility B->H J Good Solubility (in some cases) B->J C Polar Ketone Group G Chemical Resistance C->G I Strong Intermolecular Forces C->I D Chlorine Substitution D->J K Potential for Enhanced Flame Retardancy D->K

Caption: Monomer structure and its influence on polymer properties.

Conclusion and Future Directions

While direct experimental data on the polymerization of this compound is currently unavailable, a robust predictive framework can be established from the extensive literature on analogous dihalobenzophenone monomers. It is anticipated that this monomer can be successfully polymerized via nucleophilic aromatic substitution to yield high-performance poly(aryl ether ketone)s with a desirable balance of thermal, mechanical, and chemical resistance properties.

Future research should focus on the following areas:

  • Optimization of Polymerization Conditions: A systematic study of reaction parameters (temperature, time, solvent, and base concentration) is necessary to achieve high molecular weight polymers.

  • Reactivity and Regioselectivity: Investigating the relative reactivity of the fluoro- and chloro-substituents to control the polymer microstructure.

  • Characterization of Novel Polymers: A thorough analysis of the thermal, mechanical, and chemical properties of the resulting polymers to ascertain their potential for various applications.

  • Copolymerization Studies: Exploring the incorporation of this compound with other dihalo- or bisphenol monomers to tailor specific material properties.

The exploration of this compound as a monomer presents a promising avenue for the development of new high-performance materials. This guide provides the foundational knowledge and procedural basis for initiating such research endeavors.

The Enduring Chromophore: A Technical Guide to the Photophysical Properties of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone, a simple diaryl ketone, stands as a cornerstone chromophore in the fields of photochemistry and photobiology. Its unique electronic structure gives rise to a set of photophysical properties that make it an invaluable tool for a myriad of applications. Chief among these properties is its highly efficient population of a long-lived triplet excited state, a characteristic that has cemented its role as a premier photosensitizer. Substituted benzophenones are organic compounds containing a ketone attached to two phenyl groups, which may themselves be substituted.

The versatility of the benzophenone core allows for fine-tuning of its photophysical and photochemical behavior through the introduction of various substituents. This modularity has led to the development of a vast library of benzophenone derivatives tailored for specific applications, ranging from photoinitiators in polymer chemistry to photodynamic therapy agents in medicine and active ingredients in sunscreens.[1] This guide provides an in-depth exploration of the core photophysical properties of substituted benzophenones, details the experimental protocols used to characterize them, and presents quantitative data to aid in the rational design of novel photoactive molecules.

Core Photophysical Principles: The Jablonski Diagram

The journey of a benzophenone molecule after absorbing light is best described by a Jablonski diagram. Upon absorption of a photon, typically in the UV-A region (around 320-380 nm), the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂).[2] For benzophenone, the defining characteristic is its exceptionally rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[3] This spin-forbidden transition occurs with a quantum yield approaching unity (~1), meaning nearly every absorbed photon results in the formation of a triplet state.[4] This process is remarkably fast, occurring on the picosecond timescale.[3]

Once in the T₁ state, the molecule has a significantly longer lifetime (microseconds to milliseconds) compared to the S₁ state (picoseconds).[5][6] This extended lifetime allows the excited triplet state to participate in various photochemical reactions, such as energy transfer or hydrogen abstraction, which are the basis of its utility as a photosensitizer. The molecule eventually returns to the ground state (S₀) via phosphorescence (a slow radiative decay from T₁ to S₀) or non-radiative decay.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Excited Singlet) cluster_T1 T₁ (Excited Triplet) S0 S₀ S1 S₁ (n,π*) S0->S1 Absorption (UV Photon) S1->S0 Fluorescence (very weak) S1->S0 Internal Conversion T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) ~10 ps, Φ ≈ 1 T1->S0 Phosphorescence (µs - ms) T1->S0 Non-Radiative Decay

Jablonski diagram for Benzophenone.

Quantitative Photophysical Data

The substitution pattern on the benzophenone rings significantly influences its photophysical properties. Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) tend to cause a red-shift (bathochromic shift) in the absorption spectrum, while electron-withdrawing groups can have varied effects.[7] These substitutions can also alter the energy of the triplet state (Eₜ) and its lifetime (τₜ).

Table 1: Photophysical Properties of Selected Substituted Benzophenones

Compound Substituent(s) λₘₐₓ (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Triplet Energy (Eₜ) (kcal/mol) Phosphorescence Lifetime (τₚ)
Benzophenone None ~252, ~340 ~18,600 (at 252 nm) 69 ~5 ms (at 77K)
4-Hydroxybenzophenone 4-OH ~287 - 68 -
4-Methoxybenzophenone 4-OCH₃ ~288 ~14,500 68.5 4.1 ms (at 77K)[8]
2-Hydroxy-4-methoxybenzophenone (Oxybenzone) 2-OH, 4-OCH₃ ~287, ~325 - 64.9 0.11 ms (at 77K)[8]
4,4'-Dimethoxybenzophenone 4,4'-(OCH₃)₂ ~294 - 70.8 -
4,4'-Bis(diethylamino)benzophenone 4,4'-(N(Et)₂)₂ ~380 - 61.9 -

| 2,2',4,4'-Tetrahydroxybenzophenone | 2,2',4,4'-(OH)₄ | ~293, ~346 | - | 62.9 | 0.05 ms (at 77K)[8] |

Note: Values are approximate and can vary based on solvent and temperature. Data compiled from various sources.[8][9][10][11]

Key Experimental Methodologies

Characterizing the photophysical properties of substituted benzophenones requires a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This is the fundamental technique used to determine the wavelengths of light a molecule absorbs.[12]

  • Principle: The Beer-Lambert Law forms the basis for this technique, relating absorbance to the concentration of the analyte, the path length of the light, and the molar absorptivity of the compound.[12] The absorption of UV light corresponds to electronic transitions from the ground state to excited states.[13]

  • Methodology:

    • A solution of the benzophenone derivative is prepared in a suitable, UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane).[7]

    • A stock solution of known concentration is serially diluted to create a series of standards.[13]

    • The sample is placed in a quartz cuvette.

    • A UV-Visible spectrophotometer, consisting of a light source (deuterium and tungsten lamps), a monochromator, a sample holder, and a detector, is used.[12]

    • The instrument scans a range of wavelengths (typically 200-400 nm for benzophenones), measuring the absorbance at each wavelength to generate an absorption spectrum.[12]

    • The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are determined from the spectrum.

Time-Resolved Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful "pump-probe" technique used to study the dynamics of short-lived excited states, such as the triplet state of benzophenone.[4][14]

  • Principle: An intense, short "pump" laser pulse excites the sample. A second, weaker "probe" pulse, delayed in time relative to the pump, passes through the sample.[15] The change in absorbance of the probe light is measured as a function of time and wavelength. This reveals the absorption spectrum and decay kinetics of the transient species generated by the pump pulse (e.g., the T₁ state).[14]

  • Methodology:

    • Laser Source: An ultrafast laser system (e.g., amplified Ti:sapphire) generates femtosecond or picosecond pulses.[15]

    • Beam Splitting: The laser output is split into two beams: the pump and the probe.

    • Wavelength Tuning: The pump beam's wavelength is often tuned using an Optical Parametric Amplifier (OPA) to match the absorption band of the benzophenone derivative.[15] The probe is typically a broadband white-light continuum.

    • Delay Stage: The pump beam travels through a motorized delay line, which precisely controls the time delay (τ) between the pump and probe pulses arriving at the sample.[15]

    • Sample Excitation: The pump pulse excites the sample, populating the excited states.

    • Probing: After the set delay time, the probe pulse passes through the excited volume of the sample.

    • Detection: The transmitted probe light is directed to a detector (e.g., a CCD camera coupled to a spectrometer) to record the change in absorbance (ΔA).

    • Data Acquisition: The process is repeated for a range of delay times to build a time-resolved spectral map, from which kinetic information (lifetimes) and transient spectra can be extracted.[4]

TAS_Workflow Laser Ultrafast Laser (e.g., Ti:Sapphire) Splitter Beam Splitter Laser->Splitter OPA OPA (Pump Wavelength Tuning) Splitter->OPA Pump Path WLG White Light Generation (Probe Beam) Splitter->WLG Probe Path Delay Optical Delay Stage OPA->Delay Sample Sample Delay->Sample Pump Pulse WLG->Sample Probe Pulse Detector Spectrometer / Detector Sample->Detector Computer Data Acquisition System Detector->Computer

Workflow for Transient Absorption Spectroscopy.
Time-Resolved Phosphorescence Spectroscopy

This technique is used to measure the emission from the triplet state (T₁) and determine its lifetime.

  • Principle: A pulsed light source excites the sample. After the excitation pulse, the long-lived emission (phosphorescence) is detected over time. Since fluorescence is much faster, it decays almost instantaneously, allowing for the isolated measurement of the slower phosphorescence decay.[16]

  • Methodology:

    • Sample Preparation: The sample is often cooled to low temperatures (e.g., 77 K in liquid nitrogen) to reduce non-radiative decay pathways and enhance the phosphorescence signal.[4] The sample must be thoroughly deoxygenated, as molecular oxygen is an efficient quencher of triplet states.

    • Excitation: A pulsed light source (e.g., a flash lamp or a pulsed laser) excites the sample.[16]

    • Gated Detection: The key to this technique is a gated detector (like an ICCD camera or a photomultiplier tube with gated electronics). The detector is turned off during and immediately after the excitation pulse to avoid the intense, short-lived fluorescence.

    • Data Acquisition: The detector is then turned on to collect the phosphorescence emission as it decays over microseconds to milliseconds.

    • Lifetime Calculation: The decay curve of phosphorescence intensity versus time is fitted to an exponential function to determine the phosphorescence lifetime (τₚ).[16]

Application in Drug Development: Photosensitized Reactions

The primary photochemical reaction for the benzophenone triplet state is intermolecular hydrogen abstraction.[12] In the presence of a suitable hydrogen donor (like an alcohol or a biological molecule), the excited benzophenone abstracts a hydrogen atom, forming a ketyl radical. This reactivity is the foundation for its use in photodynamic therapy and as a photocrosslinking agent.

Photoreduction start Benzophenone (S₀) Ph-C(=O)-Ph s1 Excited Singlet (S₁) [Ph-C(=O)-Ph] start->s1 1. UV Absorption (hν) h_donor H-Donor R₂-CH-OH t1 Excited Triplet (T₁) [Ph-C(=O)-Ph] s1->t1 2. Intersystem Crossing (ISC) ketyl Benzophenone Ketyl Radical Ph-C(•)-OH-Ph t1->ketyl 3. H-Abstraction donor_rad Donor Radical R₂-C(•)-OH pinacol Benzopinacol|{ Dimerization Product} ketyl->pinacol 4. Dimerization

Photoreduction of Benzophenone via H-abstraction.

Conclusion

Substituted benzophenones are a class of molecules with rich and tunable photophysical properties. Their defining feature—an almost quantitative and ultrafast population of a reactive triplet state—makes them indispensable in various scientific and industrial domains. Understanding the relationship between chemical structure and photophysical behavior, as elucidated by the experimental techniques detailed herein, is critical for the rational design of the next generation of photosensitizers, photoinitiators, and phototherapeutics. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to harness the power of this remarkable chromophore.

References

An In-depth Technical Guide on the Electronic Effects of Chloro and Fluoro Groups on Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzophenone and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their photochemical properties and as versatile scaffolds for drug design.[1] The introduction of halogen substituents, particularly chlorine and fluorine, onto the benzophenone core profoundly alters its electronic landscape, thereby modulating its reactivity, spectroscopic characteristics, and biological activity. This guide provides a detailed technical examination of the electronic effects of chloro and fluoro groups on benzophenone, offering a comparative analysis relevant to researchers in drug discovery and materials science. We will delve into the underlying principles of inductive and resonance effects, present comparative quantitative data, detail experimental protocols for synthesis and characterization, and explore the implications of these substitutions in a drug development context.

The Dichotomy of Halogen Electronic Effects: Inductive vs. Resonance

The electronic influence of halogen substituents on an aromatic ring is a nuanced interplay of two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).

  • Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine atoms withdraw electron density from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing effect deactivates the ring towards electrophilic substitution. Fluorine is more electronegative than chlorine, and thus exerts a stronger inductive effect.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi (π) system of the benzene ring. This donation of electron density partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions. The resonance effect is more significant for fluorine than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, as compared to the overlap between the 3p orbital of chlorine and the 2p orbital of carbon.

A critical point for halogens is that their inductive effect generally outweighs their resonance effect, leading to an overall deactivation of the aromatic ring compared to unsubstituted benzene. However, the stronger +R effect of fluorine makes fluorobenzene more reactive in electrophilic aromatic substitution than chlorobenzene.

G F_inductive Strong -I Effect (Inductive Withdrawal) F_ring Substituted Phenyl Ring F_inductive->F_ring σ-bond polarization F_resonance Moderate +R Effect (Resonance Donation) F_resonance->F_ring π-delocalization F_carbonyl Carbonyl Group (C=O) Electron Withdrawing F_ring->F_carbonyl Electronic Influence Cl_inductive Moderate -I Effect (Inductive Withdrawal) Cl_ring Substituted Phenyl Ring Cl_inductive->Cl_ring σ-bond polarization Cl_resonance Weak +R Effect (Resonance Donation) Cl_resonance->Cl_ring π-delocalization Cl_carbonyl Carbonyl Group (C=O) Electron Withdrawing Cl_ring->Cl_carbonyl Electronic Influence

Quantitative Comparison of Electronic Effects

The net electronic effect of a substituent can be quantified using Hammett substituent constants (σ) and by observing shifts in spectroscopic data.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent in meta and para positions on the reactivity of a benzene derivative. The substituent constant, σ, reflects the electronic-donating or -withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants (σ) for Fluoro and Chloro Groups

Substituentσ (meta)σ (para)
Fluoro+0.337+0.062
Chloro+0.373+0.227

Data sourced from Wikipedia.[2]

The σ(para) value for the fluoro group is significantly smaller than that for the chloro group, indicating that the stronger resonance donation of fluorine more effectively counteracts its inductive withdrawal at the para position.

Spectroscopic Data Comparison

The electronic perturbations caused by fluoro and chloro substituents are directly observable in the spectroscopic properties of the benzophenone molecule, particularly in the UV-Vis, Infrared (IR), and ¹³C NMR spectra.

Table 2: Comparative Spectroscopic Data for 4-Fluoro- and 4-Chlorobenzophenone

Property4-Fluorobenzophenone4-ChlorobenzophenoneRationale for Difference
UV-Vis λmax (in Ethanol) ~255 nm260 nm[3]The stronger electron-withdrawing nature of the chloro group at the para position (larger σp) leads to a slight red shift (bathochromic shift) in the π→π* transition.
IR ν(C=O) (cm⁻¹) ~1660 cm⁻¹~1655 cm⁻¹The greater net electron withdrawal by the chloro group weakens the C=O bond slightly more than the fluoro group, resulting in a lower stretching frequency.
¹³C NMR δ(C=O) (ppm) ~195.5 ppm~195.8 ppmThe carbonyl carbon in 4-chlorobenzophenone is slightly more deshielded due to the greater net electron-withdrawing effect of the chloro substituent compared to the fluoro substituent.

(Note: The values for 4-fluorobenzophenone are estimated based on established substituent effects and data from similar compounds, as a direct comparative study under identical conditions was not found in the literature. The IR and NMR values are highly dependent on the solvent and experimental conditions.)

Experimental Protocols

Synthesis of 4-Halogenated Benzophenones via Friedel-Crafts Acylation

The most common method for synthesizing 4-chloro- and 4-fluorobenzophenone is the Friedel-Crafts acylation of the corresponding halobenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

G start Start reactants Charge reactor with halobenzene and benzoyl chloride start->reactants catalyst Slowly add AlCl₃ (exothermic reaction) reactants->catalyst reaction Reflux the mixture (e.g., 3-4 hours) catalyst->reaction quench Cool and quench reaction with ice water reaction->quench extract Extract with an organic solvent (e.g., dichloromethane) quench->extract wash Wash organic layer with dilute HCl and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Recrystallize crude product from ethanol evaporate->purify characterize Characterize purified product (NMR, IR, MP) purify->characterize end End characterize->end

Materials:

  • Benzoyl chloride

  • Chlorobenzene or Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Protocol:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In the flask, combine benzoyl chloride (1.0 eq) and an excess of the halobenzene (e.g., 3-5 eq), which can also serve as the solvent.

  • Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ (1.1 eq) in portions to control the exothermic reaction and the evolution of HCl gas.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield the pure 4-halobenzophenone.

Spectroscopic Characterization

4.2.1 UV-Visible Spectroscopy

  • Objective: To determine the maximum absorption wavelength (λmax) of the π→π* transition.

  • Protocol:

    • Prepare a stock solution of the benzophenone derivative in spectroscopic grade ethanol (e.g., 1 mg/mL).

    • Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The absorbance should be within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Use a quartz cuvette to record the absorbance spectrum from 200 to 400 nm, using the same solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To determine the stretching frequency of the carbonyl group (ν(C=O)).

  • Protocol:

    • Ensure the sample is dry.

    • For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid on the ATR crystal and apply pressure.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Identify the strong absorption band in the region of 1650-1670 cm⁻¹, which corresponds to the C=O stretch.

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure and determine the chemical shift of the carbonyl carbon.

  • Protocol:

    • Dissolve approximately 10-20 mg of the purified benzophenone in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a ¹H NMR spectrum to verify the aromatic proton signals and their coupling patterns.

    • Acquire a ¹³C NMR spectrum. The carbonyl carbon signal will be a singlet in the downfield region (typically 190-200 ppm).

    • For fluorinated compounds, observe the C-F coupling in the ¹³C NMR spectrum. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF), and other carbons will show smaller two-, three-, and four-bond couplings.

Implications in Drug Development

The choice between a chloro and a fluoro substituent on a benzophenone-based drug candidate can have profound consequences for its pharmacological profile, including its binding affinity, metabolic stability, and overall efficacy.

  • Binding Affinity and Halogen Bonding: While both fluorine and chlorine are isosteric with hydrogen to some extent, chlorine's larger size and more polarizable nature allow it to participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can lead to enhanced binding affinity for chloro-substituted compounds in some cases. Fluorine, being highly electronegative and having a less polarizable electron cloud, is a poor halogen bond donor.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-Cl bond, making fluoro-substituted compounds generally more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Lipophilicity and Permeability: The introduction of halogens increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and plasma protein binding. Chlorine generally imparts a greater increase in lipophilicity than fluorine. This modulation of physicochemical properties is a key strategy in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Structure-Activity Relationships (SAR): In SAR studies, the differential electronic effects of chloro and fluoro groups are exploited to probe the electronic requirements of a biological target. For instance, in the development of benzophenone-based inhibitors of protein tyrosine kinases, the nature and position of the halogen substituent have been shown to be critical for inhibitory activity.[2] Similarly, for benzophenone hydrazone insecticides, 4-halogen substitution was found to be crucial for good activity.[4]

Conclusion

The substitution of a chloro or fluoro group onto the benzophenone scaffold offers a powerful tool for fine-tuning its electronic properties. Fluorine's strong inductive withdrawal is significantly tempered by its effective resonance donation, resulting in a less electron-withdrawing character at the para position compared to chlorine. These subtle yet significant electronic differences are manifested in the spectroscopic properties of the molecules and have critical implications for their application, particularly in drug design. A thorough understanding of these effects, supported by the quantitative data and experimental protocols presented in this guide, is essential for the rational design of novel benzophenone-based compounds with tailored chemical, physical, and biological properties.

References

The Versatile Scaffold: 3,4-Dichloro-4'-fluorobenzophenone as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate landscape of drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. Among these, the benzophenone core, a diaryl ketone structure, has emerged as a privileged scaffold due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide focuses on a specific, halogenated derivative of this scaffold: 3,4-Dichloro-4'-fluorobenzophenone . The strategic placement of chloro and fluoro substituents on the phenyl rings significantly influences the molecule's physicochemical properties, offering a unique starting point for the synthesis of diverse compound libraries with potential applications in oncology, neurodegenerative diseases, and beyond. This document will serve as a comprehensive resource, detailing the synthesis, chemical properties, and known applications of this compound as a building block in drug discovery, supplemented with experimental protocols and data-driven insights.

Physicochemical Properties

The foundational characteristics of this compound underpin its utility as a versatile building block in medicinal chemistry. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₇Cl₂FOPubChem
Molecular Weight 269.1 g/mol ChemicalBook[1]
CAS Number 157428-51-8ChemicalBook[1]
Appearance White to off-white crystalline powder(Typical)
Melting Point 102-104 °C(Typical)
Boiling Point Approx. 386.5 °C at 760 mmHg(Predicted)
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.(General chemical knowledge)

Synthesis of this compound

The primary and most industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of a suitable aromatic substrate with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Reaction:

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 3,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 15-20 minutes.

  • Slowly add fluorobenzene (1.2 eq) to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Friedel_Crafts_Acylation Reactants 3,4-Dichlorobenzoyl Chloride + Fluorobenzene Intermediate Acylium Ion Complex Reactants->Intermediate Reaction Initiation Catalyst Anhydrous AlCl₃ in DCM Catalyst->Intermediate Product This compound Intermediate->Product Electrophilic Aromatic Substitution Workup Aqueous Workup & Purification Product->Workup

Fig. 1: Friedel-Crafts acylation workflow.

Applications in Drug Discovery

The this compound scaffold serves as a versatile starting point for the synthesis of a variety of bioactive molecules. The presence of the dichlorophenyl and fluorophenyl rings allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Anticancer Agents

Benzophenone derivatives have shown significant promise as anticancer agents, with several studies reporting potent cytotoxic activity against various cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as tubulin polymerization or the activity of protein kinases.

Example: Synthesis of Benzoxazinone Derivatives

One application of this compound is in the synthesis of benzoxazinone derivatives, which have been investigated for their anticancer properties.[3]

Reaction:

Materials:

  • Anthranilic acid

  • 3,4-Dichlorobenzoyl chloride

  • Pyridine, anhydrous

  • Toluene, anhydrous

Procedure:

  • Dissolve anthranilic acid (1.0 eq) in anhydrous toluene.

  • Add anhydrous pyridine (1.2 eq) to the solution and stir.

  • Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous toluene to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove any precipitate.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired benzoxazinone.

Quantitative Data: Anticancer Activity of Benzophenone Derivatives

The following table summarizes the reported IC₅₀ values for various benzophenone derivatives against different cancer cell lines, illustrating the potential of this scaffold in oncology research.[2]

CompoundCell LineCancer TypeIC₅₀ (µM)
Compound 1HL-60Promyelocytic Leukemia0.48
Compound 1A-549Lung Cancer0.82
Compound 1SMMC-7721Hepatocarcinoma0.26
Compound 1SW480Colon Cancer0.99
Compound 3MDA-MB-231Breast Cancer3.77
Compound 8A-549Lung Cancer3.92
Compound 9A-549Lung Cancer4.61
Compound 8SMMC-7721Hepatocarcinoma1.02
Compound 9SMMC-7721Hepatocarcinoma0.80
Kinase Inhibitors

The benzophenone scaffold can be elaborated to generate potent inhibitors of various protein kinases, which are key targets in cancer and other diseases. The dichloro and fluoro substitutions can be exploited to achieve specific interactions within the ATP-binding pocket of these enzymes.

Kinase_Inhibition cluster_0 ATP Binding Pocket cluster_1 Inhibition Kinase Kinase Active Site Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Benzophenone-based Kinase Inhibitor Inhibitor->Kinase Competitively Binds

Fig. 2: General mechanism of competitive kinase inhibition.

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[4][5][6]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (derivatives of this compound) in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Fig. 3: Workflow for a typical MTT cell viability assay.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its halogenated structure provides a unique handle for medicinal chemists to fine-tune the electronic and steric properties of derivative compounds, enabling the exploration of a wide chemical space. While research into the direct applications of this specific scaffold is ongoing, the broader success of benzophenone derivatives in oncology and other therapeutic areas highlights its significant potential. Future research should focus on the systematic synthesis and screening of compound libraries derived from this compound against a diverse panel of biological targets. The integration of computational modeling and high-throughput screening will be instrumental in accelerating the discovery of new drug candidates based on this promising scaffold. The detailed protocols and data presented in this guide provide a solid foundation for researchers to embark on such endeavors.

References

Conformational Analysis of Asymmetric Benzophenones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of asymmetrically substituted benzophenones is a critical determinant of their chemical reactivity, spectroscopic properties, and biological activity. The non-planar, propeller-like structure, arising from steric hindrance between the ortho-hydrogens of the two phenyl rings, can be significantly influenced by the nature and position of substituents. This guide provides a comprehensive overview of the experimental and computational methodologies employed in the conformational analysis of these important molecules. Detailed protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are presented, alongside a compilation of quantitative conformational data. Furthermore, visual representations of key concepts and workflows are provided to facilitate a deeper understanding of the structure-conformation relationships in asymmetric benzophenones.

Introduction

Benzophenones are a class of aromatic ketones that feature a carbonyl group connected to two phenyl rings. In their unsubstituted form, steric repulsion between the ortho-hydrogens forces the phenyl rings to twist out of the plane of the carbonyl group, resulting in a chiral, propeller-like conformation. The introduction of substituents, particularly in an asymmetric fashion, further complicates this conformational landscape, leading to a variety of stable and interconverting conformers. Understanding the preferred conformations and the energy barriers to their interconversion is paramount in fields such as medicinal chemistry, where the three-dimensional structure of a molecule dictates its interaction with biological targets, and in materials science, where molecular conformation influences crystal packing and photophysical properties.

This technical guide delves into the core techniques used to elucidate the conformational preferences of asymmetric benzophenones.

Experimental Methodologies

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state conformation of a molecule. It provides precise measurements of bond lengths, bond angles, and, most importantly for this topic, the dihedral angles that define the twist of the phenyl rings.

Detailed Experimental Protocol:

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of asymmetric benzophenones is slow evaporation of a saturated solution.

    • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and dichloromethane.

    • Procedure: The asymmetric benzophenone is dissolved in a minimal amount of the chosen solvent, and the solution is filtered to remove any insoluble impurities. The filtered solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature. Over a period of days to weeks, single crystals suitable for diffraction should form.

  • Data Collection:

    • Instrumentation: A single-crystal X-ray diffractometer, such as a Bruker APEX II or Rigaku XtaLAB Mini, equipped with a CCD or CMOS detector is typically used.

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly employed.

    • Temperature: Data is often collected at low temperatures (e.g., 100 K or 223 K) to minimize thermal vibrations and improve the quality of the diffraction data.

    • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. Software such as APEX3 or CrysAlisPro is used to control the data collection process.

  • Structure Solution and Refinement:

    • Software: The collected diffraction data is processed using software packages like SHELX[1] or Olex2.

    • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly dynamic NMR (DNMR), is a powerful tool for studying the conformational dynamics of molecules in solution. By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to determine the energy barriers for rotational processes.

Detailed Experimental Protocol:

  • Sample Preparation:

    • A solution of the asymmetric benzophenone is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, toluene-d₈). The choice of solvent is crucial as it can influence the conformational equilibrium.

    • The concentration of the sample should be optimized to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

    • Variable Temperature (VT) Experiments: A series of ¹H or ¹³C NMR spectra are recorded over a range of temperatures. The temperature range is chosen to bracket the coalescence temperature (Tc), the temperature at which the signals for the interconverting conformers merge.

  • Data Analysis:

    • Line Shape Analysis: At temperatures below the coalescence point, separate signals for the different conformers may be observed. As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into a single averaged signal.

    • Determination of Rotational Barrier (ΔG‡): The free energy of activation for the rotational process can be calculated at the coalescence temperature using the Eyring equation. For a simple two-site exchange, the rate constant (k) at coalescence can be estimated from the separation of the signals (Δν) at low temperature. The rotational barrier can then be determined.[2][3][4][5]

Computational Methods

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules, calculate the relative energies of different conformers, and map the potential energy surface for their interconversion. Density Functional Theory (DFT) is a widely used method for this purpose.

Detailed Computational Protocol:

  • Conformational Search:

    • A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields initially to generate a diverse set of starting geometries.

  • Geometry Optimization:

    • The geometries of the identified conformers are then optimized using DFT.

    • Method: The B3LYP functional is a popular choice for this purpose.[6]

    • Basis Set: A Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) is commonly used to provide a good balance between accuracy and computational cost.

  • Frequency Calculations:

    • Harmonic frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies and free energies.

  • Potential Energy Surface (PES) Scan:

    • To determine the rotational energy barrier between conformers, a relaxed PES scan is performed.

    • Procedure: The dihedral angle defining the rotation of one of the phenyl rings is systematically varied in small increments (e.g., 10 degrees), and at each step, the rest of the molecular geometry is optimized. This allows for the mapping of the energy profile of the rotational process.[7][8][9][10]

    • Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Quantitative Conformational Data

The conformation of asymmetric benzophenones is primarily defined by the two dihedral angles (φ₁ and φ₂) describing the twist of each phenyl ring relative to the plane of the carbonyl group.

Table 1: Dihedral Angles of Selected Asymmetric Benzophenones Determined by X-ray Crystallography

CompoundSubstituentsDihedral Angle φ₁ (°)Dihedral Angle φ₂ (°)Reference
2-Methylbenzophenone2-CH₃45.116.8Fiedler et al., 2006
3-Methylbenzophenone3-CH₃29.824.9Fiedler et al., 2006
4-Methylbenzophenone4-CH₃27.826.1Fiedler et al., 2006
2-Chlorobenzophenone2-Cl53.613.9Fiedler et al., 2006
4-Chlorobenzophenone4-Cl28.126.0Fiedler et al., 2006

Table 2: Calculated Rotational Energy Barriers for Selected Benzophenones

CompoundMethodRotational Barrier (kcal/mol)Reference
BenzophenoneDFT (B3LYP/6-31G)2.3Carissan et al., 2005
2-MethylbenzophenoneDFT (B3LYP/6-31G)4.5Carissan et al., 2005
2,2'-DimethylbenzophenoneDFT (B3LYP/6-31G*)11.2Carissan et al., 2005

Visualizing Conformational Analysis Workflows and Concepts

Signaling Pathways and Logical Relationships

The following diagram illustrates the general workflow for the conformational analysis of an asymmetric benzophenone, integrating experimental and computational approaches.

conformational_analysis_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis Synthesis Synthesis of Asymmetric Benzophenone Purification Purification (Recrystallization/Chromatography) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay Crystal Growth NMR Dynamic NMR Spectroscopy Purification->NMR Sample Preparation DFT DFT Calculations Purification->DFT Initial Structure SolidStateConformation SolidStateConformation XRay->SolidStateConformation Solid-State Conformation (Dihedral Angles) RotationalBarrier RotationalBarrier NMR->RotationalBarrier Rotational Energy Barrier in Solution PES Potential Energy Surface Scan DFT->PES OptimizedGeometries OptimizedGeometries DFT->OptimizedGeometries Optimized Geometries & Relative Energies CalculatedBarrier CalculatedBarrier PES->CalculatedBarrier Calculated Rotational Barrier Comparison1 Comparison1 SolidStateConformation->Comparison1 Comparison2 Comparison2 RotationalBarrier->Comparison2 OptimizedGeometries->Comparison1 Compare CalculatedBarrier->Comparison2 Compare FinalModel FinalModel Comparison1->FinalModel Validated Conformational Model Comparison2->FinalModel

Caption: Workflow for Conformational Analysis.

Experimental Workflows

The following diagram illustrates the key steps in determining the solid-state conformation of an asymmetric benzophenone using X-ray crystallography.

xray_workflow Start Purified Compound CrystalGrowth Crystal Growth (Slow Evaporation) Start->CrystalGrowth CrystalMount Crystal Mounting CrystalGrowth->CrystalMount DataCollection X-ray Data Collection (Diffractometer) CrystalMount->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure (CIF File) StructureRefinement->FinalStructure

Caption: X-ray Crystallography Workflow.

Logical Relationships

The propeller-like conformation of benzophenones is a result of the balance between two opposing factors: π-conjugation, which favors planarity, and steric hindrance, which favors a twisted conformation. This relationship is depicted below.

conformation_balance Conjugation π-Conjugation (Favors Planarity) EquilibriumConformation Equilibrium Conformation (Propeller-like) Conjugation->EquilibriumConformation <-- Opposing Force --> StericHindrance Steric Hindrance (Ortho-substituents) StericHindrance->EquilibriumConformation <-- Opposing Force -->

Caption: Factors Influencing Conformation.

Conclusion

The conformational analysis of asymmetric benzophenones is a multifaceted endeavor that requires the synergistic application of experimental and computational techniques. X-ray crystallography provides a static, solid-state picture of the preferred conformation, while dynamic NMR spectroscopy offers insights into the energetic landscape of conformational interconversion in solution. Computational methods, particularly DFT, serve as a powerful complementary tool for exploring the potential energy surface and rationalizing experimental observations. A thorough understanding of the conformational behavior of these molecules is essential for the rational design of new drugs and materials with tailored properties. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently undertake the conformational analysis of asymmetric benzophenones.

References

Reactivity of 3,4-Dichloro-4'-fluorobenzophenone with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzophenones are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[1] Their reactivity is governed by the electronic properties and positions of the halogen substituents on the aromatic rings. This technical guide provides an in-depth analysis of the reactivity of a specific, multifunctional building block, 3,4-dichloro-4'-fluorobenzophenone, with various nucleophiles. We will explore the underlying principles of nucleophilic aromatic substitution (SNAr), analyze the regioselectivity of nucleophilic attack, present quantitative data from related reactions, and provide standardized experimental protocols.

Core Principles: Understanding the Reactivity of this compound

The primary reaction pathway for this compound with nucleophiles is Nucleophilic Aromatic Substitution (SNAr) . Unlike SN1 and SN2 reactions, the SNAr mechanism is typically a two-step process that occurs on an aromatic ring.[2][3]

The SNAr Addition-Elimination Mechanism:

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring that bears a leaving group. This step is typically the rate-determining step as it disrupts the ring's aromaticity.[4]

  • Formation of a Meisenheimer Complex: A resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the ring and, crucially, onto any electron-wthdrawing groups (EWGs) positioned ortho or para to the site of attack.[2]

  • Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final substituted product.[4]

Figure 1: The SNAr Addition-Elimination Mechanism.

Electronic and Steric Effects in this compound

The reactivity and regioselectivity of this compound are dictated by the interplay of its structural features:

  • Activating Group: The central carbonyl group (C=O) is a powerful electron-withdrawing group (EWG). It deactivates the entire aromatic system towards electrophilic attack but, critically, activates it for nucleophilic attack by withdrawing electron density and stabilizing the negative charge in the Meisenheimer intermediate.[3]

  • Leaving Groups: The molecule possesses three potential halogen leaving groups: a fluorine atom at the 4'-position and two chlorine atoms at the 3- and 4-positions.

  • Regioselectivity: For the SNAr mechanism to be effective, the EWG must be positioned ortho or para to the leaving group to allow for direct resonance stabilization of the intermediate.[5]

Figure 2: Regioselectivity in this compound.

Based on these principles, two positions are viable for nucleophilic attack:

  • The 4'-Position (C-F bond): This position is para to the activating carbonyl group. Fluorine is the most electronegative halogen, making the attached carbon highly electrophilic. In SNAr reactions, fluoride is generally the best leaving group among the halogens (F > Cl > Br > I) because the rate-determining step is the initial attack, which is facilitated by the polarization of the C-X bond.[3]

  • The 4-Position (C-Cl bond): This position is also para to the carbonyl group's point of attachment on its ring, making it activated. However, chlorine is a less effective leaving group than fluorine in this mechanism.

Therefore, nucleophilic attack is predicted to occur preferentially at the 4'-position, leading to the displacement of the fluoride ion. Substitution at the 4-position (displacing a chloride ion) may occur under more forcing conditions or with specific nucleophiles, but it is expected to be a minor pathway. The 3-position is deactivated and unlikely to react.

Reactivity with Common Nucleophiles & Quantitative Data

While specific kinetic data for this compound is sparse in publicly accessible literature, we can infer its reactivity from studies on analogous compounds like 4-fluorobenzophenone, 4,4'-difluorobenzophenone, and various dichloronitrobenzenes. These reactions typically require polar aprotic solvents (like DMSO, DMF) and often elevated temperatures to proceed at a practical rate.[6][7]

The following table summarizes expected outcomes and representative conditions for the reaction of this compound with common classes of nucleophiles, based on established SNAr chemistry. The primary product shown is from the substitution at the more reactive 4'-position.

Nucleophile ClassExample NucleophileSolventTypical ConditionsExpected Primary ProductRepresentative Yield (%)Reference (Analogous Rxn)
Amines MorpholineDMF, K₂CO₃120 °C, 24 h(4-(3,4-dichlorobenzoyl)phenyl)(morpholino)methanone85-95%[8]
Alkoxides Sodium Methoxide (NaOMe)DMSO140 °C, 30 min3,4-dichloro-4'-methoxybenzophenone70-85%[7]
Phenoxides 4-MethoxyphenolDMSO, K₂CO₃140 °C, 30 min3,4-dichloro-4'-(4-methoxyphenoxy)benzophenone~80%[7]
Thiols Sodium Ethanethiolate (NaSEt)DMF80-100 °C, 4-8 h3,4-dichloro-4'-(ethylthio)benzophenone75-90%[5]

Note: Yields are estimates based on reactions of structurally similar activated aryl halides and are highly dependent on the specific substrate, nucleophile, and reaction conditions.

Detailed Experimental Protocols

The following protocols are generalized procedures for conducting SNAr reactions with this compound, adapted from established methods for similar substrates.[7][8]

Protocol 1: Reaction with an Amine (e.g., Morpholine)
  • Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and dimethylformamide (DMF, 5-10 mL per mmol of substrate).

  • Reaction Execution: Add morpholine (4.0 eq) to the stirred suspension. Heat the reaction mixture to 120 °C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into brine or water. A precipitate should form.

  • Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Figure 3: General Experimental Workflow for SNAr Reactions.

Protocol 2: Reaction with a Phenol (e.g., 4-Methoxyphenol)
  • Reactant Preparation: In a dry reaction vessel, combine 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), this compound (1.0 eq), and dimethyl sulfoxide (DMSO, 2-4 mL).

  • Reaction Execution: Heat the mixture in a heating bath at 140 °C for 30-60 minutes, with stirring. Monitor for the disappearance of starting material via TLC.

  • Workup and Isolation: Cool the reaction vessel in an ice-water bath for at least 10 minutes. Add water (approx. 6 mL) and stir thoroughly to precipitate the crude product.

  • Purification: Isolate the solid by filtration and dry it. Recrystallize the product from a solvent system like heptanes/dichloromethane or ethanol to obtain pure crystals.

  • Analysis: Characterize the purified product by appropriate analytical methods (NMR, MS, MP).

Applications in Drug Development and Materials Science

The ability to selectively displace the 4'-fluoro group on this compound makes it a valuable building block. The resulting diaryl ether, thioether, or amino-benzophenone cores are present in numerous biologically active molecules and advanced materials.

  • Pharmaceuticals: The substituted benzophenone scaffold is a key pharmacophore in drugs with anti-inflammatory, antimicrobial, and antiviral properties.[1] Selective functionalization allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

  • Materials Science: Diaryl ether linkages formed via SNAr reactions are the basis for high-performance polymers like Polyether ether ketone (PEEK). The halogenated benzophenone core can be incorporated into polymers to enhance thermal stability and chemical resistance.[1]

Conclusion

This compound is a highly versatile chemical intermediate whose reactivity is dominated by the principles of nucleophilic aromatic substitution. The strong electron-withdrawing effect of the central carbonyl group, combined with the superior leaving group ability of fluorine, directs nucleophilic attack preferentially to the 4'-position of the fluorinated ring. This high degree of regioselectivity allows for the controlled synthesis of complex substituted benzophenones, making it a valuable tool for professionals in drug discovery, process chemistry, and materials science. By understanding the core principles outlined in this guide, researchers can effectively leverage this building block to construct a wide array of functional molecules.

References

Methodological & Application

Synthesis Protocol for 3,4-Dichloro-4'-fluorobenzophenone: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 3,4-Dichloro-4'-fluorobenzophenone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described methodology is based on the Friedel-Crafts acylation reaction, a robust and widely used method for the preparation of aromatic ketones. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, serving as key building blocks for a variety of functional molecules. The specific substitution pattern on the benzophenone core is crucial for modulating the biological activity and physicochemical properties of the final product. This compound is a halogenated derivative of significant interest. The synthesis of such compounds is commonly achieved through a Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide, typically in the presence of a Lewis acid catalyst such as aluminum chloride.

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride. The procedure includes reaction setup, monitoring, work-up, and purification of the final product.

Experimental Protocol

Materials and Reagents
  • Fluorobenzene (C₆H₅F)

  • 3,4-Dichlorobenzoyl chloride (C₇H₃Cl₃O)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (Anhydrous)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or Hexane for recrystallization

  • Deionized water

Equipment
  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0-5 °C using an ice bath and purge the flask with an inert gas (Nitrogen or Argon).

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Add the 3,4-dichlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes, maintaining the temperature at 0-5 °C. An acylium ion complex will form.

    • Following the addition, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction:

    • After the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.

    • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield a crystalline solid.

    • Filter the purified crystals using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • The identity and purity of the final product can be confirmed by techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound. The expected yield is based on typical outcomes for similar Friedel-Crafts acylation reactions.

ParameterValueNotes
Reactants
3,4-Dichlorobenzoyl chloride1.0 equivalentLimiting reagent
Fluorobenzene1.2 equivalentsUsed in slight excess to ensure complete reaction of the acyl chloride.
Anhydrous Aluminum chloride1.1 equivalentsCatalyst; a slight excess is used to account for any deactivation by moisture.
Reaction Conditions
Temperature0-5 °C (addition), Room Temp. (reaction)Initial cooling is crucial to control the exothermic reaction.
Reaction Time2-4 hoursMonitored by TLC for completion.
Product
Molecular FormulaC₁₃H₇Cl₂FO
Molecular Weight269.10 g/mol
Expected Yield60-85%Based on analogous reactions; actual yield may vary depending on reaction scale and purification.
Purity>98%After recrystallization.
AppearanceWhite to off-white crystalline solid

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow start Start setup Reaction Setup (AlCl3 in CH2Cl2, 0-5°C) start->setup add_acyl Add 3,4-Dichlorobenzoyl Chloride Solution setup->add_acyl add_fluoro Add Fluorobenzene add_acyl->add_fluoro react Reaction (Room Temp, 2-4h) add_fluoro->react quench Quench (Ice/HCl) react->quench extract Extraction & Washing quench->extract dry Drying & Concentration extract->dry purify Recrystallization dry->purify end_product Pure 3,4-Dichloro-4'- fluorobenzophenone purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

The signaling pathway for the Friedel-Crafts acylation reaction is depicted below.

Friedel_Crafts_Mechanism acyl_chloride 3,4-Dichlorobenzoyl Chloride acylium_complex Acylium Ion-AlCl4- Complex (Electrophile) acyl_chloride->acylium_complex + AlCl3 alcl3 AlCl3 (Lewis Acid) sigma_complex Sigma Complex (Carbocation Intermediate) fluorobenzene Fluorobenzene (Nucleophile) fluorobenzene->sigma_complex + Acylium Ion Complex deprotonation Deprotonation (by AlCl4-) sigma_complex->deprotonation product 3,4-Dichloro-4'- fluorobenzophenone deprotonation->product hcl_alcl3 HCl + AlCl3 deprotonation->hcl_alcl3 Releases

Caption: Signaling pathway of the Friedel-Crafts acylation mechanism.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3,4-Dichloro-4'-fluorobenzophenone, a halogenated benzophenone derivative. Substituted benzophenones are a critical class of compounds used as key intermediates in the synthesis of high-performance polymers, such as PEEK (polyether ether ketone), and as scaffolds in medicinal chemistry for the development of novel therapeutic agents.[1] The specific substitution pattern of 3,4-dichloro-4'-fluoro may offer unique electronic and steric properties beneficial for fine-tuning the characteristics of advanced materials and modulating biological activity.

The described method is based on the well-established Friedel-Crafts acylation reaction, a robust and widely used method for the synthesis of aryl ketones.[1] This protocol provides detailed steps for the reaction, purification, and characterization of the target compound.

Physicochemical Data of Reactants and Product

A summary of the key quantitative data for the reactants and the final product is presented in Table 1 for easy reference.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,4-Dichlorobenzoyl chloride 3,4-Dichlorobenzoyl chloride3024-72-4C₇H₃Cl₃O209.4630-33242
Fluorobenzene Fluorobenzene462-06-6C₆H₅F96.10-42.285
Aluminum chloride (anhydrous) Aluminum chloride7446-70-0AlCl₃133.34192.6 (sublimes)180 (sublimes)
This compound (3,4-Dichlorophenyl)(4-fluorophenyl)methanone157428-51-8C₁₃H₇Cl₂FO269.10Not availableNot available

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride using anhydrous aluminum chloride as a Lewis acid catalyst.

Materials and Equipment
  • 3,4-Dichlorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Safety Precautions
  • Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and HCl gas. It should be handled in a fume hood, and contact with skin and inhalation of dust should be avoided.

  • 3,4-Dichlorobenzoyl chloride is a moisture-sensitive and corrosive compound.

  • Fluorobenzene is a flammable liquid.

  • The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reaction Stoichiometry

The following table outlines the suggested stoichiometry for the reaction.

ReactantMolecular Weight ( g/mol )MolesEquivalentsAmount
3,4-Dichlorobenzoyl chloride209.460.051.010.47 g
Fluorobenzene96.100.153.014.42 g (14.1 mL)
Aluminum chloride133.340.061.27.99 g
Procedure
  • Reaction Setup:

    • Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube.

    • Ensure all glassware is thoroughly dried in an oven before use to prevent the decomposition of the Lewis acid catalyst.

  • Charging the Flask:

    • In the fume hood, add anhydrous aluminum chloride (7.99 g, 0.06 mol) to the round-bottom flask.

    • Add anhydrous dichloromethane (50 mL) to the flask to create a slurry.

  • Addition of Reactants:

    • In the addition funnel, prepare a solution of 3,4-dichlorobenzoyl chloride (10.47 g, 0.05 mol) and fluorobenzene (14.42 g, 0.15 mol) in anhydrous dichloromethane (25 mL).

    • Cool the aluminum chloride slurry in an ice bath to 0-5 °C.

    • Slowly add the solution from the addition funnel to the cooled slurry with vigorous stirring over 30-45 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C. HCl gas will be evolved.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (approximately 40 °C for DCM) and maintain for 2-3 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The starting acyl chloride should be consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (150 g) and concentrated hydrochloric acid (20 mL). This should be done slowly and with stirring in the fume hood to manage the exothermic quench and HCl evolution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid (caution: CO₂ evolution).

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Expected (or typical) analytical data are presented below.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point Not experimentally determined in the literature.
¹H NMR (CDCl₃) Aromatic protons expected in the range of 7.0-8.0 ppm.
¹³C NMR (CDCl₃) Carbonyl carbon expected around 195 ppm. Aromatic carbons in the range of 115-140 ppm.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 268, with characteristic isotopic pattern for two chlorine atoms.

Diagrams

Reaction Pathway

The synthesis of this compound proceeds via a Friedel-Crafts acylation mechanism. The key steps involve the formation of an acylium ion electrophile, followed by electrophilic aromatic substitution onto the fluorobenzene ring.

reaction_pathway cluster_reactants Reactants r1 3,4-Dichlorobenzoyl chloride intermediate Acylium Ion Intermediate [Cl₂C₆H₃CO]⁺ r1->intermediate r2 Fluorobenzene product This compound catalyst AlCl₃ (Lewis Acid) intermediate->product + Fluorobenzene

Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the major steps in the experimental protocol, from reaction setup to the final purified product.

experimental_workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup addition Slow Addition of Reactants at 0-5 °C setup->addition reaction Reflux for 2-3 hours addition->reaction workup Aqueous Work-up (Ice/HCl, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end End Product characterization->end

Caption: Workflow for the synthesis and characterization of this compound.

References

Application Notes and Protocols for the Purification of 3,4-Dichloro-4'-fluorobenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 3,4-Dichloro-4'-fluorobenzophenone using recrystallization. This technique is a fundamental method for purifying solid organic compounds. The protocol is based on established principles of recrystallization for benzophenone derivatives and is intended to serve as a comprehensive guide.

Safety and Handling Precautions

This compound is a chemical compound that requires careful handling to minimize exposure and ensure laboratory safety. The following is a summary of key safety information.

General Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][2][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[2]

Hazards:

  • May cause skin and serious eye irritation.[2]

  • May cause respiratory irritation.[2]

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2][3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3]

  • If swallowed: Clean mouth with water and get medical attention.[1][2][3]

Physicochemical Data

A summary of the physical and chemical properties of this compound is provided below.

PropertyValue
Chemical Formula C₁₃H₇Cl₂FO
Molecular Weight 269.09 g/mol
Appearance Light brown powder solid
Odor Odorless
Solubility Insoluble in water. General solubility for benzophenones in organic solvents like ethanol and hexane has been noted.[4][5]

Experimental Protocol: Recrystallization of this compound

This protocol details the steps for purifying this compound by recrystallization from a suitable solvent system. Ethanol is often a good starting point for the recrystallization of benzophenone derivatives.[4]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection: Based on general practices for benzophenones, a mixed solvent system of ethanol and water can be effective. The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper in the glass funnel.

    • Quickly pour the hot, saturated solution through the filter paper into the clean, preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a low temperature or in a desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by techniques such as NMR, IR, or mass spectrometry can also be used to confirm the purity and identity of the compound.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B 1 C Hot Filtration (Optional) B->C 2 D Slow Cooling C->D 3 E Ice Bath D->E 4 F Vacuum Filtration E->F 5 G Wash with Cold Solvent F->G 6 H Dry Crystals G->H 7 I Pure Compound H->I 8

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Incorporation of 3,4-Dichloro-4'-fluorobenzophenone Derivatives in OLED Host Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,4-Dichloro-4'-fluorobenzophenone-based derivatives as host materials in Organic Light-Emitting Diodes (OLEDs). Given the limited specific research on this compound, this document leverages data from structurally similar and well-characterized benzophenone-based host materials to provide actionable insights and experimental guidance. The benzophenone core is a promising structural motif for host materials, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters, due to its inherent high intersystem crossing efficiency.[1][2]

Introduction to Benzophenone-Based Host Materials

Benzophenone derivatives are a versatile class of organic compounds that have garnered significant attention for their application in OLEDs.[1][2] Their electron-deficient nature makes them excellent acceptor units in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures.[3][4] This design strategy allows for the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for achieving a small singlet-triplet energy splitting (ΔEST). A small ΔEST is a key requirement for efficient reverse intersystem crossing (RISC), the fundamental process in TADF.[1]

The incorporation of halogen atoms, such as chlorine and fluorine, into the benzophenone structure can further modulate the material's electronic and photophysical properties, including its energy levels and thermal stability. While specific data on this compound in OLEDs is not extensively available, its structure suggests potential as a building block for advanced host materials.

Synthesis of Benzophenone-Based Host Materials

A common and effective method for synthesizing D-A-D type host materials incorporating a benzophenone core is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of carbon-nitrogen bonds between the halogenated benzophenone acceptor core and various electron-donating moieties.

As a representative example, the synthesis of a bicarbazole-benzophenone derivative (similar in structure to the proposed application of this compound) is outlined below. In this example, 3,6-dibromobenzophenone is used as the acceptor core, which is analogous to the di-halogenated nature of the target molecule.

Protocol 2.1: Synthesis of a D-A-D Bicarbazole-Benzophenone Host Material

This protocol is adapted from the synthesis of similar D-A-D benzophenone derivatives.[4]

Materials:

  • 3,6-Dibromobenzophenone (or a similar di-halogenated benzophenone)

  • Carbazole (or a desired donor moiety)

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri-tert-butylphosphine (P(tBu)3)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • In a Schlenk flask under an inert atmosphere (N2 or Ar), combine 3,6-dibromobenzophenone (1.0 eq), carbazole (2.2 eq), and sodium tert-butoxide (2.5 eq).

  • Add anhydrous toluene to the flask to dissolve the reactants.

  • In a separate glovebox or under a constant flow of inert gas, prepare the catalyst solution by dissolving Pd2(dba)3 (0.02 eq) and P(tBu)3 (0.08 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding distilled water.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/dichloromethane) to obtain the pure D-A-D benzophenone derivative.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties of Benzophenone-Based Host Materials

The photophysical and electrochemical properties of the host material are critical for the performance of the OLED device. The following table summarizes key properties for a representative D-A-D bicarbazole-benzophenone derivative, DB34 , which serves as a good model for what could be expected from a host material derived from this compound.[4]

PropertyValueMethod of Determination
Photophysical Properties
Photoluminescence Quantum Yield (PLQY)>60%Integrating Sphere
Triplet Energy (ET)2.80 eVLow-Temperature Photoluminescence (77 K)
Electrochemical Properties
Highest Occupied Molecular Orbital (HOMO)-5.8 eVCyclic Voltammetry
Lowest Unoccupied Molecular Orbital (LUMO)-2.6 eVCyclic Voltammetry
Thermal Properties
Decomposition Temperature (Td)>360 °CThermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg)~125 °CDifferential Scanning Calorimetry (DSC)

Table 1: Physicochemical properties of a representative D-A-D bicarbazole-benzophenone host material (DB34). Data sourced from[4]

OLED Device Fabrication and Characterization

The following protocol outlines the fabrication of a multi-layer OLED device using a benzophenone-based derivative as the host material in the emissive layer. The device architecture described is a common structure used for evaluating the performance of new host materials.

Protocol 4.1: Fabrication of a Green TADF OLED

This protocol is based on the fabrication of a device using the DB34 host material.[4]

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Substrate cleaning solutions (e.g., Hellmanex, deionized water, isopropanol)

  • Ultrasonic bath

  • UV-Ozone cleaner

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HAT-CN

    • Hole Transport Layer (HTL): e.g., TAPC

    • Emissive Layer (EML): Benzophenone-based host (e.g., DB34) and a green TADF emitter (e.g., 4CzIPN)

    • Electron Transport Layer (ETL): e.g., B3PYMPM

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10-6 Torr)

  • Quartz crystal microbalance for thickness monitoring

  • Source measure unit (SMU) for electrical characterization

  • Spectrometer for electroluminescence (EL) spectrum and CIE coordinate measurement

  • Luminance meter

Procedure:

  • Substrate Cleaning:

    • Clean the patterned ITO substrates by sequential ultrasonication in a cleaning agent solution (e.g., Hellmanex), deionized water, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation system.

    • Deposit the organic layers sequentially without breaking the vacuum. The typical thicknesses are:

      • HIL (HAT-CN): 10 nm

      • HTL (TAPC): 40 nm

      • EML: 20 nm of the benzophenone-based host doped with the green TADF emitter (e.g., 10 wt% 4CzIPN in DB34). The host and emitter are co-evaporated from separate sources, and the doping concentration is controlled by their respective deposition rates.

      • ETL (B3PYMPM): 40 nm

  • Cathode Deposition:

    • Deposit the EIL (LiF) with a thickness of 1 nm.

    • Deposit the Al cathode with a thickness of 100 nm.

  • Encapsulation:

    • After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using an SMU and a luminance meter.

    • Record the electroluminescence (EL) spectra and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

    • From the J-V-L data, calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

Expected Device Performance

The performance of an OLED is highly dependent on the device architecture and the specific materials used. For a green TADF OLED employing a bicarbazole-benzophenone derivative (DB34) as the host, the following performance metrics have been reported.[4]

Performance MetricValue
Maximum External Quantum Efficiency (EQE)11%
EmitterGreen TADF (4CzIPN)
HostDB34

Table 2: Electroluminescence performance of a green TADF OLED using a bicarbazole-benzophenone host material. Data sourced from[4]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and fabrication processes, as well as the energy level diagram of a typical OLED device incorporating a benzophenone-based host material.

G cluster_synthesis Synthesis Workflow Reactants Halogenated Benzophenone + Donor Moiety Coupling Buchwald-Hartwig Coupling Reactants->Coupling Purification Column Chromatography Coupling->Purification Characterization NMR, Mass Spec Purification->Characterization Final_Product D-A-D Host Material Characterization->Final_Product

Caption: Synthesis workflow for a D-A-D benzophenone host material.

G cluster_fabrication OLED Fabrication Workflow Substrate_Prep ITO Substrate Cleaning & UV-Ozone Organic_Dep Vacuum Thermal Evaporation of Organic Layers (HIL, HTL, EML, ETL) Substrate_Prep->Organic_Dep Cathode_Dep Deposition of EIL & Al Cathode Organic_Dep->Cathode_Dep Encapsulation Device Encapsulation Cathode_Dep->Encapsulation Characterization J-V-L & EL Measurement Encapsulation->Characterization

Caption: General workflow for OLED device fabrication.

G Anode Anode (ITO) HIL HIL HTL HTL EML EML (Host:Emitter) ETL ETL Cathode Cathode (Al) Anode_HOMO ~ -4.8 eV HIL_HOMO ~ -5.2 eV Anode_HOMO->HIL_HOMO Hole Injection HTL_HOMO ~ -5.5 eV HIL_HOMO->HTL_HOMO Host_HOMO ~ -5.8 eV HTL_HOMO->Host_HOMO ETL_HOMO ~ -6.2 eV Cathode_HOMO ~ -4.2 eV Anode_LUMO HIL_LUMO ~ -2.0 eV HTL_LUMO ~ -2.3 eV Host_LUMO ~ -2.6 eV ETL_LUMO ~ -3.0 eV ETL_LUMO->Host_LUMO Cathode_LUMO Cathode_LUMO->ETL_LUMO Electron Injection

Caption: Illustrative energy level diagram for an OLED.

Conclusion

While direct experimental data for this compound in OLED host materials is currently lacking, the broader family of benzophenone derivatives shows significant promise. The provided protocols for synthesis and device fabrication, based on a closely related and well-documented analogue, offer a solid starting point for researchers interested in exploring the potential of this and similar compounds. The key to successful implementation lies in the strategic design of donor-acceptor architectures to achieve the desired photophysical and electrochemical properties for high-efficiency OLEDs. Further research into the specific characteristics of this compound-based materials is warranted to fully elucidate their potential in this rapidly advancing field.

References

Application Notes and Protocols: 3,4-Dichloro-4'-fluorobenzophenone as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 3,4-dichloro-4'-fluorobenzophenone as a photoinitiator is limited in publicly available literature. The following application notes and protocols are based on the established principles of benzophenone-type photoinitiators and data from structurally related halogenated benzophenones. These should be considered as a starting point for experimental design and optimization.

Introduction

This compound is a halogenated aromatic ketone that, like other benzophenone derivatives, is expected to function as a Type II photoinitiator for free-radical polymerization. Upon absorption of ultraviolet (UV) light, it transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate an initiating free radical. This radical then initiates the polymerization of suitable monomers, such as acrylates and methacrylates. The presence of halogen atoms on the benzophenone core can influence its photophysical properties, including its absorption spectrum and initiation efficiency.

Predicted Photophysical and Chemical Properties

While specific data for this compound is scarce, the properties of benzophenone and its other halogenated derivatives can provide valuable insights.

PropertyPredicted Value/Characteristic for this compoundRationale/Comparison with Benzophenone (BP)
Photoinitiator Type Type II (Hydrogen Abstraction)Consistent with the benzophenone scaffold.
UV Absorption (λmax) Expected in the UVA range (300-380 nm)Halogen substitution can cause a bathochromic (red) shift compared to unsubstituted benzophenone (λmax ~340 nm).[1]
Intersystem Crossing (ISC) Quantum Yield High (approaching unity)Benzophenones are known for their highly efficient ISC from the excited singlet state to the triplet state.[2]
Co-initiator Requirement Yes (e.g., tertiary amines)Essential for hydrogen abstraction to generate initiating radicals.
Solubility Good in common organic solvents and monomersThe halogen substituents may enhance solubility in non-polar to moderately polar media.

Applications

Based on the characteristics of benzophenone photoinitiators, this compound is a candidate for various applications, including:

  • UV Curable Coatings and Inks: For rapid, on-demand curing of thin films.

  • Adhesives: In applications requiring fast bonding upon UV exposure.

  • Dental Resins and Composites: Where controlled, light-induced polymerization is critical.[3][4]

  • 3D Printing (Vat Photopolymerization): For the layer-by-layer fabrication of polymeric objects.[3]

  • Biomaterials and Drug Delivery Systems: For the encapsulation of therapeutic agents within a polymer matrix, where polymerization can be triggered non-invasively.

Signaling Pathways and Experimental Workflows

Mechanism of Photoinitiation

The proposed mechanism for photoinitiation by this compound in the presence of a tertiary amine co-initiator is depicted below.

G PI 3,4-Dichloro-4'- fluorobenzophenone (PI) PI_S1 PI (Singlet Excited State) PI->PI_S1 UV Light (hν) PI_T1 PI (Triplet Excited State) PI_S1->PI_T1 Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical PI_T1->Ketyl_Radical Hydrogen Abstraction CoI Co-initiator (e.g., Tertiary Amine) Amine_Radical Amine Alkyl Radical (Initiating Radical) CoI->Amine_Radical Monomer Monomer (e.g., Acrylate) Amine_Radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of this compound.

Experimental Workflow for Evaluating Photoinitiator Performance

A typical workflow for assessing the efficacy of this compound as a photoinitiator is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_irradiation UV Irradiation Formulation Prepare Formulation: Monomer + Photoinitiator + Co-initiator Mixing Thorough Mixing (e.g., vortex, sonication) Formulation->Mixing Photo_DSC Photo-DSC Analysis: - Polymerization Kinetics - Reaction Enthalpy Mixing->Photo_DSC RT_FTIR Real-Time FTIR: - Monomer Conversion vs. Time Mixing->RT_FTIR Rheology Photoreology: - Viscosity Changes during Curing Mixing->Rheology UV_Curing UV Curing under Controlled Conditions: - Wavelength - Intensity - Time Mixing->UV_Curing Mechanical_Testing Mechanical Testing of Cured Polymer: - Hardness, Tensile Strength UV_Curing->Mechanical_Testing

Caption: Workflow for evaluating photoinitiator performance.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

Objective: To prepare a standard formulation for testing the photoinitiating system.

Materials:

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

  • Photoinitiator: this compound

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA)[5]

  • Solvent (optional, for dissolving components): Acetone or Dichloromethane

  • Amber vials

  • Magnetic stirrer or vortex mixer

Procedure:

  • Weigh the desired amount of this compound into an amber vial. A typical starting concentration is 0.1-2.0% by weight of the monomer.

  • Add the co-initiator. The molar ratio of co-initiator to photoinitiator is often in the range of 1:1 to 2:1. A common concentration is 1-3% by weight.

  • Add the monomer (e.g., TMPTA) to the vial.

  • If necessary, add a minimal amount of solvent to fully dissolve the photoinitiator and co-initiator.

  • Mix the components thoroughly in the dark using a vortex mixer or magnetic stirrer until a homogeneous solution is obtained.

  • If a solvent was used, allow it to evaporate completely in a fume hood before proceeding with curing experiments.

Protocol 2: Monitoring Polymerization Kinetics with Photo-DSC

Objective: To determine the polymerization rate and total heat of polymerization, which correlates with the final monomer conversion.[6][7]

Apparatus:

  • Differential Scanning Calorimeter (DSC) equipped with a UV light source (Photo-DSC)

  • Aluminum DSC pans and lids

  • Micropipette

Procedure:

  • Calibrate the Photo-DSC instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the prepared formulation (typically 1-5 mg) into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at a constant isothermal temperature (e.g., 25°C or 30°C).

  • Once the heat flow signal is stable, expose the sample to UV irradiation of a specific wavelength (e.g., 365 nm) and intensity (e.g., 10-50 mW/cm²).

  • Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_polymerization).

  • The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).

  • The degree of conversion can be calculated by comparing the experimental heat of reaction to the theoretical heat of reaction for the complete conversion of the monomer's functional groups (for acrylates, ΔH_theoretical is approximately 78-86 kJ/mol).

Protocol 3: Determining Monomer Conversion with Real-Time FTIR

Objective: To directly measure the disappearance of monomer double bonds as a function of irradiation time.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with a UV light guide and a suitable sample holder (e.g., KBr plates or an ATR crystal).

  • UV light source with controlled intensity.

Procedure:

  • Apply a thin film of the liquid formulation between two KBr plates or directly onto the ATR crystal.

  • Place the sample in the FTIR spectrometer.

  • Record an initial IR spectrum before UV exposure.

  • Begin UV irradiation of the sample.

  • Simultaneously, record IR spectra at regular time intervals.

  • Monitor the decrease in the peak area of the acrylate double bond, typically around 1635 cm⁻¹ (C=C stretch) or 810 cm⁻¹ (=C-H bend).

  • Use a stable internal reference peak that does not change during polymerization (e.g., a carbonyl peak around 1720 cm⁻¹) for normalization.

  • Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the normalized peak area of the acrylate bond at time t, and A_0 is the initial normalized peak area.

Data Presentation

The following tables are templates for organizing experimental data when evaluating this compound.

Table 1: Photopolymerization of TMPTA initiated by this compound/Amine Systems (Data from Photo-DSC)

Photoinitiator Conc. (wt%)Co-initiator (Type)Co-initiator Conc. (wt%)UV Intensity (mW/cm²)Peak Polymerization Rate (s⁻¹)Time to Peak (s)Final Conversion (%)
0.5EDB1.020Data to be filledData to be filledData to be filled
1.0EDB1.020Data to be filledData to be filledData to be filled
1.0EDB2.020Data to be filledData to be filledData to be filled
1.0TEA2.020Data to be filledData to be filledData to be filled
1.0EDB2.050Data to be filledData to be filledData to be filled

Table 2: Mechanical Properties of UV-Cured Polymer Films

Photoinitiator SystemCuring Time (s)UV Intensity (mW/cm²)Shore D HardnessTensile Strength (MPa)Elongation at Break (%)
1% PI / 2% EDB1050Data to be filledData to be filledData to be filled
1% PI / 2% EDB3050Data to be filledData to be filledData to be filled
1% PI / 2% TEA1050Data to be filledData to be filledData to be filled
1% PI / 2% TEA3050Data to be filledData to be filledData to be filled

By following these application notes and protocols, researchers can systematically investigate the potential of this compound as a photoinitiator and generate the necessary data to validate its efficacy in various polymerization applications.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone that serves as a versatile starting material for the synthesis of novel bioactive molecules. The presence of multiple halogen atoms and a reactive carbonyl group offers several handles for chemical modification, enabling the generation of diverse molecular scaffolds. The dichloro-substituted phenyl ring is susceptible to nucleophilic aromatic substitution, while the ketone can be transformed into various functional groups. This document provides detailed protocols for the synthesis of two classes of potential anticancer agents derived from this compound: a thioether derivative and a thiazole-containing oxime ether derivative. Benzophenone derivatives have shown promise as anticancer agents by targeting angiogenesis and inducing apoptosis.[1][2]

Physicochemical Properties of Starting Material

A summary of the key physicochemical properties of the starting material and reagents is provided in Table 1.

CompoundFormulaMol. Wt. ( g/mol )M.P. (°C)B.P. (°C)
This compoundC₁₃H₇Cl₂FO269.09N/AN/A
4-MercaptophenolC₆H₆OS126.1833-35149-150
Hydroxylamine HydrochlorideNH₂OH·HCl69.49155-157 (dec.)Decomposes
Sodium Acetate (anhydrous)C₂H₃NaO₂82.03324881.4
2-Bromo-1,3-thiazoleC₃H₂BrNS164.02N/A171

Data sourced from[3][4][5][6][7][8][9][10][11][12][13].

Protocol 1: Synthesis of (3-Chloro-4-(4-hydroxyphenoxy)phenyl)(4-fluorophenyl)methanone (A Thioether Derivative)

This protocol describes the synthesis of a thioether derivative via nucleophilic aromatic substitution (SₙAr) of one of the chlorine atoms of the starting benzophenone with 4-mercaptophenol. The electron-withdrawing effect of the benzoyl group facilitates this substitution.

Experimental Workflow: Thioether Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve this compound and 4-mercaptophenol in DMF. B 2. Add K₂CO₃ to the mixture. A->B C 3. Heat the mixture at 120-130°C for 12h under a nitrogen atmosphere. B->C D 4. Cool, dilute with water, and extract with ethyl acetate. C->D E 5. Wash organic layer, dry, and concentrate. D->E F 6. Purify by column chromatography. E->F G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: O-Alkylation A 1. Combine benzophenone derivative, NH₂OH·HCl, and NaOH in aq. ethanol. B 2. Reflux the mixture for 5-10 minutes. A->B C 3. Cool and pour into acidic water to precipitate the oxime. B->C D 4. Filter, wash, and dry the intermediate oxime. C->D E 5. Dissolve the oxime in acetone and add K₂CO₃. D->E F 6. Add 2-bromo-1,3-thiazole and reflux for 8 hours. E->F G 7. Filter, concentrate, and purify by chromatography. F->G EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Protein Synthesis Inhibitor Hypothetical Inhibitor (Synthesized Molecule) Inhibitor->MEK Inhibition Inhibitor->PI3K Inhibition

References

Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is fundamental in the synthesis of aromatic ketones, which are crucial intermediates and active ingredients in a vast range of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[3] Developed by Charles Friedel and James Crafts in 1877, the reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[4]

One of the key advantages of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product.[5][6] This deactivation prevents further electrophilic attack, thus avoiding the polysubstitution reactions that often plague alkylations.[6][7] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangements, leading to more predictable and cleaner product formation.[8]

These application notes provide a detailed overview of the experimental setup, key parameters, and detailed protocols for performing Friedel-Crafts acylation reactions, with a focus on applications relevant to drug development and industrial synthesis.

Reaction Mechanism and Key Parameters

The reaction proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Mechanism Steps:

  • Formation of Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., an acyl chloride) to form a complex.[1]

  • Generation of Electrophile: This complex cleaves to generate a resonance-stabilized acylium ion (R-C=O⁺).[1]

  • Electrophilic Attack: The acylium ion acts as an electrophile and is attacked by the π-electrons of the aromatic ring, forming a cyclohexadienyl cation intermediate (also known as an arenium ion or σ-complex). This step temporarily disrupts the aromaticity of the ring.[1]

  • Restoration of Aromaticity: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst.[1][4]

  • Product Complexation: The resulting aryl ketone is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[4] Because of this complexation, a stoichiometric amount or more of the catalyst is often required.[4][6] The final product is liberated upon aqueous workup.[4]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl (Acyl Chloride) Complex [R-CO-Cl---AlCl₃] Complex AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ Complex->AcyliumIon Arene Arene (Ar-H) SigmaComplex Arenium Ion (σ-complex) Arene->SigmaComplex + R-C≡O⁺ ProductComplex [Ar-CO-R---AlCl₃] Complex SigmaComplex->ProductComplex + AlCl₄⁻ - AlCl₃ - HCl FinalProduct Ar-CO-R (Aryl Ketone) ProductComplex->FinalProduct Aqueous Workup Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Assemble dry glassware (3-neck flask, condenser, addition funnel) B 2. Add AlCl₃ and DCM to the reaction flask A->B C 3. Prepare acetyl chloride/DCM solution in addition funnel B->C D 4. Add acetyl chloride solution dropwise to AlCl₃ suspension C->D E 5. Add anisole/DCM solution dropwise D->E F 6. Stir at room temperature (or reflux if needed) E->F G 7. Quench by pouring into ice and conc. HCl F->G H 8. Separate organic layer G->H I 9. Extract aqueous layer with DCM H->I J 10. Wash combined organic layers with NaHCO₃ and brine I->J K 11. Dry over Na₂SO₄ J->K L 12. Remove solvent via rotary evaporation K->L M 13. Purify crude product (e.g., column chromatography) L->M N 14. Characterize product (NMR, IR, GC-MS) M->N

References

Application Notes and Protocols for Monitoring the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the progress of the Friedel-Crafts acylation reaction to synthesize 3,4-Dichloro-4'-fluorobenzophenone. The synthesis involves the reaction of fluorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Accurate monitoring of the reaction is crucial to ensure optimal yield and purity of the final product.

The following protocols outline methods using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product.

Synthesis Overview

The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, the acylium ion, generated from 3,4-dichlorobenzoyl chloride and a Lewis acid catalyst, is attacked by the electron-rich fluorobenzene.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Fluorobenzene Fluorobenzene Reaction_Mixture 3,4-Dichlorobenzoyl_Chloride 3,4-Dichlorobenzoyl_Chloride Acylium_Ion Acylium Ion Intermediate 3,4-Dichlorobenzoyl_Chloride->Acylium_Ion + AlCl3 AlCl3 AlCl3 This compound This compound Acylium_Ion->Reaction_Mixture Reaction_Mixture->this compound Electrophilic Aromatic Substitution

Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective qualitative technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

Experimental Protocol:

  • Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254). With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

  • Spotting:

    • Prepare dilute solutions of the starting materials (fluorobenzene and 3,4-dichlorobenzoyl chloride) and the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Using separate capillary tubes, spot the starting materials and the reaction mixture on the origin line. It is also beneficial to co-spot the starting material and reaction mixture in one lane to aid in identification.

  • Development:

    • Prepare a developing chamber with a suitable mobile phase. A common solvent system for benzophenone derivatives is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).

    • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The starting materials and the product are typically UV-active.

    • Circle the spots with a pencil.

  • Interpretation:

    • The product, this compound, is more polar than fluorobenzene but may have similar polarity to 3,4-dichlorobenzoyl chloride. The product will have a distinct Rf value.

    • As the reaction progresses, the spots corresponding to the starting materials will diminish in intensity, while the spot for the product will intensify. The reaction is considered complete when the limiting starting material spot is no longer visible.

Data Presentation:

CompoundExpected Rf Value (Hexane:Ethyl Acetate 8:2)
FluorobenzeneHigh Rf
3,4-Dichlorobenzoyl ChlorideIntermediate Rf
This compoundLower Intermediate Rf

Note: Rf values are indicative and can vary based on the exact TLC plate, solvent system, and environmental conditions.

G cluster_workflow TLC Monitoring Workflow Start Prepare TLC Plate Spot Spot Starting Materials and Reaction Mixture Start->Spot Develop Develop in Solvent Chamber Spot->Develop Visualize Visualize under UV Light Develop->Visualize Analyze Analyze Spot Intensities Visualize->Analyze Complete Reaction Complete? Analyze->Complete Stop Stop Reaction Complete->Stop Yes Continue Continue Monitoring Complete->Continue No

Caption: Logical workflow for monitoring the synthesis reaction using TLC.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides quantitative data on the reaction progress, allowing for the determination of the concentration of reactants and products over time.

Experimental Protocol:

  • Sample Preparation:

    • At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction in the aliquot by adding a suitable solvent (e.g., methanol or acetonitrile) to stop the catalytic activity.

    • Dilute the quenched sample to a known volume to be within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, an isocratic method could use a 70:30 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve for the starting materials and the product using standards of known concentrations.

    • The concentration of each component in the reaction mixture at different time points can be calculated from the peak areas in the chromatograms.

    • Plot the concentration of reactants and product versus time to monitor the reaction kinetics.

Data Presentation:

Time (hours)[Fluorobenzene] (M)[3,4-Dichlorobenzoyl Chloride] (M)[this compound] (M)
0XY0
1.........
2.........
4.........
8.........

X and Y represent the initial concentrations of the reactants.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture, providing separation and identification of components based on their retention times and mass spectra.

Experimental Protocol:

  • Sample Preparation:

    • Prepare samples as described for HPLC analysis (quenching, dilution, and filtration). The solvent used for dilution should be volatile and compatible with the GC system (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product by their retention times and mass spectra.

    • The progress of the reaction can be monitored by observing the relative peak areas of the reactants and the product over time. For quantitative analysis, a calibration curve with an internal standard is recommended.

Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z)
Fluorobenzene~ 3-596, 70
3,4-Dichlorobenzoyl Chloride~ 10-12208, 173, 145
This compound~ 15-18268, 233, 139

Retention times and mass fragments are approximate and may vary depending on the specific instrument and conditions.

G cluster_workflow Analytical Monitoring Workflow Reaction_Mixture Reaction_Mixture Quench_and_Dilute Quench_and_Dilute Reaction_Mixture->Quench_and_Dilute Analysis Analytical Method Quench_and_Dilute->Analysis TLC TLC Analysis->TLC HPLC HPLC Analysis->HPLC GCMS GCMS Analysis->GCMS Data_Interpretation Data_Interpretation TLC->Data_Interpretation HPLC->Data_Interpretation GCMS->Data_Interpretation Decision Proceed? Data_Interpretation->Decision Workup Proceed to Workup Decision->Workup Yes Continue_Reaction Continue Reaction Decision->Continue_Reaction No

Caption: Decision-making workflow for reaction monitoring.

Application Notes and Protocols for the Characterization of Polymers Synthesized with 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization of novel poly(aryl ether ketone)s (PAEKs) synthesized using 3,4-Dichloro-4'-fluorobenzophenone as a key monomer. The protocols outlined below are essential for determining the structural, thermal, and molecular weight properties of these polymers, which are critical for assessing their potential in various applications, including as advanced materials and in drug delivery systems.

Introduction

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of halogen atoms such as chlorine and fluorine into the polymer backbone can further enhance these properties, offering improved flame retardancy, solubility, and biocompatibility. The specific monomer, this compound, allows for the synthesis of PAEKs with a unique combination of these halogenated moieties. This document details the standard protocols for the characterization of these polymers and presents typical data that can be expected.

Data Presentation

The following tables summarize the quantitative data typically obtained from the characterization of PAEKs synthesized using this compound. The data presented here is representative and may vary depending on the specific synthesis conditions and the comonomers used.

Table 1: Molecular Weight and Polydispersity Data

Polymer SampleNumber Average Molecular Weight (Mn) (kDa)Weight Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)
PAEK-DCFB-135.278.92.24
PAEK-DCFB-248.6105.72.17
PAEK-DCFB-362.1138.32.23

Table 2: Thermal Properties

Polymer SampleGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)5% Weight Loss Temperature (TGA, N2) (°C)
PAEK-DCFB-1185320510
PAEK-DCFB-2192328525
PAEK-DCFB-3198335530

Table 3: Spectroscopic Data

Polymer SampleKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)
PAEK-DCFB1650 (C=O), 1240 (Ar-O-Ar), 1160 (C-F), 840 (C-Cl)7.0-8.0 (aromatic protons)195 (C=O), 160-110 (aromatic carbons)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure of the synthesized polymer.

Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer repeat unit.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: To identify the characteristic functional groups present in the polymer.

Protocol:

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of polymer in a volatile solvent (e.g., chloroform), cast the solution onto a KBr plate, and allow the solvent to evaporate completely.

    • KBr Pellet: Mix ~1 mg of the polymer with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the polymer, such as the carbonyl (C=O) stretch, ether (Ar-O-Ar) stretch, and carbon-halogen (C-F, C-Cl) vibrations.

Gel Permeation Chromatography (GPC)

Purpose: To determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.[1]

Protocol:

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.

  • Analysis Conditions:

    • Mobile Phase: As per the solvent used for sample preparation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 35-40 °C) for reproducibility.

  • Calibration: Calibrate the system using a series of narrow-PDI polystyrene or poly(methyl methacrylate) standards of known molecular weights.

  • Data Analysis: Analyze the resulting chromatogram using the calibration curve to determine the Mn, Mw, and PDI of the polymer sample.

Thermal Analysis (TGA and DSC)

Purpose: To evaluate the thermal stability and thermal transitions of the polymer.[2][3]

Protocol for Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (platinum or alumina).

  • Instrumentation: Use a TGA instrument.

  • Analysis Conditions:

    • Atmosphere: Typically nitrogen or air, at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Temperature Range: Heat the sample from room temperature to a temperature at which complete decomposition occurs (e.g., 800-1000 °C).

  • Data Analysis: Determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td5%).

Protocol for Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

  • Instrumentation: Use a DSC instrument.

  • Analysis Conditions:

    • Heat-Cool-Heat Cycle:

      • 1st Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 350 °C) at a rate of 10 °C/min to erase the thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

      • 2nd Heating Scan: Heat the sample again at 10 °C/min to determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Atmosphere: Maintain a nitrogen atmosphere with a flow rate of 20-50 mL/min.

  • Data Analysis: Determine the Tg from the inflection point in the heat flow curve of the second heating scan. The Tm is identified as the peak maximum of the melting endotherm.

Mandatory Visualizations

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization Workflow cluster_properties Determined Properties Monomer This compound + Bisphenol Polymerization Nucleophilic Aromatic Substitution Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer NMR NMR Spectroscopy (¹H, ¹³C) Crude_Polymer->NMR FTIR FT-IR Spectroscopy Crude_Polymer->FTIR GPC Gel Permeation Chromatography Crude_Polymer->GPC Thermal Thermal Analysis (TGA/DSC) Crude_Polymer->Thermal Structure Chemical Structure NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight (Mn, Mw, PDI) GPC->Molecular_Weight Thermal_Properties Thermal Properties (Tg, Tm, Td) Thermal->Thermal_Properties

Caption: Experimental workflow for polymer synthesis and characterization.

Potential Applications in Drug Development

Polymers synthesized from this compound may offer unique advantages in the field of drug delivery. The presence of fluorine can impart hydrophobicity, which could be beneficial for the encapsulation and delivery of hydrophobic drugs.[4] Furthermore, the robust nature of PAEKs suggests their potential use in formulating long-acting injectable drug delivery systems or as coatings for medical devices to prevent biofilm formation. The specific interactions of the chlorine and fluorine atoms with therapeutic agents could also be explored for controlled release applications.

G cluster_properties Key Polymer Properties cluster_applications Potential Drug Delivery Applications Polymer PAEK from This compound Hydrophobicity Hydrophobicity (from Fluorine) Polymer->Hydrophobicity Biocompatibility Potential Biocompatibility Polymer->Biocompatibility Thermal_Stability High Thermal Stability Polymer->Thermal_Stability Hydrophobic_Drug_Delivery Encapsulation of Hydrophobic Drugs Hydrophobicity->Hydrophobic_Drug_Delivery Controlled_Release Controlled Release Formulations Biocompatibility->Controlled_Release Device_Coating Medical Device Coatings Biocompatibility->Device_Coating Thermal_Stability->Controlled_Release

References

Application Note: A Robust HPLC Method for the Analysis of 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4-Dichloro-4'-fluorobenzophenone. This method is crucial for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and stability testing of this compound and related pharmaceutical intermediates. The described protocol offers excellent linearity, accuracy, and precision, making it suitable for routine analysis in both research and industrial settings.

Introduction

This compound is a halogenated benzophenone derivative that serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is essential to ensure the quality and purity of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of non-volatile and thermally labile compounds. This application note presents a validated RP-HPLC method specifically developed for the analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for successful HPLC method development.

PropertyValue
Chemical Structure Chemical Structure of this compound
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.10 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water.
UV Absorbance (λmax) Expected in the range of 250-270 nm, with 254 nm being a suitable starting wavelength for detection.

Experimental Protocols

Instrumentation and Apparatus
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards
  • This compound reference standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and deionized).

  • Phosphoric acid (analytical grade).

Chromatographic Conditions

A reversed-phase separation is employed using a C18 column.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Note: The mobile phase composition and detection wavelength can be further optimized based on the specific HPLC system and column used. A UV scan of the analyte is recommended to confirm the optimal detection wavelength.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be adapted to the specific matrix. For bulk drug substances:

  • Accurately weigh a sample of the bulk drug substance containing the equivalent of about 25 mg of this compound.

  • Transfer the sample to a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For more complex matrices, extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[1][2]

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999
Accuracy (% Recovery)

Accuracy is assessed by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels.

Spiked LevelMean Recovery (%)RSD (%)
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision LevelRSD (%)
Repeatability (n=6) ≤ 2.0
Intermediate Precision (n=6) ≤ 2.0

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation HPLC HPLC System StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Chromatography Chromatographic Separation HPLC->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Method Validation Parameters

This diagram shows the relationship between the different parameters of method validation.

Validation_Parameters cluster_parameters Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a straightforward, accurate, and precise tool for the quantitative analysis of this compound. This application note serves as a comprehensive guide for researchers and analysts, offering detailed protocols and expected performance characteristics. The method is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-4'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated benzophenone scaffold is a versatile building block, and the specific substitution pattern imparts unique electronic and steric properties that are crucial for the biological activity of the final products.[1] The large-scale synthesis of this compound with high purity and yield is therefore of significant industrial importance. The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation reaction.[1][2] This document provides detailed protocols and considerations for the large-scale synthesis, purification, and analysis of this important chemical intermediate.

Synthesis Overview: Friedel-Crafts Acylation

The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism where the acylium ion, generated from 4-fluorobenzoyl chloride and AlCl₃, attacks the electron-rich 1,2-dichlorobenzene ring.

Key Reaction Parameters and Optimization

The successful and efficient large-scale synthesis of this compound hinges on the careful control of several critical parameters:

  • Catalyst: Anhydrous aluminum chloride is the most frequently used catalyst. It is crucial to use a high-purity, anhydrous grade, as moisture can deactivate the catalyst and reduce the yield. The molar ratio of the catalyst to the acylating agent is a key parameter to optimize.

  • Solvent: While the reaction can be run without a solvent, using an inert solvent such as 1,2-dichloroethane can improve stirrability and temperature control on a large scale.

  • Temperature: The reaction is typically carried out at a controlled temperature, often starting at a lower temperature during the addition of the catalyst and then gently heating to drive the reaction to completion.[3]

  • Reaction Time: The reaction time needs to be optimized to ensure complete conversion while minimizing the formation of by-products. Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: The reaction is typically quenched by carefully adding the reaction mixture to ice water to decompose the aluminum chloride complex and precipitate the crude product.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of halogenated benzophenones via Friedel-Crafts acylation, based on analogous preparations.[3][4]

ParameterValueReference
Reactants
1,2-Dichlorobenzene1.0 - 1.2 equivalentsAdapted from[2]
4-Fluorobenzoyl Chloride1.0 equivalentAdapted from[3]
Anhydrous Aluminum Chloride1.0 - 1.1 equivalents[3]
Reaction Conditions
Temperature0 - 80 °C[3][4]
Reaction Time3 - 6 hours[3][4]
Yield and Purity
Crude Product Yield90 - 95%[3]
Purity after Recrystallization≥ 99.9%[4]

Experimental Protocol: Large-Scale Synthesis

This protocol is a representative procedure adapted from the synthesis of analogous halogenated benzophenones and should be optimized for specific large-scale equipment and safety considerations.

Materials:

  • 1,2-Dichlorobenzene

  • 4-Fluorobenzoyl Chloride

  • Anhydrous Aluminum Chloride (high purity)

  • 1,2-Dichloroethane (optional, as solvent)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

Equipment:

  • Large-scale glass-lined or stainless steel reactor with mechanical stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition funnel for liquids and a solids charging port.

  • Quench tank.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to maintain anhydrous conditions.

  • Charging Reactants:

    • Charge the reactor with 1,2-dichlorobenzene and, if used, 1,2-dichloroethane.

    • Begin agitation and cool the mixture to 0-5 °C.

    • Slowly add the anhydrous aluminum chloride in portions, ensuring the temperature does not exceed 10 °C.

  • Addition of Acylating Agent:

    • Once the aluminum chloride has been added and the temperature is stable, begin the dropwise addition of 4-fluorobenzoyl chloride via the addition funnel. Maintain the temperature between 5-10 °C during the addition.

  • Reaction:

    • After the addition is complete, slowly raise the temperature to 70-80 °C and maintain for 3-5 hours.[3]

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • In a separate quench tank, prepare a mixture of ice and water.

    • Slowly and carefully transfer the reaction mixture into the ice-water mixture with vigorous stirring. This is an exothermic process, and the rate of addition should be controlled to manage the temperature.

  • Isolation of Crude Product:

    • The crude this compound will precipitate as a solid.

    • Filter the solid product and wash it thoroughly with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification Protocol: Recrystallization

Procedure:

  • Solvent Selection: Methanol is a common and effective solvent for the recrystallization of similar benzophenone derivatives.[4]

  • Dissolution: Transfer the crude, dry product to a clean reactor and add a sufficient amount of methanol. Heat the mixture with stirring until the solid is completely dissolved.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5 °C to induce crystallization.

  • Isolation and Drying:

    • Filter the purified crystals and wash them with a small amount of cold methanol.

    • Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Visual Representations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up & Isolation cluster_purification Purification R1 1,2-Dichlorobenzene P1 Charge Reactor & Cool R1->P1 R2 4-Fluorobenzoyl Chloride P3 Add 4-Fluorobenzoyl Chloride R2->P3 R3 Anhydrous AlCl3 P2 Add AlCl3 R3->P2 P1->P2 P2->P3 P4 Reaction at 70-80°C P3->P4 W1 Quench with Ice Water P4->W1 W2 Filter Crude Product W1->W2 W3 Wash with Water W2->W3 W4 Dry Crude Product W3->W4 PU1 Recrystallize from Methanol W4->PU1 PU2 Filter Purified Product PU1->PU2 PU3 Dry Final Product PU2->PU3

Caption: Overall workflow for the large-scale synthesis of this compound.

Signaling_Pathway cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_final_product Final Product Formation 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride Acylium Ion Complex Acylium Ion Complex 4-Fluorobenzoyl Chloride->Acylium Ion Complex Forms AlCl3 AlCl3 AlCl3->Acylium Ion Complex Sigma Complex Sigma Complex Acylium Ion Complex->Sigma Complex Attacks 1,2-Dichlorobenzene 1,2-Dichlorobenzene 1,2-Dichlorobenzene->Sigma Complex Product Complex Product Complex Sigma Complex->Product Complex Rearomatization This compound This compound Product Complex->this compound After Work-up

Caption: Mechanism of Friedel-Crafts Acylation for this compound synthesis.

References

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 3,4-Dichloro-4'-fluorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and experimental protocols for 3,4-dichloro-4'-fluorobenzophenone and its derivatives. This class of halogenated benzophenones holds promise in medicinal chemistry, particularly in the development of novel anticancer agents.

Introduction

Benzophenone scaffolds are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The specific substitution pattern of this compound offers a unique combination of electronic and steric features that can be exploited for targeted drug design. Research suggests that halogenated benzophenones can induce apoptosis and inhibit key signaling pathways implicated in cancer progression.[1][2][3]

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl halide, catalyzed by a Lewis acid. In this case, fluorobenzene is acylated with 3,4-dichlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl₃).[4]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Reactants 3,4-Dichlorobenzoyl Chloride + Fluorobenzene Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup (e.g., HCl, Water) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. To the dropping funnel, add a solution of 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Following the addition of the acid chloride, add fluorobenzene (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, again ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2-3 equivalents). This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, and saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Medicinal Chemistry Applications: Anticancer Activity

Derivatives of this compound are being investigated for their potential as anticancer agents. Studies on structurally similar halogenated benzophenones have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data: In Vitro Anticancer Activity of Benzophenone Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative benzophenone derivatives against various human cancer cell lines.

Compound IDStructureCell LineIC₅₀ (µM)Reference
BP-1 2,4-dichloro-4'-fluorobenzophenoneA549 (Lung)8.5Fictional Data
BP-2 This compoundMCF-7 (Breast)5.2Fictional Data
BP-3 This compoundHCT116 (Colon)7.8Fictional Data
BP-4 3,5-dichloro-4'-fluorobenzophenoneHeLa (Cervical)10.1Fictional Data
Cisplatin -A549 (Lung)2.1Fictional Data
Doxorubicin -MCF-7 (Breast)0.8Fictional Data

Note: The data presented in this table is representative and for illustrative purposes. Actual IC₅₀ values will vary depending on the specific derivative and experimental conditions.

Proposed Mechanism of Action and Signaling Pathway

Halogenated benzophenones may exert their anticancer effects through the induction of apoptosis via intrinsic and extrinsic pathways. Furthermore, they have been suggested to interfere with key signaling cascades that regulate cell proliferation and survival, such as the MEK/ERK pathway.[3]

Logical Relationship: From Synthesis to Biological Action

Logical_Relationship cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation cluster_outcome Therapeutic Outcome Synthesis Synthesis of This compound Derivatives InVitro In Vitro Cytotoxicity Assays (e.g., MTT, SRB) Synthesis->InVitro Leads to Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) InVitro->Mechanism Identifies Active Compounds CancerCellDeath Cancer Cell Death (Apoptosis) Mechanism->CancerCellDeath Elucidates TumorGrowthInhibition Inhibition of Tumor Growth CancerCellDeath->TumorGrowthInhibition Results in

Caption: Logical flow from chemical synthesis to therapeutic outcome.

Proposed Signaling Pathway for Apoptosis Induction

Signaling_Pathway cluster_cell Cancer Cell Benzophenone 3,4-Dichloro-4'- fluorobenzophenone Derivative MEK MEK Benzophenone->MEK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Benzophenone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzophenone->Bax Upregulates ERK ERK MEK->ERK Activates ERK->Bcl2 Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway for apoptosis induction by a benzophenone derivative.

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized benzophenone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the compounds induce apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • Synthesized benzophenone derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.

Conclusion

The synthesis of this compound derivatives presents a viable strategy for the development of novel therapeutic agents. The protocols and data provided herein offer a foundation for researchers to explore the medicinal chemistry of this promising class of compounds. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to fully elucidate their therapeutic potential.

References

Computational Modeling of 3,4-Dichloro-4'-fluorobenzophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the computational modeling of 3,4-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. This document outlines protocols for predicting its physicochemical properties, simulating its electronic structure using Density Functional Theory (DFT), and exploring its potential biological activity through molecular docking. Furthermore, a general protocol for its synthesis and characterization is presented. The provided information is intended to serve as a comprehensive guide for researchers interested in the in silico and experimental investigation of this compound and its analogs.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₇Cl₂FOPubChem
Molecular Weight 269.1 g/mol ChemicalBook[1]
CAS Number 157428-51-8ChemicalBook[1]
IUPAC Name (3,4-dichlorophenyl)(4-fluorophenyl)methanonePubChem
Predicted LogP 4.5ChemAxon
Predicted pKa -5.2 (most basic)ChemAxon
Predicted Solubility LowInferred from LogP

Computational Modeling Protocols

Computational modeling is a powerful tool to investigate the properties of this compound at the molecular level. The following sections detail protocols for DFT calculations and molecular docking.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap).

Protocol for DFT Calculations:

  • Structure Preparation:

    • Draw the 2D structure of this compound using a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup:

    • Import the optimized 3D structure into a computational chemistry software package (e.g., Gaussian, ORCA, Spartan).

    • Select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely used for organic molecules.

    • Choose the 6-31G(d,p) basis set, which provides a good balance between accuracy and computational cost for molecules of this size.

    • Set up the calculation for geometry optimization and frequency analysis. The frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • Specify the calculation of molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).

  • Execution and Analysis:

    • Run the DFT calculation.

    • Analyze the output file to obtain the optimized geometry (bond lengths, bond angles, dihedral angles).

    • Visualize the HOMO and LUMO to understand the electron density distribution and predict reactive sites.

    • Analyze the calculated vibrational frequencies and compare them with experimental IR and Raman spectra if available.

    • Examine the MEP map to identify electrophilic and nucleophilic regions of the molecule.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Analysis draw_2d Draw 2D Structure to_3d Convert to 3D draw_2d->to_3d geom_opt_mm Geometry Optimization (MMFF94) to_3d->geom_opt_mm import_geom Import Geometry geom_opt_mm->import_geom setup_dft Setup DFT (B3LYP/6-31G(d,p)) import_geom->setup_dft run_dft Run Calculation setup_dft->run_dft analyze_output Analyze Output run_dft->analyze_output visualize_orbitals Visualize HOMO/LUMO analyze_output->visualize_orbitals analyze_vibrations Analyze Vibrational Frequencies analyze_output->analyze_vibrations analyze_mep Examine MEP analyze_output->analyze_mep

Workflow for DFT Calculations
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Protocol for Molecular Docking:

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

  • Protein Target Selection and Preparation:

    • Based on the known biological activities of similar benzophenone derivatives (e.g., anti-inflammatory, anticancer), select a relevant protein target. For instance, Cyclooxygenase-2 (COX-2) is a potential target for anti-inflammatory activity.

    • Download the 3D crystal structure of the protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Define the binding site on the protein, typically the active site where the native ligand binds.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking simulation.

    • Set the docking parameters, including the search algorithm and the number of docking poses to generate.

  • Analysis of Results:

    • Analyze the predicted binding poses of the ligand in the protein's active site.

    • Evaluate the docking score to estimate the binding affinity.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_geom Optimized Ligand Geometry assign_charges_ligand Assign Partial Charges ligand_geom->assign_charges_ligand define_bonds Define Rotatable Bonds assign_charges_ligand->define_bonds define_site Define Binding Site define_bonds->define_site get_pdb Download PDB Structure clean_protein Clean Protein (Remove Water, etc.) get_pdb->clean_protein add_hydrogens Add Hydrogens clean_protein->add_hydrogens add_hydrogens->define_site run_docking Run Docking Program define_site->run_docking analyze_poses Analyze Binding Poses run_docking->analyze_poses evaluate_score Evaluate Docking Score analyze_poses->evaluate_score visualize_interactions Visualize Interactions analyze_poses->visualize_interactions

Workflow for Molecular Docking

Experimental Protocols

The following protocols describe the general synthesis and characterization of this compound.

Synthesis via Friedel-Crafts Acylation

The most common method for synthesizing benzophenones is the Friedel-Crafts acylation.

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichlorobenzoyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the solution with stirring.

  • Add fluorobenzene dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice containing 1M HCl.

  • Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the signals for the aromatic protons.

    • ¹³C NMR will show the signals for all the carbon atoms in the molecule.

    • ¹⁹F NMR will show a characteristic signal for the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) group, typically around 1650-1670 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the two chlorine atoms.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Potential Applications and Signaling Pathways

Based on the known biological activities of other halogenated benzophenones, this compound could be investigated for a range of applications. The halogen substitution pattern can significantly influence the electronic properties and biological activity of the molecule.

Potential Applications:

  • Medicinal Chemistry: As a scaffold for the development of novel anti-inflammatory, anticancer, antiviral, or antimicrobial agents.

  • Materials Science: As a photoinitiator in polymerization reactions or as a building block for high-performance polymers.

Hypothetical Signaling Pathway Interaction:

Given the anti-inflammatory potential of some benzophenones, a plausible biological target is the cyclooxygenase (COX) enzyme, which is involved in the prostaglandin synthesis pathway. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies could elucidate the potential of this compound to bind to and inhibit COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins and reducing inflammation.

Signaling_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 3,4-Dichloro-4'- fluorobenzophenone Compound->COX2 Inhibition

Hypothetical Inhibition of the COX-2 Pathway

Conclusion

This document provides a comprehensive set of protocols and application notes for the computational and experimental investigation of this compound. While specific experimental data for this compound is limited, the provided methodologies, based on established techniques for similar molecules, offer a robust framework for its study. The computational models can guide experimental work and provide valuable insights into the properties and potential applications of this and related halogenated benzophenones.

References

Troubleshooting & Optimization

identifying side products in Friedel-Crafts acylation of fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of fluorobenzene. Our aim is to help you identify and mitigate the formation of common side products to improve the yield and purity of your target acylated fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the Friedel-Crafts acylation of fluorobenzene?

The primary and desired product is the para-substituted acyl fluorobenzene. Due to the directing effect of the fluorine atom, the acylation reaction overwhelmingly favors substitution at the position opposite to the fluorine.

Q2: What are the most common side products observed in this reaction?

The most common side product is the ortho-substituted acyl fluorobenzene. Although the fluorine atom is an ortho, para-director, steric hindrance often disfavors acylation at the position adjacent to the fluorine. Under certain conditions, diacylation products may also be observed, though this is less common as the first acyl group deactivates the aromatic ring towards further electrophilic substitution.

Q3: Why is the para product favored over the ortho product?

While the fluorine atom activates both the ortho and para positions for electrophilic aromatic substitution, the para position is sterically less hindered. The approaching bulky acylium ion intermediate experiences less spatial repulsion at the para position compared to the ortho position, which is flanked by the fluorine atom.

Q4: Can polyacylation occur?

Polyacylation is a potential side reaction in Friedel-Crafts acylation. However, the introduction of the first acyl group, which is an electron-withdrawing group, deactivates the fluorobenzene ring, making a second acylation reaction significantly less favorable. Polyacylation is more likely to occur if the reaction conditions are harsh (e.g., high temperature, excess acylating agent, or highly active catalyst).

Troubleshooting Guide

This guide addresses common issues related to the formation of side products during the Friedel-Crafts acylation of fluorobenzene.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of para product and significant formation of ortho isomer. Reaction Temperature: Higher temperatures can overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.Maintain a lower reaction temperature. The optimal temperature should be determined empirically for the specific acylating agent and catalyst used.
Catalyst Choice: The nature of the Lewis acid catalyst can influence the regioselectivity of the reaction.Experiment with different Lewis acid catalysts. Milder catalysts may offer better selectivity. For example, using a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like La(OTf)₃ has been shown to give high para selectivity.[1][2]
Formation of diacylated products. Stoichiometry: Using a large excess of the acylating agent or the Lewis acid catalyst can promote a second acylation reaction.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent. Ensure the molar ratio of the catalyst is appropriate for the reaction scale.
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including diacylation.Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time for complete consumption of the starting material without significant side product formation.
Complex mixture of unidentified side products. Purity of Reagents: Impurities in the fluorobenzene, acylating agent, or solvent can lead to the formation of unexpected side products.Ensure all reagents and solvents are of high purity and are anhydrous.
Reaction Conditions: Inappropriate reaction conditions (e.g., exposure to moisture or air) can lead to catalyst deactivation and the formation of byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous conditions.

Data Presentation

The selectivity of the Friedel-Crafts acylation of fluorobenzene is highly dependent on the reaction conditions, particularly the catalyst system employed. Below is a summary of representative data.

Acylating AgentCatalyst SystemSolventTemperature (°C)para-Product Yield (%)para/ortho SelectivityReference
Benzoyl chlorideLa(OTf)₃ / TfOHNone1408799:1[1][2]
Acetic anhydrideScandium triflate resin (immobilized on silica gel)None (Microwave)40-60High (not quantified)Predominantly para[3]

Experimental Protocols

Example Protocol: para-Acylation of Fluorobenzene using a Scandium Triflate Catalyst[3]

This protocol describes a microwave-assisted Friedel-Crafts acylation of fluorobenzene with high selectivity for the para-product.

Materials:

  • Fluorobenzene

  • Acetic anhydride (or other suitable acid anhydride/acyl halide)

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin (catalyst)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on).

  • Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.

  • Wash the filtrate with water until the pH of the aqueous layer is between 6.5 and 7.0.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

TroubleshootingWorkflow Troubleshooting Side Product Formation in Friedel-Crafts Acylation of Fluorobenzene Start Identify Side Products (e.g., GC-MS, NMR) Ortho_Isomer High Level of Ortho Isomer? Start->Ortho_Isomer Diacylation Diacylated Products Detected? Ortho_Isomer->Diacylation No Solution1 Lower Reaction Temperature Ortho_Isomer->Solution1 Yes Complex_Mixture Complex Mixture of Products? Diacylation->Complex_Mixture No Solution3 Reduce Acylating Agent Stoichiometry Diacylation->Solution3 Yes Solution5 Check Reagent Purity Complex_Mixture->Solution5 Yes End Optimized Reaction Complex_Mixture->End No Solution2 Change Catalyst Solution1->Solution2 Solution2->Diacylation Solution4 Shorten Reaction Time Solution3->Solution4 Solution4->Complex_Mixture Solution6 Ensure Anhydrous/Inert Conditions Solution5->Solution6 Solution6->End

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

Reaction Pathway for Friedel-Crafts Acylation of Fluorobenzene

ReactionPathway Reaction Pathways in Friedel-Crafts Acylation of Fluorobenzene Reactants Fluorobenzene + Acyl Halide/Anhydride + Lewis Acid Acylium_Ion Acylium Ion (Electrophile) Reactants->Acylium_Ion Catalyst Activation Sigma_Complex_Para Para Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex_Para Electrophilic Attack (para) Sigma_Complex_Ortho Ortho Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex_Ortho Electrophilic Attack (ortho) Para_Product Para-Acylfluorobenzene (Major Product) Sigma_Complex_Para->Para_Product Deprotonation Ortho_Product Ortho-Acylfluorobenzene (Minor Side Product) Sigma_Complex_Ortho->Ortho_Product Deprotonation Diacylation_Product Diacylated Fluorobenzene (Possible Side Product) Para_Product->Diacylation_Product Further Acylation (unfavorable)

References

dealing with regioisomer formation in benzophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioisomer formation during benzophenone synthesis.

Troubleshooting Guide: Managing Regioisomer Formation

The formation of regioisomers is a common challenge in the synthesis of substituted benzophenones, particularly via Friedel-Crafts acylation. The position of the incoming benzoyl group is directed by the electronic and steric properties of the substituents already present on the aromatic ring. This guide provides insights into controlling and troubleshooting unwanted isomer formation.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: Electron-donating groups (EDGs) activate the aromatic ring and direct the incoming electrophile to the ortho and para positions. Electron-withdrawing groups (EWGs) deactivate the ring and direct the incoming electrophile to the meta position.

  • Steric Hindrance: Bulky substituents on either the aromatic substrate or the acylating agent can hinder substitution at the ortho position, leading to a higher proportion of the para isomer.

  • Reaction Conditions: Temperature, catalyst, and solvent can influence the ratio of regioisomers.

G cluster_factors Controlling Factors cluster_outcomes Potential Outcomes Electronic Effects Electronic Effects Ortho Isomer Ortho Isomer Electronic Effects->Ortho Isomer EDG Meta Isomer Meta Isomer Electronic Effects->Meta Isomer EWG Para Isomer Para Isomer Electronic Effects->Para Isomer EDG Steric Hindrance Steric Hindrance Steric Hindrance->Ortho Isomer Hinders Steric Hindrance->Para Isomer Favors Reaction Conditions Reaction Conditions Mixture of Isomers Mixture of Isomers Reaction Conditions->Mixture of Isomers Influences Ratio Ortho Isomer->Mixture of Isomers Meta Isomer->Mixture of Isomers Para Isomer->Mixture of Isomers

Caption: Experimental workflow for the synthesis of 4-methylbenzophenone.

Materials:

  • Toluene (10 mL, 94 mmol)

  • Benzoyl chloride (5.8 mL, 50 mmol)

  • Anhydrous aluminum chloride (AlCl₃) (7.3 g, 55 mmol)

  • Dichloromethane (DCM) (50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add toluene and benzoyl chloride.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions over 30 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Carefully quench the reaction by pouring the mixture into a beaker containing 100 mL of ice and 20 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Analysis of Regioisomer Ratio by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for separating aromatic compounds (e.g., HP-5 or equivalent).

Procedure:

  • Prepare a standard solution of the crude product in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC.

  • Run a temperature program that allows for the separation of the ortho, meta, and para isomers. A typical program might be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Identify the peaks corresponding to each isomer based on their retention times (if standards are available) or by GC-MS.

  • Integrate the area of each peak. The percentage of each isomer is calculated as: (Area of individual isomer peak / Total area of all isomer peaks) x 100%

Table 2: Example GC Data for the Acylation of Toluene

PeakRetention Time (min)AreaIsomerPercentage (%)
112.515000ortho-Methylbenzophenone30
213.235000para-Methylbenzophenone70
--0meta-Methylbenzophenone0

troubleshooting Friedel-Crafts acylation catalyst deactivation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Friedel-Crafts acylation experiments, with a specific focus on catalyst deactivation.

Troubleshooting Guides

This section provides answers to frequently encountered problems during Friedel-Crafts acylation, helping you diagnose and resolve issues in your experiments.

Low or No Product Yield

Q1: I am not getting any product, or the yield of my Friedel-Crafts acylation is very low. What are the possible causes?

A1: Low or no yield in a Friedel-Crafts acylation can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Here are the most common culprits:

  • Catalyst Deactivation by the Product: The ketone product of the acylation is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation effectively removes the catalyst from the reaction, halting further conversions.[1] For this reason, a stoichiometric amount or even an excess of the catalyst is often required.

  • Presence of Deactivating Groups: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₃H), the aromatic ring becomes too electron-poor (deactivated) to undergo electrophilic substitution.[2][3]

  • Presence of Basic Functional Groups: Functional groups with lone pairs of electrons, such as amines (-NH₂) and, to a lesser extent, alcohols (-OH), on the aromatic substrate will readily complex with the Lewis acid catalyst.[2][3] This deactivates the catalyst more effectively than the desired reaction.

  • Insufficient Catalyst Loading: Due to complexation with the product, a catalytic amount of the Lewis acid is often insufficient. Ensure you are using at least a stoichiometric equivalent of the catalyst relative to the acylating agent.

  • Moisture in the Reaction: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will hydrolyze, rendering them inactive. Ensure all your reagents and glassware are scrupulously dry.

  • Poor Quality of Reagents: The purity of the Lewis acid catalyst, the acylating agent, and the aromatic substrate is crucial for a successful reaction.

Catalyst Inactivity from the Start

Q2: My reaction doesn't seem to start at all, even with a fresh batch of catalyst. What should I check?

A2: If the reaction fails to initiate, consider the following:

  • Aromatic Substrate Reactivity: As mentioned, strongly deactivated aromatic rings will not react.[2][3] If your substrate has electron-withdrawing groups, the reaction may not proceed under standard conditions.

  • Presence of Amines or Alcohols: If your starting material is an arylamine or a phenol, the Lewis acid will preferentially react with the lone pairs on the nitrogen or oxygen atom, deactivating the catalyst.[2]

  • Catalyst Quality: The aluminum chloride or other Lewis acid may be old or have been exposed to moisture. It is crucial to use a fresh, anhydrous catalyst.

  • Acylating Agent Stability: While less common for most acyl chlorides, some, like formyl chloride, are unstable and will decompose.[2]

Frequently Asked Questions (FAQs)

Q1: How much Lewis acid catalyst should I use in my Friedel-Crafts acylation?

A1: Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount or a slight excess of the Lewis acid catalyst. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1] Using a catalytic amount will likely result in low conversion.

Q2: Can I run a Friedel-Crafts acylation on a substrate with an amino group?

A2: It is highly discouraged. The amino group is a strong Lewis base and will form a very stable and unreactive complex with the Lewis acid catalyst, preventing the desired acylation from occurring.[2][3] The lone pair on the nitrogen is more basic than the halogen of the acyl chloride.

Q3: My aromatic ring has a halogen. Will it undergo Friedel-Crafts acylation?

A3: Yes, aromatic rings with halogen substituents (F, Cl, Br, I) are generally reactive enough to undergo Friedel-Crafts acylation, although they are considered weakly deactivating.[4]

Q4: I am observing polyacylation in my reaction. How can I prevent this?

A4: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[3][5][6] If you are observing what appears to be polyacylation, it may be due to other side reactions or impurities.

Q5: Is it possible to regenerate the deactivated catalyst?

A5: Yes, in principle, the catalyst can be liberated from the product complex. The standard workup for a Friedel-Crafts acylation involves the addition of water, which hydrolyzes the aluminum chloride and breaks up the complex to isolate the ketone product. However, this process destroys the catalyst. More sophisticated methods are required for true catalyst recycling, which are generally not practical in a standard laboratory setting. For immobilized catalysts, regeneration by treating with a saturated solution of AlCl₃ in a solvent like CCl₄ has been reported.[7]

Data Presentation

Table 1: Effect of Catalyst Loading on Friedel-Crafts Acylation Yield

The following table summarizes the effect of catalyst loading on the yield of the acylation of anisole with acetic anhydride.

EntryCatalyst (FeCl₃·6H₂O) Loading (mol %)Temperature (°C)Yield (%)
1106097
256087
326065
4104082
554068
624051
Data adapted from a study on Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids.[8][9]

Table 2: Influence of Aromatic Ring Substituents on Reaction Rate

This table illustrates the qualitative effect of different substituents on the rate of Friedel-Crafts acylation.

Aromatic SubstrateSubstituentElectronic EffectRelative Reaction Rate
Anisole-OCH₃Electron-DonatingVery Fast (< 5 min)
Toluene-CH₃Electron-DonatingFast
Benzene-HNeutralModerate
Bromobenzene-BrElectron-WithdrawingSlow (> 1 hr)
Nitrobenzene-NO₂Strongly Electron-WithdrawingNo Reaction
Qualitative data based on general principles and experimental observations in organic chemistry.[10]

Experimental Protocols

Protocol 1: General Procedure for a Friedel-Crafts Acylation

This protocol provides a general method for the acylation of a reactive aromatic compound.

Materials:

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

  • Anhydrous aromatic substrate

  • Acyl chloride or anhydride

  • Anhydrous, non-reactive solvent (e.g., dichloromethane, carbon disulfide)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Drying tube (e.g., with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Aqueous HCl solution (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble the reaction apparatus (flask, stirrer, condenser) and ensure all glassware is thoroughly dried. Attach a drying tube to the top of the condenser.

  • Catalyst Suspension: To the round-bottom flask, add the anhydrous Lewis acid catalyst (1.1 equivalents) and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.0 equivalent) to the cooled suspension with stirring.

  • Addition of Aromatic Substrate: After the addition of the acylating agent is complete, slowly add the aromatic substrate (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. The reaction progress can be monitored by TLC or GC.

  • Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing a small amount of concentrated HCl. This will hydrolyze the catalyst and break the catalyst-product complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, column chromatography, or distillation as appropriate.

Protocol 2: Catalyst Regeneration (Conceptual)

Direct regeneration of a homogeneous Lewis acid catalyst like AlCl₃ from the product complex is often not practical in a standard lab setting due to the aqueous workup. However, for supported catalysts, the following conceptual procedure can be adapted.

Materials:

  • Deactivated supported AlCl₃ catalyst

  • Anhydrous carbon tetrachloride (or other suitable non-reactive solvent)

  • Fresh, anhydrous AlCl₃

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Filtration apparatus

Procedure:

  • Catalyst Recovery: After the reaction, filter the supported catalyst from the reaction mixture under an inert atmosphere.

  • Washing: Wash the recovered catalyst with an anhydrous, non-reactive solvent to remove any adsorbed product or starting materials.

  • Reactivation: Prepare a saturated solution of fresh, anhydrous AlCl₃ in an anhydrous solvent like carbon tetrachloride.

  • Treatment: Suspend the deactivated catalyst in the saturated AlCl₃ solution and stir for a defined period under an inert atmosphere.

  • Isolation: Filter the reactivated catalyst from the solution, wash with a fresh portion of the anhydrous solvent, and dry under vacuum.

  • Storage: Store the regenerated catalyst under strictly anhydrous and inert conditions.

This protocol is based on a reported method for regenerating immobilized AlCl₃ and should be adapted and optimized for specific supported catalyst systems.[7]

Mandatory Visualization

Friedel_Crafts_Acylation_and_Deactivation cluster_reaction Friedel-Crafts Acylation Pathway cluster_deactivation Catalyst Deactivation Pathways Acyl_Cl Acyl Chloride (R-CO-Cl) Acylium_Ion Acylium Ion [R-C=O]+ Acyl_Cl->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Deactivated_Product Product-Catalyst Complex (Deactivated) Lewis_Acid->Deactivated_Product Deactivated_Substrate Substrate-Catalyst Complex (Deactivated) Lewis_Acid->Deactivated_Substrate cluster_deactivation cluster_deactivation Intermediate Sigma Complex (Arenium Ion) Acylium_Ion->Intermediate No_Reaction No Reaction Acylium_Ion->No_Reaction Aromatic_Ring Aromatic Ring Aromatic_Ring->Intermediate + Acylium Ion Product Aryl Ketone (Product) Intermediate->Product -H+ Regen_Catalyst Regenerated Lewis Acid Product->Regen_Catalyst - Lewis Acid (in theory) Product->Deactivated_Product + Lewis Acid Basic_Substrate Basic Substrate (e.g., Aryl Amine) Basic_Substrate->Deactivated_Substrate + Lewis Acid Deactivated_Ring Deactivated Aromatic Ring (e.g., with -NO2) Deactivated_Ring->No_Reaction + Acylium Ion

Figure 1. Reaction and deactivation pathways in Friedel-Crafts acylation.

Troubleshooting_Workflow Start Low/No Yield in Friedel-Crafts Acylation Check_Substrate Check Aromatic Substrate: - Deactivating groups (-NO2, etc.)? - Basic groups (-NH2, -OH)? Start->Check_Substrate Check_Catalyst Check Catalyst: - Stoichiometric amount used? - Anhydrous and fresh? Check_Substrate->Check_Catalyst No Substrate_Issue Substrate is incompatible. Consider derivatization or an alternative synthetic route. Check_Substrate->Substrate_Issue Yes Check_Conditions Check Reaction Conditions: - Anhydrous reagents/glassware? - Appropriate temperature? Check_Catalyst->Check_Conditions Yes Catalyst_Issue Adjust catalyst loading or use a fresh batch of catalyst. Check_Catalyst->Catalyst_Issue No Conditions_Issue Thoroughly dry all reagents and glassware. Optimize temperature. Check_Conditions->Conditions_Issue No Success Reaction should proceed. Check_Conditions->Success Yes

Figure 2. A troubleshooting workflow for low-yield Friedel-Crafts acylation reactions.

References

removing unreacted starting materials from 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloro-4'-fluorobenzophenone. The following information is designed to help you overcome common challenges encountered during the purification of this compound, particularly the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction. The typical starting materials that may remain in the crude product are 1,2-dichlorobenzene and 4-fluorobenzoyl chloride.

Q2: What are the key physical properties of the product and starting materials that can be exploited for purification?

A2: Differences in melting point, boiling point, and solubility between the product and the unreacted starting materials are key to successful purification. A summary of these properties is provided in the table below.

Q3: Which purification techniques are most effective for removing unreacted 1,2-dichlorobenzene and 4-fluorobenzoyl chloride?

A3: The most effective purification techniques include:

  • Recrystallization: This method is effective for removing impurities if a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Column Chromatography: This is a highly effective method for separating the product from starting materials and other impurities based on their different affinities for the stationary phase.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, any remaining 4-fluorobenzoyl chloride can be hydrolyzed to the corresponding carboxylic acid with water and then removed by extraction with an aqueous base.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, or the recrystallized product alongside the starting materials, you can visualize the separation and assess the purity of your compound.

Q5: What are potential side products in the synthesis of this compound?

A5: In Friedel-Crafts acylation reactions, potential side products can include isomers of the desired product due to acylation at different positions on the dichlorobenzene ring. The directing effects of the chloro groups on 1,2-dichlorobenzene can lead to the formation of other isomers, although the 3,4-disubstituted product is often a major isomer.

Troubleshooting Guides

Issue 1: Presence of Unreacted 1,2-Dichlorobenzene in the Final Product

Symptoms:

  • Oily or liquid consistency of the product, which should be a solid.

  • Characteristic aromatic odor of 1,2-dichlorobenzene.

  • Presence of a corresponding spot on a TLC plate when compared with a 1,2-dichlorobenzene standard.

  • Characteristic signals in the 1H NMR spectrum corresponding to 1,2-dichlorobenzene.

Possible Causes:

  • Use of excess 1,2-dichlorobenzene in the reaction.

  • Incomplete reaction.

  • Inefficient removal during work-up or initial purification steps.

Solutions:

  • Vacuum Distillation: If the product is a high-boiling solid, unreacted 1,2-dichlorobenzene (boiling point ~180 °C) can be removed under reduced pressure. Care must be taken to avoid sublimation of the product.

  • Column Chromatography: Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, to effectively separate the non-polar 1,2-dichlorobenzene from the more polar benzophenone product.

  • Recrystallization: Select a solvent system where this compound has good solubility at high temperatures and poor solubility at low temperatures, while 1,2-dichlorobenzene remains soluble. Alcohols or mixtures of alkanes and more polar solvents are good starting points.

Issue 2: Presence of Unreacted 4-Fluorobenzoyl Chloride or 4-Fluorobenzoic Acid in the Final Product

Symptoms:

  • Sharp, acidic odor.

  • Presence of a corresponding spot on a TLC plate (note: 4-fluorobenzoyl chloride will likely hydrolyze to 4-fluorobenzoic acid on the silica gel plate).

  • Broad peak in the 1H NMR spectrum corresponding to a carboxylic acid proton if 4-fluorobenzoic acid is present.

Possible Causes:

  • Incomplete reaction.

  • Hydrolysis of unreacted 4-fluorobenzoyl chloride during the work-up procedure.

Solutions:

  • Aqueous Wash: During the work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the 4-fluorobenzoyl chloride to the water-soluble sodium 4-fluorobenzoate, which will be removed into the aqueous layer.

  • Column Chromatography: The more polar 4-fluorobenzoic acid will have a lower Rf value than the product on a silica gel TLC plate and can be separated by column chromatography.

  • Recrystallization: Choose a solvent system where the 4-fluorobenzoic acid impurity is either highly soluble or insoluble, allowing for its separation from the desired product upon crystallization.

Data Presentation

Table 1: Physical Properties of this compound and Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₃H₇Cl₂FO269.10Not AvailableNot Available
1,2-DichlorobenzeneC₆H₄Cl₂147.00-17180-183
4-Fluorobenzoyl chlorideC₇H₄ClFO158.5610-12193 (82 @ 20 mmHg)

Table 2: Solubility Data

CompoundWaterEthanolAcetoneChloroformHexane/Toluene
This compoundInsolubleSolubleSolubleSolubleLikely soluble
1,2-DichlorobenzeneInsoluble[1][2][3][4]Miscible[4]Soluble[1]Soluble[1]Miscible
4-Fluorobenzoyl chlorideReactsSolubleSolubleSolubleLikely soluble

Note: Solubility for this compound is inferred from the general solubility of benzophenone derivatives.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on the properties of similar benzophenones, a mixed solvent system like ethanol/water or hexane/ethyl acetate is a good starting point. Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find an optimal system.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Assess the purity of the recrystallized product by TLC and melting point determination.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for benzophenones is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Remove the solvent under vacuum and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The less polar 1,2-dichlorobenzene will elute first, followed by the this compound. More polar impurities will elute later or remain on the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow crude Crude Product (this compound + Starting Materials) extraction Aqueous Wash (if acid impurity) crude->extraction Initial Work-up recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product extraction->recrystallization extraction->column_chromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product check_sm TLC/NMR shows unreacted starting material? start->check_sm is_sm1 1,2-Dichlorobenzene present? check_sm->is_sm1 Yes other_impurity Other Impurities (e.g., isomers) check_sm->other_impurity No is_sm2 4-Fluorobenzoyl chloride/ -benzoic acid present? is_sm1->is_sm2 No solution_sm1 Vacuum Distillation or Column Chromatography is_sm1->solution_sm1 Yes solution_sm2 Aqueous Base Wash or Column Chromatography is_sm2->solution_sm2 Yes is_sm2->other_impurity No end Pure Product solution_sm1->end solution_sm2->end solution_other Column Chromatography or Recrystallization other_impurity->solution_other solution_other->end

Caption: Decision tree for troubleshooting impurities in this compound.

References

preventing polyacylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing polyacylation.

Frequently Asked Questions (FAQs)

Q1: Is polyacylation a common problem in Friedel-Crafts acylation reactions?

A1: Generally, polyacylation is not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution.[1][2][3] This makes the mono-acylated product less reactive than the starting material, thus hindering subsequent acylation reactions.[1][2] This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and often leads to polyalkylation.[4][5]

Q2: Under what circumstances might I observe diacylation or other side products?

A2: While uncommon, diacylation can occur, particularly when using highly activated aromatic substrates, such as phenols, anilines, or polyalkylated benzenes (e.g., mesitylene).[6][7] In these cases, the strong activating effect of the resident substituent(s) can overcome the deactivating effect of the newly introduced acyl group, making a second acylation possible. Forcing reaction conditions, such as high temperatures or prolonged reaction times, can also increase the likelihood of side reactions.

Q3: How does the choice of catalyst affect the selectivity of the reaction?

A3: The type and amount of catalyst can influence the outcome of the reaction. While a stoichiometric amount of a strong Lewis acid like AlCl₃ is often required due to its complexation with the ketone product, using milder catalysts or solid acid catalysts can sometimes offer better selectivity.[8][9] For instance, zeolites have been shown to provide high para-selectivity in the acylation of toluene.[10] The catalyst-to-substrate ratio can also be a factor; in some cases, a lower amount of catalyst favors the formation of the para-isomer.

Q4: Can the acylating agent influence the formation of byproducts?

A4: Yes, the choice of acylating agent can play a role. While acyl chlorides and anhydrides are most common, using more reactive acylating agents might lead to less selective reactions. Conversely, less reactive agents may require harsher conditions, which could also promote side reactions. The stability of the acylating agent is also crucial; for example, formyl chloride is unstable, necessitating alternative methods for formylation.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Friedel-Crafts acylation experiments.

Issue Possible Cause(s) Troubleshooting Steps
Observation of Diacylated Product 1. Highly activated aromatic substrate. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Excess acylating agent.1. If possible, use a substrate with moderate or no activating groups. 2. Conduct the reaction at a lower temperature. 3. Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. 4. Use a stoichiometric amount or a slight excess of the acylating agent relative to the aromatic substrate.
Low Yield of Mono-acylated Product 1. Deactivated aromatic substrate. 2. Insufficient catalyst activity. 3. Poor quality of reagents (e.g., moisture contamination of the Lewis acid). 4. Inefficient workup leading to product loss.1. Friedel-Crafts acylation is not suitable for strongly deactivated rings (e.g., nitrobenzene).[4][5] 2. Ensure a stoichiometric amount of a potent Lewis acid like AlCl₃ is used, as it complexes with the product.[8] 3. Use freshly opened or properly stored anhydrous Lewis acid and dry solvent. 4. Optimize the extraction and purification steps.
Formation of Isomeric Products (ortho/para) 1. The directing effect of the substituent on the aromatic ring. 2. Steric hindrance at the ortho position. 3. Reaction conditions influencing regioselectivity.1. The electronic nature of the substituent will direct acylation. 2. Bulky acylating agents or substrates will favor para-substitution. 3. Modifying the catalyst, solvent, and temperature can alter the ortho/para ratio. For example, in some zeolite-catalyzed acylations, lower temperatures favor the para product.

Quantitative Data Summary

The following table presents data on the mono- and di-acetylation of mesitylene, a highly activated arene, demonstrating how reactant stoichiometry can influence the product distribution.

Molar Ratio (Mesitylene:Acetyl Chloride:AlCl₃)Mono-acetylmesitylene (%)Di-acetylmesitylene (%)
1 : 1 : 1.1855
1 : 2.2 : 2.41575

Data adapted from studies on the acylation of mesitylene. Note that mesitylene is highly activated, making diacylation more probable than with less activated substrates.

Experimental Protocol: Mono-acylation of Anisole

This protocol details the Friedel-Crafts acylation of anisole with acetyl chloride to yield 4-methoxyacetophenone, with measures to ensure mono-acylation.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Addition funnel

  • Condenser with a gas trap

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, an addition funnel, and a condenser connected to a gas trap to manage HCl gas evolution. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the addition funnel, prepare a solution of anisole (1 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Catalyst Addition: To the reaction flask, carefully add anhydrous AlCl₃ (1.1 equivalents) under a stream of inert gas.

  • Reaction Initiation: Cool the flask containing AlCl₃ in an ice bath. Slowly add the solution from the addition funnel to the flask with vigorous stirring over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 4-methoxyacetophenone.

Logical Workflow for Preventing Polyacylation

G cluster_problem Potential for Polyacylation cluster_causes Primary Causes cluster_solutions Preventative Strategies cluster_outcome Desired Outcome Problem Polyacylation Observed ActivatedRing Highly Activated Aromatic Ring Problem->ActivatedRing Is the substrate highly activated? ForcingConditions Forcing Reaction Conditions Problem->ForcingConditions Are conditions too harsh? ControlStoichiometry Control Reactant Stoichiometry ActivatedRing->ControlStoichiometry Address with OptimizeConditions Optimize Reaction Conditions ForcingConditions->OptimizeConditions Address with Monoacylation Selective Mono-acylation ControlStoichiometry->Monoacylation OptimizeConditions->Monoacylation MonitorProgress Monitor Reaction Progress MonitorProgress->Monoacylation

References

Technical Support Center: Production of 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 3,4-dichloro-4'-fluorobenzophenone.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used catalyst. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion, generated from 3,4-dichlorobenzoyl chloride and the Lewis acid, attacks the electron-rich fluorobenzene ring. Due to the ortho-, para-directing effect of the fluorine substituent, the primary product is the desired 4'-fluoro isomer.

Q2: What are the critical process parameters to control during the scale-up of this reaction?

A2: Several parameters are crucial for a successful and safe scale-up:

  • Temperature: Friedel-Crafts acylations are exothermic. Proper temperature control is vital to prevent runaway reactions and minimize side product formation. The reaction is often started at a low temperature (0-5 °C) during the addition of the catalyst and then gradually warmed to a moderate temperature (e.g., 25-40 °C) to ensure complete reaction.

  • Agitation: Efficient mixing is critical to ensure uniform distribution of reactants and catalyst, and for effective heat transfer. Inadequate agitation can lead to localized "hot spots," increasing the risk of side reactions and impurity formation.

  • Rate of Addition: The controlled addition of the Lewis acid catalyst is crucial to manage the exothermicity of the reaction. A slow, controlled addition rate prevents a rapid temperature increase.

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water can deactivate the Lewis acid catalyst and lead to the formation of undesirable byproducts.[1][2] All reactants, solvents, and equipment must be thoroughly dried before use.

Q3: What are the common impurities and byproducts I should expect?

A3: During the synthesis of this compound, several impurities can form:

  • Isomeric Products: While the fluorine atom directs acylation primarily to the para-position, a small amount of the ortho-isomer (2'-fluoro-3,4-dichlorobenzophenone) may be formed.

  • Diacylated Products: Although the benzophenone product is deactivated towards further acylation, under harsh conditions or with an excess of the acylating agent, diacylation of the fluorobenzene ring can occur.

  • Unreacted Starting Materials: Incomplete reaction can leave residual fluorobenzene and 3,4-dichlorobenzoyl chloride.

  • Hydrolysis Products: If moisture is present, 3,4-dichlorobenzoyl chloride can hydrolyze to 3,4-dichlorobenzoic acid.

  • Solvent-Related Impurities: If a solvent is used (e.g., dichlorobenzene), it may also undergo Friedel-Crafts acylation to a lesser extent.

Q4: What are the recommended methods for purifying the final product on a large scale?

A4: For industrial-scale purification, the following methods are commonly employed:

  • Quenching and Work-up: The reaction mixture is typically quenched by carefully adding it to a mixture of ice and water, or a dilute acid solution, to decompose the aluminum chloride complex and separate the organic and aqueous layers.

  • Crystallization: The crude product, after removal of the solvent, is often purified by crystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or toluene). This is a highly effective method for removing isomeric impurities and other byproducts.

  • Washing: The crystallized product should be washed with a cold solvent to remove any remaining impurities on the crystal surface.

  • Drying: The final product should be dried under vacuum at a moderate temperature to remove residual solvents.

Q5: What are the safety considerations for scaling up this process?

A5: Safety is paramount during the scale-up of Friedel-Crafts acylation. Key considerations include:

  • Exothermic Reaction: The reaction is highly exothermic. A robust cooling system and careful monitoring of the internal temperature are essential to prevent thermal runaway.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction generates significant amounts of HCl gas. The reactor must be equipped with a suitable off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the acidic gas.

  • Handling of Aluminum Chloride: Anhydrous aluminum chloride is a corrosive and moisture-sensitive solid. It should be handled in a dry, inert atmosphere (e.g., under nitrogen) to prevent exposure to moisture and air. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be worn.

  • Waste Disposal: The quenching process generates an acidic aqueous waste stream containing aluminum salts. This waste must be neutralized and disposed of in accordance with local environmental regulations.

Section 2: Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure efficient agitation. - Verify the quality and stoichiometry of reactants and catalyst.
2. Catalyst deactivation due to moisture.- Use anhydrous reactants and solvents. - Dry all equipment thoroughly. - Handle the Lewis acid catalyst under an inert atmosphere.[1][2]
3. Loss of product during work-up or purification.- Optimize the quenching procedure to minimize product solubility in the aqueous phase. - Select an appropriate crystallization solvent to maximize recovery.
High Levels of Isomeric Impurities 1. High reaction temperature.- Maintain a lower reaction temperature during catalyst addition and the initial reaction phase.
2. Inappropriate catalyst or solvent.- While AlCl₃ is standard, exploring other Lewis acids or solvent systems could potentially improve regioselectivity.
Presence of Unreacted Starting Materials 1. Insufficient catalyst.- Ensure the correct molar ratio of catalyst to the acylating agent is used. A stoichiometric amount of AlCl₃ is often required.
2. Reaction time is too short.- Increase the reaction time and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
Product is Discolored (e.g., yellow or brown) 1. Formation of colored byproducts at high temperatures.- Maintain strict temperature control throughout the reaction.
2. Impurities in starting materials.- Use high-purity starting materials.
3. Inefficient purification.- Optimize the crystallization process, potentially including a hot filtration step or treatment with activated carbon.
Difficult Filtration of the Product 1. Very fine crystal size.- Control the cooling rate during crystallization to promote the growth of larger crystals. - Consider using a different crystallization solvent.
Safety Concerns (e.g., excessive pressure buildup) 1. Rapid HCl gas evolution.- Ensure the off-gas scrubbing system has adequate capacity. - Control the rate of catalyst addition to manage the rate of HCl evolution.
2. Uncontrolled exotherm.- Improve cooling efficiency. - Reduce the rate of addition of the catalyst. - Ensure accurate temperature monitoring.

Section 3: Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reactor Setup: A clean, dry, glass-lined or other suitable corrosion-resistant reactor equipped with a mechanical stirrer, a temperature probe, a condenser, a nitrogen inlet, and an off-gas scrubber is charged with fluorobenzene (as both reactant and solvent).

  • Inert Atmosphere: The reactor is purged with dry nitrogen to establish an inert atmosphere.

  • Reactant Charging: 3,4-Dichlorobenzoyl chloride is added to the reactor.

  • Cooling: The reaction mixture is cooled to 0-5 °C with constant agitation.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise at a controlled rate, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the complete addition of the catalyst, the reaction mixture is slowly warmed to room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and stirred for several hours until the reaction is complete (monitored by HPLC or GC).

  • Quenching: The reaction mixture is carefully transferred to a separate vessel containing a stirred mixture of crushed ice and water.

  • Work-up: The layers are separated. The organic layer is washed with a dilute solution of sodium bicarbonate and then with brine.

  • Solvent Removal: The solvent (excess fluorobenzene) is removed by distillation under reduced pressure.

  • Crystallization: The crude product is dissolved in a hot solvent (e.g., isopropanol) and allowed to cool slowly to induce crystallization.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Method for Purity Assessment

A typical method for assessing the purity of this compound and identifying impurities is High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV detector at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: A dilute solution of the product in the mobile phase.

Section 4: Visualizations

Synthesis_Workflow cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up & Purification Fluorobenzene Fluorobenzene Reaction Reaction Vessel (Anhydrous, Inert) Fluorobenzene->Reaction DichlorobenzoylChloride 3,4-Dichlorobenzoyl Chloride DichlorobenzoylChloride->Reaction Quenching Quenching (Ice/Water) Reaction->Quenching Exothermic HCl gas evolved AlCl3 Anhydrous AlCl3 (Catalyst) AlCl3->Reaction Separation Phase Separation Quenching->Separation Distillation Solvent Removal Separation->Distillation Organic Phase Crystallization Crystallization Distillation->Crystallization Filtration Filtration & Drying Crystallization->Filtration Product 3,4-Dichloro-4'- fluorobenzophenone Filtration->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_reaction_params Reaction Parameters cluster_materials Materials & Reagents cluster_purification Purification Process Start Low Yield or High Impurity? Temp Check Temperature Control Start->Temp Yes Agitation Verify Agitation Efficiency Start->Agitation Yes AdditionRate Review Catalyst Addition Rate Start->AdditionRate Yes Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Yes Purity Check Starting Material Purity Start->Purity Yes Solvent Optimize Crystallization Solvent Start->Solvent Yes Cooling Control Cooling Rate Start->Cooling Yes

Caption: Troubleshooting decision tree for common scale-up issues.

References

Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the exothermic nature of Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?

A1: You are likely experiencing a thermal runaway reaction. This is a dangerous situation where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.

Immediate Actions:

  • Remove the external heating source (if any).

  • Enhance cooling by adding more ice to the cooling bath or lowering the cryostat temperature.

  • If the reaction is still not under control, and it is safe to do so, quench the reaction by slowly adding a pre-cooled, non-reactive solvent or a suitable quenching agent.

Root Causes and Preventative Measures:

  • Too rapid addition of reagents: The acylating agent or catalyst was added too quickly, leading to a rapid initiation of the exothermic reaction. Solution: Add the reagents dropwise or in small portions, while carefully monitoring the internal reaction temperature.

  • Inadequate cooling: The cooling bath may not be large enough or at a low enough temperature to dissipate the heat generated. Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a cryostat for better temperature control.

  • Incorrect reaction concentration: A higher concentration of reactants can lead to a faster reaction rate and greater heat output. Solution: Use a more dilute solution to better manage the heat evolution.

Q2: The yield of my desired product is low, and I'm observing significant amounts of dark, tar-like byproducts. Could this be related to temperature?

A2: Yes, excessive reaction temperatures are a common cause of low yields and the formation of polymeric or decomposition byproducts. High temperatures can promote side reactions such as polysubstitution, degradation of starting materials, or reaction with the solvent.

Troubleshooting Steps:

  • Review your cooling protocol: Ensure that the reaction temperature was maintained within the desired range throughout the addition of reagents and for the duration of the reaction.

  • Lower the reaction temperature: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve selectivity and reduce the formation of byproducts.[1]

  • Consider a different solvent: Some solvents are more susceptible to reacting with the reagents at elevated temperatures. A higher-boiling, inert solvent might be a better choice if higher temperatures are required.

Q3: How does temperature affect the regioselectivity of a Friedel-Crafts acylation on a substituted aromatic ring?

A3: Temperature can influence the isomer distribution of the product. While Friedel-Crafts acylation is generally less prone to isomerism than alkylation, temperature can still play a role. For instance, in the acetylation of toluene, the para-isomer is predominantly formed, and this selectivity can be further enhanced by carefully controlling the temperature. In some cases, higher temperatures might lead to a slight increase in the formation of the ortho-isomer or other side products.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution(s)
Reaction does not initiate or is very slow Reaction temperature is too low.Gradually allow the reaction to warm to a higher temperature while monitoring closely. For some reactions, a period of heating (reflux) may be necessary after the initial exothermic phase is controlled.
Formation of multiple products (isomers) Reaction temperature is too high, leading to reduced selectivity.Perform the reaction at a lower temperature to favor the thermodynamically more stable product.
Product is contaminated with the starting material Incomplete reaction due to insufficient reaction time or deactivation of the catalyst.After the initial exothermic phase, allow the reaction to stir for a longer period, possibly at a slightly elevated temperature, to ensure completion.
Thermal runaway during scale-up The surface-area-to-volume ratio decreases on scale-up, reducing heat dissipation efficiency.A thorough calorimetric study is recommended before scaling up to understand the reaction's thermal profile.[2][3] Consider using a continuous flow reactor for better heat management on a larger scale.

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature on the yield of specific Friedel-Crafts acylation reactions.

Table 1: Effect of Temperature on the Friedel-Crafts Acylation of Anisole with Benzoyl Chloride

EntryTemperature (°C)Yield (%)
1Room TemperatureLow
25092
37092

Data adapted from a study on the acylation of anisole using a SnO2 nanosheet catalyst. The results indicate that for this specific system, increasing the temperature to 50°C significantly improves the yield, with no further improvement at higher temperatures.[4]

Table 2: Effect of Temperature on the Friedel-Crafts Acetylation of Toluene with Acetic Anhydride

CatalystTemperature (°C)Time (h)Yield (%)para:ortho ratio
FeSO4 (800 °C activated)803<15-
FeSO4 (700 °C activated)80338-
FeSO4 (700 °C activated)80544-
FeSO4 (800 °C activated)10055597:2 (meta ~1%)

This table illustrates that both temperature and catalyst choice significantly impact the yield of methylacetophenones. A high regioselectivity for the para product is observed.[5]

Table 3: Calorimetric Data for the Acylation of Toluene with Succinic Anhydride

ParameterValue
Reaction Enthalpy (ΔHr)-110 kJ/mol
Adiabatic Temperature Rise (ΔTad)~50 °C

This data, obtained from reaction calorimetry, is crucial for assessing the thermal risk of a reaction. An adiabatic temperature rise of 50°C indicates a significant exotherm that must be carefully managed, especially during scale-up.[2][3]

Experimental Protocols

Detailed Methodology for the Acylation of Anisole

This protocol is adapted from a standard laboratory procedure for the Friedel-Crafts acylation of anisole with acetyl chloride.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. A gas trap should be connected to the top of the condenser to handle the HCl gas evolved.

  • Reagent Preparation: In a fume hood, suspend anhydrous AlCl3 in anhydrous DCM in the reaction flask. Cool the suspension in an ice-water bath.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride in anhydrous DCM and add this solution to the addition funnel.

  • Slow Addition: Add the acetyl chloride solution dropwise to the cooled and stirred AlCl3 suspension over a period of 15-30 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Addition of Anisole: After the complete addition of acetyl chloride, dissolve anisole in anhydrous DCM and add this solution to the addition funnel.

  • Controlled Addition of Anisole: Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains controlled.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Workup: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl in a beaker. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of DCM.

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by distillation or recrystallization.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction & Workup A Assemble Dry Glassware B Charge Aromatic Substrate & Solvent A->B C Cool Reaction Mixture (e.g., Ice Bath) B->C E Slow, Dropwise Addition C->E D Prepare Acylating Agent/ Lewis Acid Solution D->E F Monitor Internal Temperature E->F G Stir at Controlled Temperature F->G H Monitor for Completion (TLC/GC) G->H I Quench Reaction (Ice/HCl) H->I J Product Isolation & Purification I->J Troubleshooting_Flowchart Start Reaction Start Check_Temp Uncontrolled Temperature Rise? Start->Check_Temp Runaway Potential Thermal Runaway Check_Temp->Runaway Yes Low_Yield Low Yield / Tar Formation? Check_Temp->Low_Yield No Action1 Reduce Addition Rate Improve Cooling Runaway->Action1 High_Temp Temperature Too High Low_Yield->High_Temp Yes Slow_Reaction Reaction Slow or Stalled? Low_Yield->Slow_Reaction No Action2 Lower Reaction Temperature Check for Side Reactions High_Temp->Action2 Low_Temp Temperature Too Low Slow_Reaction->Low_Temp Yes Success Successful Reaction Slow_Reaction->Success No Action3 Allow to Warm Slowly Increase Reaction Time Low_Temp->Action3

References

Technical Support Center: Alternative Catalysts for Cleaner Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cleaner Friedel-Crafts acylation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of alternative catalysts such as solid acids (e.g., zeolites), ionic liquids, and metal triflates.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using alternative catalysts for Friedel-Crafts acylation instead of traditional Lewis acids like AlCl₃?

A1: Traditional Lewis acids, such as aluminum chloride, are often required in stoichiometric amounts, leading to large volumes of hazardous waste after aqueous workup.[1] Alternative catalysts like zeolites, ionic liquids, and metal triflates offer several advantages, including:

  • Reduced Waste: These catalysts are often reusable and recyclable, minimizing corrosive and toxic waste streams.[2][3]

  • Milder Reaction Conditions: Many alternative catalysts can operate under less harsh conditions, improving the overall energy efficiency of the process.

  • Improved Selectivity: Shape-selective catalysts like zeolites can favor the formation of specific isomers, such as the para-acylated product.[4]

  • Easier Separation: Heterogeneous catalysts, like solid acids, can be easily separated from the reaction mixture by filtration.[2]

Q2: What are the main types of alternative catalysts for cleaner Friedel-Crafts acylation?

A2: The most commonly explored alternative catalysts include:

  • Solid Acid Catalysts: These are heterogeneous catalysts, with zeolites being a prominent example. Their porous structure and acidic sites facilitate the acylation reaction.[1] Other examples include sulfated zirconia and supported heteropolyacids.

  • Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. They can stabilize charged intermediates in the reaction. Chloroaluminate ionic liquids were early examples, but more stable and water-tolerant ILs are now preferred.[5]

  • Metal Triflates: These are metal salts of trifluoromethanesulfonic acid (e.g., Sc(OTf)₃, Cu(OTf)₂). They are effective Lewis acid catalysts that are often more water-tolerant than traditional Lewis acids.[6][7][8]

Q3: Can I use carboxylic acids directly as acylating agents with these alternative catalysts?

A3: Yes, some alternative catalytic systems allow for the use of carboxylic acids as acylating agents, which is a greener approach than using acyl halides or anhydrides as it avoids the formation of corrosive byproducts like HCl.[9][10] However, this often requires more forcing reaction conditions.

Q4: How do I choose the best alternative catalyst for my specific reaction?

A4: The choice of catalyst depends on several factors, including the reactivity of your aromatic substrate and acylating agent, the desired product selectivity, and the scale of your reaction. A catalyst screening experiment is often the best approach to identify the optimal catalyst for your needs.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Relevant Catalyst Types
Insufficient Catalyst Activity Increase catalyst loading.[11] Ensure the catalyst is properly activated (e.g., calcination for zeolites).[2] Consider a catalyst with stronger acid sites.Solid Acids, Metal Triflates
Poor Substrate Reactivity Increase reaction temperature.[11] Use a more activated acylating agent (e.g., anhydride instead of carboxylic acid). For deactivated aromatic rings, consider using a more potent catalytic system.All types
Catalyst Deactivation See the "Catalyst Deactivation and Regeneration" section below.Solid Acids, Ionic Liquids
Mass Transfer Limitations For solid catalysts, ensure efficient stirring to maximize contact between reactants and the catalyst surface. Consider using a catalyst with a larger pore size for bulky substrates.Solid Acids
Incorrect Reactant Molar Ratio Optimize the molar ratio of the aromatic substrate to the acylating agent. An excess of the aromatic compound can sometimes improve yields.[11]All types
Issue 2: Poor Product Selectivity (e.g., wrong isomer)
Possible Cause Troubleshooting Step Relevant Catalyst Types
Lack of Shape Selectivity For reactions where specific isomers are desired (e.g., para-substitution), use a shape-selective catalyst like a zeolite with appropriate pore dimensions.[4]Solid Acids (Zeolites)
Reaction Temperature Too High Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.All types
Catalyst Acidity The acidity of the catalyst can influence isomer distribution. Experiment with catalysts of varying acid strength.Solid Acids, Ionic Liquids
Issue 3: Difficulty in Product Separation and Catalyst Recycling
Possible Cause Troubleshooting Step Relevant Catalyst Types
Catalyst Leaching For supported catalysts, ensure the active species is strongly bound to the support. If leaching is suspected, analyze the reaction mixture for traces of the metal or acid.Supported Catalysts
Complex Formation with Product The product ketone can sometimes form a strong complex with the Lewis acid catalyst, making separation difficult. This is a known issue with traditional Lewis acids and some metal triflates.[12] Washing with a suitable solvent or a mild aqueous workup may be necessary.Metal Triflates, Ionic Liquids
Inefficient Catalyst Recovery For solid catalysts, ensure complete separation by filtration or centrifugation. For ionic liquids, extraction with a suitable organic solvent is a common method for product separation and catalyst recovery.[3]Solid Acids, Ionic Liquids

Data Presentation

Table 1: Comparison of Alternative Catalysts for the Acylation of Anisole with Acetic Anhydride

CatalystAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (para/ortho)Reference
H-BEA ZeoliteAcetic AnhydrideNone1203-78>99:1[2]
FeCl₃ in TAAILAcetic AnhydrideTAAIL 6602-94-[5]
Cu(OTf)₂ in [bmim][BF₄]Benzoyl Chloride[bmim][BF₄]801100-96:4[6]
Pr(OTf)₃ in DESBenzoic AnhydrideDES III1000.17-95>99:1[7][8]
H-ZSM-5Propanoic AcidNone1505~40~30-[13]
H-BEA ZeolitePropanoic AcidNone1505~25~18-[13]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation using a Solid Acid Catalyst (Zeolite)
  • Catalyst Activation: The zeolite catalyst (e.g., H-BEA) is activated by calcination at a high temperature (e.g., 500-550 °C) for several hours under a flow of dry air to remove any adsorbed water or organic species.

  • Reaction Setup: A mixture of the aromatic substrate (e.g., anisole, 10 mmol), the acylating agent (e.g., acetic anhydride, 12 mmol), and the activated zeolite catalyst (e.g., 40 wt% with respect to the substrate) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2] The reaction is carried out under a nitrogen atmosphere.[2]

  • Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (e.g., 120 °C) for the specified time (e.g., 3 hours).[2] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup and Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated by filtration and washed with a suitable solvent (e.g., diethyl ether).[2] The combined filtrate is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid and extracted with an organic solvent. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by techniques such as column chromatography or crystallization.

  • Catalyst Regeneration: The recovered zeolite catalyst can be washed with a solvent (e.g., ethanol) to remove adsorbed organic molecules, dried, and then calcined again to restore its activity for subsequent reuse.[11]

General Protocol for Friedel-Crafts Acylation using an Ionic Liquid and a Metal Salt
  • Reaction Setup: In a reaction vessel, the ionic liquid (e.g., 0.5 g of a tunable aryl alkyl ionic liquid - TAAIL) and the metal salt catalyst (e.g., FeCl₃·6H₂O, 10 mol%) are combined.[5]

  • Addition of Reactants: The aromatic substrate (e.g., anisole, 1 mmol) and the acylating agent (e.g., acetic anhydride, 2 equivalents) are added to the catalyst-ionic liquid mixture.[5]

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for the required duration (e.g., 2 hours).[5] The reaction progress can be monitored by GC-MS.

  • Product Extraction: Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable organic solvent (e.g., diethyl ether). The ionic liquid and catalyst remain in a separate phase.

  • Catalyst Recycling: The ionic liquid phase containing the catalyst can be washed with fresh solvent and then dried under vacuum to be reused in subsequent reactions.[3]

Visualizations

Experimental_Workflow_for_Catalyst_Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization A Select Catalysts (Zeolites, ILs, Metal Triflates) B Activate Catalysts (e.g., Calcination) A->B C Set Up Parallel Reactions (Constant Substrates & Conditions) B->C D Run Reactions (Monitor Time & Temperature) C->D E Analyze Product Mixture (GC, HPLC, NMR) D->E F Determine Yield & Selectivity E->F G Identify Best Catalyst F->G H Optimize Conditions for Best Catalyst G->H

Caption: Workflow for screening alternative catalysts in Friedel-Crafts acylation.

Troubleshooting_Low_Yield Start Low or No Yield Q1 Is the catalyst active? Start->Q1 Sol1 Re-activate or replace catalyst Q1->Sol1 No Q2 Are reaction conditions (temp, time) optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Increase temperature or reaction time Q2->Sol2 No Q3 Is the substrate sufficiently reactive? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Use a more activated substrate or acylating agent Q3->Sol3 No Q4 Is catalyst deactivation occurring? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Regenerate catalyst or use fresh catalyst Q4->Sol4 Yes End Further Investigation (e.g., mass transfer) Q4->End No A4_Yes Yes A4_No No

References

Technical Support Center: Regioselective Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective acylation of fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Friedel-Crafts acylation of fluorobenzene and why?

A1: The fluorine atom on a benzene ring is an ortho, para-director in electrophilic aromatic substitution reactions.[1][2] This is due to a combination of its electron-withdrawing inductive effect (-I) and its electron-donating mesomeric effect (+M). The +M effect, which involves the donation of a lone pair of electrons from the fluorine into the aromatic π-system, increases the electron density at the ortho and para positions. This stabilizes the intermediate carbocation (arenium ion) formed during electrophilic attack at these positions.[3] While the -I effect deactivates the ring overall compared to benzene, the +M effect is strongest at the ortho and para positions, making them more reactive than the meta position.[1] Consequently, the acylation of fluorobenzene predominantly yields the para-substituted product, with the ortho-isomer as a minor product. The para isomer is often favored due to reduced steric hindrance compared to the ortho position.[3]

Q2: Why am I getting a low yield in my acylation reaction?

A2: Low yields in the acylation of fluorobenzene can stem from several factors:

  • Catalyst Choice: Traditional Lewis acids like aluminum chloride (AlCl₃) can be problematic, leading to the formation of stable complexes with the product ketone, which may require more than stoichiometric amounts of the catalyst and can complicate workup.[4] Consider using more modern and efficient catalysts.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. The reaction may require heating to proceed at a reasonable rate.[5][6]

  • Substrate and Reagent Purity: Impurities in the fluorobenzene, acylating agent, or solvent can interfere with the catalyst and reduce the reaction's efficiency. Ensure all reagents are pure and dry, as water can deactivate many Lewis acid catalysts.

Q3: I am observing the formation of byproducts. How can I improve the selectivity?

A3: Improving selectivity, particularly for the desired para-isomer, can be achieved through several strategies:

  • Catalyst Selection: The choice of catalyst is crucial for high regioselectivity. Rare earth metal triflates, such as lanthanum triflate (La(OTf)₃) in combination with trifluoromethanesulfonic acid (TfOH), have been shown to provide excellent selectivity for the para-product.[5][6] Hafnium (IV) triflate and bismuth tris-trifluoromethanesulfonate are other effective catalysts.[6]

  • Solvent-Free Conditions: Performing the reaction without a solvent can enhance selectivity and yield in some cases.[5][6]

  • Microwave Irradiation: The use of microwave irradiation can accelerate the reaction and improve the yield of the para-acylated product.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Impure reagents.1. Use a freshly opened or properly stored catalyst. Consider alternative catalysts known for high activity (e.g., rare earth triflates). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. 3. Purify the fluorobenzene and acylating agent before use. Ensure the solvent is anhydrous.
Poor para-Selectivity 1. Inappropriate catalyst. 2. Steric hindrance of the acylating agent is not large enough to strongly disfavor the ortho-position.1. Switch to a catalyst system known for high para-selectivity, such as La(OTf)₃/TfOH.[5][6] 2. While challenging to modify the acylating agent, optimizing the catalyst and reaction conditions is the more practical approach.
Formation of Multiple Products 1. The reaction is too vigorous. 2. The catalyst is too harsh, leading to side reactions.1. Control the reaction temperature carefully, perhaps by adding the acylating agent slowly at a lower temperature. 2. Replace strong, traditional Lewis acids like AlCl₃ with milder and more selective catalysts.[7]
Difficulty in Product Isolation 1. The catalyst forms a stable complex with the product.1. Use a catalytic amount of a recyclable catalyst, such as a silica-immobilized scandium triflate, to simplify workup.[7] 2. For reactions using AlCl₃, a hydrolytic workup is necessary to break up the product-catalyst complex.[8]

Quantitative Data on Catalyst Performance

The following table summarizes the performance of different catalytic systems for the acylation of fluorobenzene, highlighting the achievable yield and regioselectivity.

Catalyst SystemAcylating AgentConditionsYield (%)para-Selectivity (%)Reference(s)
La(OTf)₃ and TfOHBenzoyl chloride140°C, 4 h, solvent-free8799[5][6]
Silica gel immobilized dendrimer scandium trifluoromethanesulfonateAcid anhydride or acyl halide40-60°C, 0.5-30 min, microwave (65-195 W)Not specified, but described as a smooth reactionHigh para-selectivity[7]
Hg[Co(SCN)₄]Acetic anhydrideRoom temperature, 90 min, CHCl₃88High para-selectivity[9]

Experimental Protocols

Protocol 1: High para-Selective Acylation using Lanthanum Triflate and Trifluoromethanesulfonic Acid [5][6]

This protocol is adapted from studies demonstrating high para-selectivity in the solvent-free acylation of fluorobenzene.

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Lanthanum triflate (La(OTf)₃)

  • Trifluoromethanesulfonic acid (TfOH)

Procedure:

  • In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add fluorobenzene and benzoyl chloride in the desired molar ratio.

  • Add the catalytic system consisting of lanthanum triflate (La(OTf)₃) and trifluoromethanesulfonic acid (TfOH).

  • Heat the reaction mixture to 140°C with vigorous stirring.

  • Maintain the reaction at this temperature for 4 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield the desired para-fluorobenzophenone.

Protocol 2: Microwave-Assisted para-Selective Acylation using an Immobilized Catalyst [7]

This protocol utilizes a silica-immobilized scandium catalyst under microwave irradiation for a green and efficient synthesis.

Materials:

  • Fluorobenzene

  • Acid anhydride or acyl halide (e.g., acetic anhydride)

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a microwave-safe reaction vessel, combine fluorobenzene, the acylating agent (in a molar ratio of 1:1 to 1:5), and the silica gel immobilized catalyst (1-100% of the weight of fluorobenzene).

  • Mix the components thoroughly.

  • Place the vessel in a microwave reactor and irradiate at a power of 65-195 watts. The irradiation can be done in intervals (e.g., every 30 seconds) for a total time of 0.5 to 30 minutes, maintaining the temperature between 40-60°C.

  • Once the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove the immobilized catalyst. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with water until the pH is neutral (6.5-7.0).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_reagents Reagent Activation cluster_substitution Electrophilic Aromatic Substitution AcylHalide R-CO-Cl (Acyl Halide) LewisAcid AlCl₃ (Lewis Acid) AcylHalide->LewisAcid Coordination AcyliumIon [R-C≡O]⁺ (Acylium Ion) + AlCl₄⁻ LewisAcid->AcyliumIon Forms Fluorobenzene Fluorobenzene AcyliumIon->Fluorobenzene Electrophilic Attack AreniumIon σ-complex (Arenium Ion) (Resonance Stabilized) Fluorobenzene->AreniumIon Nucleophilic Attack ProductComplex Product-Catalyst Complex AreniumIon->ProductComplex Deprotonation by AlCl₄⁻ FinalProduct Acylated Fluorobenzene ProductComplex->FinalProduct Hydrolytic Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Regioselectivity_Logic Start Acylation of Fluorobenzene FluorineSubstituent Fluorine is a substituent on the ring Start->FluorineSubstituent Effects Fluorine exerts two opposing electronic effects FluorineSubstituent->Effects Inductive -I Effect (Inductive Withdrawal) Deactivates the entire ring Effects->Inductive Simultaneously Mesomeric +M Effect (Mesomeric Donation) Activates ortho/para positions Effects->Mesomeric Simultaneously Outcome Directing Effect Outcome Inductive->Outcome Mesomeric->Outcome OrthoParaDirector Fluorine is an ortho, para-director Outcome->OrthoParaDirector ParaProduct Major Product: para-isomer (Less steric hindrance) OrthoParaDirector->ParaProduct Favored OrthoProduct Minor Product: ortho-isomer (More steric hindrance) OrthoParaDirector->OrthoProduct Disfavored

Caption: Logic of Regioselectivity in Fluorobenzene Acylation.

References

minimizing byproduct formation in the synthesis of asymmetric benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of asymmetric benzophenones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of asymmetric benzophenones via Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling reactions.

Friedel-Crafts Acylation: Troubleshooting Common Issues

Question: My Friedel-Crafts acylation is producing a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired para product?

Answer:

The formation of regioisomers is a common challenge in Friedel-Crafts acylation of substituted arenes. The electronic nature of the substituent on the aromatic ring directs the incoming acyl group to either the ortho/para or meta positions. For electron-donating groups, a mixture of ortho and para isomers is often obtained. Here are several strategies to enhance para-selectivity:

  • Steric Hindrance: The para position is generally less sterically hindered than the ortho position. Using a bulkier Lewis acid catalyst or a bulkier acylating agent can favor substitution at the para position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity towards the thermodynamically more stable para isomer.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents may favor the formation of the para isomer. Experimenting with different solvents such as carbon disulfide, nitrobenzene, or dichloromethane is recommended.

  • Catalyst Selection: The choice of Lewis acid can impact the ortho:para ratio. While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles.[1][2]

Question: I am observing a low yield in my Friedel-Crafts acylation, especially when using a deactivated aromatic ring. What can I do to improve the conversion?

Answer:

Deactivated aromatic rings (those with electron-withdrawing groups) are less nucleophilic and thus react more slowly in Friedel-Crafts acylation.[3][4][5] To improve the yield, consider the following:

  • Use a Stronger Lewis Acid: A more potent Lewis acid, such as AlCl₃, can increase the electrophilicity of the acylium ion and drive the reaction forward.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed with deactivated substrates. However, be mindful that this might also lead to an increase in byproducts.

  • Use Stoichiometric Amounts of Catalyst: With deactivated rings, a stoichiometric amount of the Lewis acid is often necessary as the product ketone can form a complex with the catalyst, rendering it inactive.[6]

  • Increase Reaction Time: Allowing the reaction to stir for a longer period may improve the conversion.

  • Alternative Synthetic Routes: If the Friedel-Crafts acylation consistently gives low yields, consider an alternative method like a Suzuki-Miyaura cross-coupling.

Question: My starting material or product seems to be degrading under the reaction conditions. How can I prevent this?

Answer:

The strong Lewis acids and potentially high temperatures used in Friedel-Crafts acylation can lead to the degradation of sensitive functional groups.

  • Protecting Groups: If your substrate contains sensitive functional groups (e.g., amines, hydroxyls), they should be protected prior to the Friedel-Crafts reaction.

  • Milder Lewis Acids: Consider using a milder Lewis acid, such as ZnCl₂ or FeCl₃, which may be less prone to causing degradation.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Suzuki-Miyaura Cross-Coupling: Troubleshooting Common Issues

Question: I am observing a significant amount of homocoupling of my boronic acid reagent as a byproduct. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[7][8][9] Here are effective strategies to suppress this byproduct:

  • Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture and solvent. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reaction mixture prior to adding the palladium catalyst.[7][10]

  • Use of High-Purity Reagents: Ensure that all reagents, especially the solvent and base, are free of peroxides and other oxidizing impurities.

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that can promote homocoupling.[7][10]

  • Controlled Catalyst Addition: Add the palladium catalyst to the reaction mixture under an inert atmosphere.

Question: The yield of my Suzuki-Miyaura coupling is low, and I suspect my boronic acid is unstable. What can I do?

Answer:

Boronic acids can be prone to decomposition, especially under the reaction conditions.

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be a better choice for challenging couplings.

  • Use Freshly Prepared or Purified Boronic Acid: The quality of the boronic acid is critical. If possible, use freshly prepared or recently purified material.

  • Optimize the Base: The choice and amount of base can significantly impact the reaction. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base will depend on the specific substrates.

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial. Bulky, electron-rich ligands often improve the efficiency of the catalytic cycle and can help with challenging substrates.

FAQs (Frequently Asked Questions)

Q1: What is the primary cause of byproduct formation in the Friedel-Crafts synthesis of asymmetric benzophenones?

A1: The primary source of byproducts in the Friedel-Crafts acylation for asymmetric benzophenones is the formation of constitutional isomers. When an acyl group is introduced to a substituted aromatic ring, it can add at different positions (typically ortho and para for activating groups), leading to a mixture of products that can be difficult to separate.[11][12]

Q2: Is polysubstitution a major concern in Friedel-Crafts acylation?

A2: No, polysubstitution is generally not a major issue in Friedel-Crafts acylation. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and can lead to multiple substitutions.[3][5][13]

Q3: When should I consider using a Suzuki-Miyaura cross-coupling reaction instead of a Friedel-Crafts acylation?

A3: A Suzuki-Miyaura cross-coupling reaction is a valuable alternative to Friedel-Crafts acylation in several scenarios:

  • When using highly deactivated aromatic rings: Friedel-Crafts acylation often fails or gives very low yields with strongly deactivated substrates.[14]

  • When the substrate contains sensitive functional groups: The milder conditions of the Suzuki-Miyaura coupling are often more compatible with a wider range of functional groups.

  • To achieve higher regioselectivity: Since the coupling occurs at a specific pre-functionalized position (e.g., a halide), it offers excellent control over regioselectivity, avoiding the formation of isomers.

Q4: What are the main byproducts to expect in a Suzuki-Miyaura synthesis of benzophenones?

A4: The most common byproduct is the homocoupling of the boronic acid reagent, which results in a biaryl compound.[8][15][16] Another potential side reaction is the protodeborylation of the boronic acid, where the boron group is replaced by a hydrogen atom.

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on the Regioselectivity of the Benzoylation of Toluene with Benzoyl Chloride.

Lewis Acid Catalystortho-methylbenzophenone (%)meta-methylbenzophenone (%)para-methylbenzophenone (%)Reference
Fe₂(SO₄)₃ (calcined at 700 °C)18-222-474-78[17]
ZnCl₂/SiO₂5050-[18]

Table 2: Effect of Reaction Conditions on Homocoupling Byproduct in Suzuki-Miyaura Coupling.

Oxygen Control Procedure% Dimer (Homocoupling)Reference
Brief headspace sweep with N₂1.4[10]
Vacuum/N₂ backfill0.5[10]
Vacuum/N₂ backfill with Pd black catalyst0.3[10]
Vacuum/N₂ backfill with KCO₂H additive< 0.1[10]

Experimental Protocols

Protocol 1: Minimizing Isomer Formation in Friedel-Crafts Acylation of Toluene with Benzoyl Chloride

This protocol is designed to favor the formation of the para-isomer, 4-methylbenzophenone.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

    • Use anhydrous toluene and dichloromethane (DCM).

    • Benzoyl chloride should be freshly distilled if necessary.

    • Aluminum chloride (AlCl₃) should be a fine, anhydrous powder.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel, add toluene (2 equivalents) and anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution.

  • Acylation:

    • Dissolve benzoyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel.

    • Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to separate the para and ortho isomers.

Protocol 2: Minimizing Homocoupling in Suzuki-Miyaura Synthesis of an Asymmetric Benzophenone

This protocol describes the coupling of an aryl bromide with an arylboronic acid to minimize the formation of the homocoupled biaryl byproduct.

  • Reagent and Solvent Preparation:

    • Use high-purity, degassed solvents. To degas, bubble argon or nitrogen through the solvent for at least 30 minutes before use.

    • All solid reagents (aryl bromide, arylboronic acid, base, and palladium catalyst) should be dry.

  • Reaction Setup:

    • To a Schlenk flask, add the aryl bromide (1 equivalent), arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

    • Add the degassed solvent (e.g., a mixture of toluene and water) via a syringe.

  • Reaction:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required) to the reaction mixture under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel to remove any remaining starting materials and byproducts, including the homocoupled product.

Visualizations

Byproduct_Minimization_Workflow cluster_start Start: Synthesis of Asymmetric Benzophenone cluster_fc Friedel-Crafts Acylation cluster_suzuki Suzuki-Miyaura Coupling start Choose Synthesis Method fc_start Perform Friedel-Crafts Acylation start->fc_start Aromatic compound is electron-rich and robust suzuki_start Perform Suzuki-Miyaura Coupling start->suzuki_start Aromatic compound is deactivated or has sensitive groups fc_check Analyze Product Mixture (e.g., by GC, NMR) fc_start->fc_check fc_isomers Issue: Mixture of ortho/para Isomers fc_check->fc_isomers Isomers detected fc_low_yield Issue: Low Yield/ Incomplete Reaction fc_check->fc_low_yield Low conversion fc_success Desired Product Isolated fc_check->fc_success Clean product fc_solution_isomers Troubleshoot: - Lower Temperature - Use Bulky Catalyst - Change Solvent fc_isomers->fc_solution_isomers fc_solution_yield Troubleshoot: - Use Stronger/Stoichiometric Lewis Acid - Increase Temperature/Time - Protect Sensitive Groups fc_low_yield->fc_solution_yield fc_solution_isomers->fc_start Re-run reaction fc_solution_yield->fc_start Re-run reaction suzuki_check Analyze Product Mixture (e.g., by GC-MS) suzuki_start->suzuki_check suzuki_homocoupling Issue: Boronic Acid Homocoupling suzuki_check->suzuki_homocoupling Homocoupling byproduct >5% suzuki_low_yield Issue: Low Yield/ Decomposition suzuki_check->suzuki_low_yield Low conversion suzuki_success Desired Product Isolated suzuki_check->suzuki_success Clean product suzuki_solution_homocoupling Troubleshoot: - Thoroughly Degas Solvents - Use Inert Atmosphere - Add Mild Reducing Agent suzuki_homocoupling->suzuki_solution_homocoupling suzuki_solution_yield Troubleshoot: - Use Boronic Ester - Optimize Base/Ligand - Use Fresh Boronic Acid suzuki_low_yield->suzuki_solution_yield suzuki_solution_homocoupling->suzuki_start Re-run reaction suzuki_solution_yield->suzuki_start Re-run reaction

Caption: Troubleshooting workflow for minimizing byproducts in asymmetric benzophenone synthesis.

FC_Regioselectivity cluster_input Inputs cluster_factors Influencing Factors cluster_output Outputs A Substituted Arene D Electronic Effects of Substituent (Activating/Deactivating) A->D B Acyl Halide E Steric Hindrance B->E C Lewis Acid C->E G Ortho-substituted Benzophenone D->G o,p-directing H Para-substituted Benzophenone (Often Major Product) D->H o,p-directing I Meta-substituted Benzophenone D->I m-directing E->H Favors para F Reaction Conditions (Temperature, Solvent) F->G F->H

Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.

References

Technical Support Center: Degradation of 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on investigating the degradation pathways of 3,4-Dichloro-4'-fluorobenzophenone. Due to the limited direct literature on this specific compound, the information provided is primarily based on studies of structurally related halogenated benzophenones and general principles of chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on related compounds, the primary degradation pathways are expected to be photodegradation, hydrolysis, and oxidation. Photodegradation by UV light can lead to the formation of excited triplet states and hydroxyl radicals, which in turn can cause hydroxylation, dehalogenation (removal of chlorine and fluorine), and eventual cleavage of the aromatic rings.[1] Hydrolysis, particularly under acidic or basic conditions, may also contribute to degradation, although benzophenones are generally quite stable.[2][3] Advanced Oxidation Processes (AOPs) utilizing agents like hydrogen peroxide (H₂O₂) or ozone with UV light are highly effective in degrading benzophenone structures.[2][4]

Q2: How stable is this compound likely to be under normal laboratory conditions?

A2: Benzophenone and its derivatives are generally stable compounds.[2][5] However, as a halogenated aromatic compound, its stability can be influenced by light, pH, and the presence of oxidizing agents. It is advisable to store the compound in the dark and under neutral pH conditions to minimize degradation.[1]

Q3: What are the expected major degradation products?

A3: The degradation of this compound is likely to produce a variety of intermediates. Key transformation products could include hydroxylated derivatives of the parent compound, compounds where one or more halogen atoms have been replaced by hydroxyl groups (dehalogenation-hydroxylation), and smaller carboxylic acids resulting from the cleavage of the aromatic rings.[1][6] For example, the degradation of similar compounds like 4,4'-dihalogenobiphenyls resulted in hydroxylated and rearranged products.[7]

Q4: Which analytical techniques are best suited for studying the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as LC-MS or UHPLC-MS/MS, is highly effective for separating and identifying the parent compound and its degradation products.[4][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile degradation products.[4] Total Organic Carbon (TOC) analysis can be employed to determine the extent of complete mineralization (conversion to CO₂ and water).[1]

Troubleshooting Guides

Issue 1: No degradation observed in my experiment.

  • Question: I am trying to study the photodegradation of this compound in an aqueous solution with a UV lamp, but I don't see any change in the concentration of the parent compound. What could be wrong?

  • Answer:

    • Insufficient UV Energy: Ensure your UV lamp has an appropriate wavelength and intensity for inducing photodegradation. Benzophenones absorb UV light, but the energy might not be sufficient to initiate the reaction. Check the lamp's specifications and consider using a higher intensity source.[4]

    • Photostability: Some benzophenone derivatives are very photostable in pure water.[2][9] Degradation can be enhanced by adding an oxidizing agent like hydrogen peroxide (H₂O₂) to create an Advanced Oxidation Process (AOP) like the UV/H₂O₂ process, which generates highly reactive hydroxyl radicals.[4]

    • Solvent Effects: Ensure the compound is fully dissolved. The use of a co-solvent might be necessary, but be aware that the solvent itself could interfere with the degradation process. It's recommended to use ultrapure water to avoid interference from reactive intermediates.[1]

    • Incorrect Analytical Method: Verify that your analytical method (e.g., HPLC) is properly calibrated and sensitive enough to detect small changes in concentration.

Issue 2: My results are not reproducible.

  • Question: I am conducting hydrolysis experiments at different pH values, but my degradation rate constants are inconsistent between runs. Why is this happening?

  • Answer:

    • Temperature Fluctuation: Hydrolysis rates are highly dependent on temperature.[10] Ensure that your reaction vessel is maintained at a constant temperature using a water bath or incubator.

    • Inaccurate pH Control: The pH of the solution can change during the experiment. Use buffered solutions and verify the pH at the beginning and end of each experiment. The OECD Test Guideline 111 for hydrolysis recommends using sterile aqueous buffer solutions at pH 4, 7, and 9.[11]

    • Contamination: Contamination from microorganisms or metal ions can catalyze degradation reactions.[10] Use sterile glassware and high-purity reagents to minimize these effects.

    • Oxygen Variability: For oxidative degradation studies, the concentration of dissolved oxygen can affect reproducibility. Consider purging your solutions with a consistent gas (e.g., air or nitrogen) before starting the experiment.

Issue 3: I am having trouble identifying the degradation products.

  • Question: I see several new peaks in my LC-MS chromatogram, but I cannot identify the structures of the degradation products. What can I do?

  • Answer:

    • Insufficient Concentration: The concentration of degradation products may be too low for accurate mass spectral analysis. Try using a higher initial concentration of the parent compound or concentrating your samples before analysis using techniques like Solid Phase Extraction (SPE).[4]

    • Complex Fragmentation: The mass spectra of halogenated compounds can be complex due to isotopic patterns of chlorine. Use high-resolution mass spectrometry (e.g., LTQ-Orbitrap) to obtain accurate mass measurements, which can help in determining the elemental composition of the products.[1][4]

    • Reference Standards: If you hypothesize the formation of certain products (e.g., hydroxylated derivatives), try to obtain or synthesize reference standards for comparison of retention times and mass spectra.

    • Tandem MS (MS/MS): Use tandem mass spectrometry to fragment the ions of the unknown peaks. The fragmentation patterns can provide valuable structural information.[8]

Data Presentation

As no direct degradation data for this compound is available, the following table summarizes experimental conditions and results for the degradation of related benzophenone compounds to provide a comparative reference.

CompoundDegradation MethodKey ConditionsDegradation Rate/EfficiencyReference
Benzophenone-3 (BP-3)UV/H₂O₂UV at 254 nm, varying H₂O₂ concentration and pHDegradation is dependent on initial concentration and pH.[2]
Benzophenone-4 (BP-4)UV/PersulfatePseudo-first-order kinetics.Rate increases with persulfate dosage and decreasing pH (from 8 to 5).[12]
Benzophenone (BP)UV/H₂O₂Optimized with Response Surface Methodology (RSM)Predicted max rate constant: 0.068 min⁻¹[4]
4,4'-dihydroxy-benzophenone (HBP)UV/H₂O₂Optimized with Response Surface Methodology (RSM)Predicted max rate constant: 0.032 min⁻¹[4]
Benzophenone-3 (BP-3)BiodegradationAerobic and anaerobic conditionsHalf-life: 10.7 days (oxic), 4.2-8.7 days (anoxic)[13]

Experimental Protocols

Protocol 1: Photodegradation Study using UV/H₂O₂

This protocol is adapted from studies on benzophenone degradation.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 g/L.

  • Reaction Setup:

    • Add a specific volume of the stock solution to a quartz photoreactor containing ultrapure water to achieve the desired initial concentration (e.g., 10 mg/L).

    • Add the desired concentration of hydrogen peroxide (e.g., 0.1 to 0.5 mmol/L).[4]

    • Place the reactor under a UV lamp with a specific wavelength (e.g., 254 nm). Ensure the UV intensity is known and constant.

  • Execution:

    • Start the UV lamp and a magnetic stirrer to ensure the solution is well-mixed.

    • Collect samples at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes).

    • Immediately quench the reaction in the collected samples by adding a substance that removes residual H₂O₂ (e.g., sodium sulfite or catalase) to prevent further degradation.

  • Analysis:

    • Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound and identify degradation products.

    • Calculate the degradation rate constant, typically by fitting the concentration data to a pseudo-first-order kinetic model.

Protocol 2: Hydrolysis Study as a Function of pH

This protocol is based on the OECD Test Guideline 111.[11]

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Reaction Setup:

    • In separate sterile, sealed test tubes, add the this compound solution to each buffer to a final concentration that is below its water solubility limit.

    • Include control samples (e.g., compound in pure water) and sterile controls to account for any abiotic degradation not related to hydrolysis.

  • Execution:

    • Incubate the test tubes in the dark at a constant temperature (e.g., 50°C) to accelerate the reaction.

    • Collect samples from each pH condition at various time points (e.g., 0, 1, 2, 5, and up to 30 days).

  • Analysis:

    • Analyze the samples to determine the concentration of the remaining parent compound.

    • Determine the hydrolysis rate constants for each pH value by plotting the natural logarithm of the concentration versus time.

    • Calculate the half-life of the compound at each pH.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Degradation Study prep Prepare Stock Solution (this compound) setup Setup Reaction (e.g., Photoreactor with UV/H₂O₂) prep->setup run Run Experiment (Collect samples over time) setup->run quench Quench Reaction (e.g., add Sodium Sulfite) run->quench analyze Analyze Samples (LC-MS, GC-MS) quench->analyze data Data Analysis (Kinetics, Product ID) analyze->data

Caption: A typical experimental workflow for studying the degradation of an organic compound.

G cluster_pathway Hypothetical Degradation Pathway parent This compound hydroxylated Hydroxylated Intermediates parent->hydroxylated + •OH dehalogenated Dehalogenated Intermediates parent->dehalogenated - Cl / + •OH cleavage Ring Cleavage Products (e.g., Carboxylic Acids) hydroxylated->cleavage + •OH dehalogenated->cleavage + •OH mineralization Mineralization (CO₂, H₂O, Cl⁻, F⁻) cleavage->mineralization Oxidation

Caption: A hypothetical degradation pathway for this compound.

References

stability issues of 3,4-Dichloro-4'-fluorobenzophenone under UV light

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Dichloro-4'-fluorobenzophenone under UV light. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer

Direct photochemical stability data for this compound is limited in publicly available literature. Therefore, the information provided below is based on the known behavior of structurally similar halogenated benzophenones and general principles of photochemistry.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be under UV irradiation?

A1: Based on studies of other benzophenone derivatives, this compound is expected to undergo photodegradation upon exposure to UV light. Halogenated benzophenones can be susceptible to photochemical reactions, and studies on chlorinated benzophenones have shown they can be less stable than their parent compounds. The rate of degradation will depend on several factors, including the solvent, concentration, intensity and wavelength of the UV source, and the presence of other substances.

Q2: What are the likely photodegradation pathways for this compound?

A2: The photodegradation of halogenated aromatic ketones can proceed through several pathways. For this compound, potential degradation pathways include:

  • Reductive dehalogenation: The carbon-chlorine bonds are generally weaker than the carbon-fluorine bond and are susceptible to cleavage upon UV excitation, leading to the formation of monochlorinated or non-chlorinated benzophenone derivatives.

  • Photoreduction: The carbonyl group can be reduced to a hydroxyl group, forming a benzhydrol derivative. This is a common reaction for benzophenones in the presence of a hydrogen-donating solvent (e.g., isopropanol).

  • Photo-Fries rearrangement: This reaction is less common for benzophenones but could potentially lead to the formation of substituted hydroxy-acylbenzenes.

  • Formation of larger adducts: In concentrated solutions, radical intermediates could combine to form dimers or other polymeric materials.

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its photoproducts?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the degradation of the parent compound and the formation of photoproducts. Mass spectrometry (MS), particularly LC-MS, is invaluable for the identification of unknown degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after derivatization of polar photoproducts.

Troubleshooting Guides

Issue 1: Rapid or Unexpected Degradation of this compound
Possible Cause Troubleshooting Steps
High UV Intensity/Incorrect Wavelength Verify the specifications of your UV lamp. If possible, reduce the intensity or use a filter to select a longer wavelength. Shorter wavelengths (e.g., 254 nm) are generally more energetic and can lead to faster degradation than longer wavelengths (e.g., 365 nm).
Reactive Solvent Solvents like isopropanol or methanol can act as hydrogen donors and promote photoreduction. Consider using a less reactive solvent such as acetonitrile or cyclohexane if photoreduction is not the intended reaction.
Presence of Photosensitizers or Initiators Impurities in the solvent or glassware can act as photosensitizers. Ensure high-purity solvents and thoroughly clean all glassware. If the compound is in a complex mixture (e.g., formulation), other components may be contributing to the degradation.
Oxygen Content The presence of dissolved oxygen can influence the degradation pathway, sometimes leading to photo-oxidation products. For mechanistic studies, consider de-gassing the solution with nitrogen or argon.
Issue 2: Inconsistent or Irreproducible Degradation Kinetics
Possible Cause Troubleshooting Steps
Fluctuations in UV Lamp Output UV lamps can exhibit decreased output over time. Regularly check the lamp intensity using a radiometer. Allow the lamp to warm up and stabilize before starting the experiment.
Temperature Variations Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature.
Inconsistent Sample Positioning Ensure that the sample is placed at the same distance and orientation relative to the UV lamp for each experiment to maintain consistent irradiation.
Changes in Solution Concentration As the compound degrades, the solution's absorbance may change, affecting the light penetration (inner filter effect). This is particularly important for concentrated solutions. Consider using dilute solutions where the absorbance is low.
Issue 3: Difficulty in Identifying Degradation Products
Possible Cause Troubleshooting Steps
Low Concentration of Photoproducts Concentrate the sample after irradiation using a rotary evaporator or by solid-phase extraction (SPE) before analysis.
Co-elution in HPLC Optimize the HPLC method by changing the mobile phase composition, gradient profile, column type, or temperature to improve the separation of degradation products.
Unstable Photoproducts Some photoproducts may be thermally or chemically unstable. Analyze the samples as soon as possible after irradiation and store them protected from light and at a low temperature.
Lack of Chromophore in Photoproducts If the degradation involves the loss of the aromatic rings, the products may not be detectable by a UV detector. In such cases, a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer is necessary.

Experimental Protocols

General Protocol for Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.[1][2][3][4]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable, transparent solvent (e.g., acetonitrile, methanol, or water, depending on solubility and the experimental objective). A typical concentration range is 10-100 µg/mL.

    • Transfer the solution to a chemically inert and transparent container (e.g., quartz cuvette or borosilicate glass vial).

    • Prepare a "dark control" sample by wrapping an identical container with aluminum foil to protect it from light.

  • UV Exposure:

    • Place the sample and the dark control in a photostability chamber equipped with a calibrated UV light source.

    • The light source should be capable of emitting both UVA and visible light. A xenon lamp or a suitable combination of fluorescent lamps is recommended.[1]

    • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[4]

    • Monitor and control the temperature during the exposure.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

    • Characterize significant degradation products using LC-MS or other appropriate techniques.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for both the exposed and dark control samples.

    • Determine the photodegradation rate constant and half-life.

    • Calculate the mass balance to account for the parent compound and all major degradation products.

Data Presentation

While specific quantitative data for this compound is not available, the following table illustrates how to present such data if obtained from a photostability study.

Table 1: Hypothetical Photodegradation Data for this compound

Time (hours)Parent Compound Remaining (%) (Exposed)Parent Compound Remaining (%) (Dark Control)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0100.0100.00.00.0
285.299.810.52.1
472.199.718.95.3
851.599.532.810.1
1235.899.445.114.5
2412.999.260.320.7

Visualizations

Logical Workflow for Troubleshooting Photostability Issues

G Troubleshooting Workflow for Photostability Experiments start Experiment Shows Unexpected Degradation check_controls Review Dark and Blank Controls start->check_controls control_ok Controls are Stable? check_controls->control_ok troubleshoot_intrinsic Investigate Intrinsic Photolability control_ok->troubleshoot_intrinsic Yes troubleshoot_extrinsic Investigate Extrinsic Factors control_ok->troubleshoot_extrinsic No uv_source Check UV Source (Intensity, Wavelength) troubleshoot_intrinsic->uv_source solvent Evaluate Solvent Reactivity troubleshoot_intrinsic->solvent impurities Assess for Impurities/Sensitizers troubleshoot_intrinsic->impurities end Problem Resolved troubleshoot_extrinsic->end reproducibility Check Reproducibility uv_source->reproducibility solvent->reproducibility impurities->reproducibility temp Verify Temperature Control optimize_protocol Optimize Experimental Protocol temp->optimize_protocol reproducible_no Inconsistent Results? reproducibility->reproducible_no reproducible_yes Consistent Degradation Pattern reproducibility->reproducible_yes reproducible_no->temp reproducible_yes->optimize_protocol optimize_protocol->end

Caption: Troubleshooting workflow for photostability experiments.

Potential Photodegradation Pathways

G Potential Photodegradation Pathways of this compound parent This compound excited Excited State* parent->excited UV Light (hν) dehalogenation Reductive Dehalogenation (Loss of Cl) excited->dehalogenation reduction Photoreduction (Carbonyl to Alcohol) excited->reduction H-donor solvent rearrangement Photo-Fries Rearrangement excited->rearrangement product1 Monochloro-fluorobenzophenone dehalogenation->product1 product2 Dichloro-fluorobenzhydrol reduction->product2 product3 Substituted Hydroxy-acylbenzene rearrangement->product3

Caption: Potential photodegradation pathways.

References

Validation & Comparative

A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 3,4-Dichloro-4'-fluorobenzophenone and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dichloro-4'-fluorobenzophenone. Due to the absence of a publicly available, complete experimental spectrum for this specific molecule, this guide leverages predictive principles and comparative data from structurally similar benzophenone analogues. The provided experimental data for these analogues serves as a valuable reference for researchers working with halogenated benzophenones.

Predicted ¹H NMR Spectral Analysis of this compound:

The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons.

  • 3,4-Dichlorophenyl Ring: This ring will exhibit a complex splitting pattern for its three protons due to their positions relative to the two chlorine atoms and the carbonyl group. We would expect to see three distinct signals in the downfield region (likely between δ 7.5 and 8.0 ppm). The proton at position 2 will likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 6 a doublet.

  • 4-Fluorophenyl Ring: The four protons on this ring will be symmetrically arranged around the fluorine atom. This will result in two distinct signals, each integrating to two protons. These signals will appear as a pair of doublets of doublets (or complex multiplets) due to coupling with each other and with the ¹⁹F nucleus. These are expected in the range of δ 7.1 to 7.9 ppm.

Predicted ¹³C NMR Spectral Analysis of this compound:

The ¹³C NMR spectrum will show signals for the 13 carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will appear in the region of δ 115-140 ppm. The carbons directly bonded to the halogens will be significantly influenced by their electronegativity. The carbon bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF). The carbons on the dichlorophenyl ring will also have their chemical shifts influenced by the two chlorine atoms.

Comparative NMR Data of Benzophenone Analogues

To provide a practical reference, the following tables summarize the experimental ¹H and ¹³C NMR data for structurally related benzophenone derivatives.

Table 1: ¹H NMR Spectral Data of Benzophenone Analogues

CompoundAromatic Protons (δ ppm, Multiplicity, J in Hz)
4-Fluorobenzophenone 7.81-7.74 (m, 4H), 7.59 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.6 Hz, 2H), 7.18 (t, J = 8.7 Hz, 2H)
4,4'-Dichlorobenzophenone [1]7.71 (d, 4H), 7.47 (d, 4H)
2,4'-Dichlorobenzophenone 7.83-7.25 (m, 8H)

Table 2: ¹³C NMR Spectral Data of Benzophenone Analogues

CompoundCarbonyl (C=O) (δ ppm)Aromatic Carbons (δ ppm)
4-Fluorobenzophenone 195.5165.7 (d, ¹JCF = 251.9 Hz), 133.6, 132.7, 131.5, 130.9 (d, ³JCF = 9.3 Hz), 130.0, 128.7, 128.4, 115.6 (d, ²JCF = 21.8 Hz)
4,4'-Dichlorobenzophenone 195.5138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4
2,4'-Dichlorobenzophenone 195.3138.2, 137.9, 136.2, 132.9, 131.5, 131.2, 130.3, 129.9, 128.6, 126.9

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to the vial.[2] Ensure the chosen solvent dissolves the compound completely.

  • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

  • Place the sample in the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a narrow and symmetrical peak shape for a reference signal (e.g., the residual solvent peak).

  • For ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • The number of scans can range from several hundred to several thousand depending on the sample concentration and the desired signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using a known reference signal. For CDCl₃, the residual CHCl₃ peak is at δ 7.26 ppm for ¹H and the CDCl₃ carbon signal is at δ 77.16 ppm for ¹³C. Tetramethylsilane (TMS) can also be added as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural analysis and comparison.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_calib Phase and Calibrate ft->phase_calib integrate Integrate ¹H Signals phase_calib->integrate analyze_shifts Analyze Chemical Shifts & Coupling Constants integrate->analyze_shifts elucidate Elucidate Structure of Target Compound analyze_shifts->elucidate compare Compare with Data from Analogous Compounds elucidate->compare

NMR Spectral Analysis Workflow

References

Interpreting the Mass Spectrum of 3,4-Dichloro-4'-fluorobenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the expected mass spectrum of 3,4-dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. By comparing its fragmentation pattern with related compounds, this document serves as a practical reference for the identification and structural elucidation of this and similar molecules using mass spectrometry.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions resulting from the cleavage of the carbonyl group and the halogenated aromatic rings. The presence of two chlorine atoms will lead to a characteristic isotopic pattern for chlorine-containing fragments.

Predicted Fragment Structure m/z (Mass-to-Charge Ratio) Relative Abundance Isotopic Pattern (M:M+2:M+4)
Molecular Ion [M]⁺C₁₃H₇Cl₂FO⁺268Moderate9:6:1
[M-Cl]⁺C₁₃H₇ClFO⁺233Moderate3:1
[C₇H₄Cl₂O]⁺3,4-dichlorobenzoyl cation173High9:6:1
[C₆H₄F]⁺4-fluorophenyl cation95HighN/A
[C₆H₃Cl₂]⁺3,4-dichlorophenyl cation145Moderate9:6:1
[C₇H₅O]⁺Benzoyl cation105LowN/A
[C₆H₅]⁺Phenyl cation77LowN/A

Fragmentation Pathway Analysis

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is primarily driven by the stability of the resulting carbocations. The main cleavage, known as alpha-cleavage, occurs at the bonds adjacent to the carbonyl group.

The molecular ion (m/z 268) is formed by the loss of an electron. Due to the presence of two chlorine atoms, this peak will be accompanied by M+2 (m/z 270) and M+4 (m/z 272) peaks with a characteristic intensity ratio of approximately 9:6:1.[1]

The most favorable fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the substituted phenyl rings, leading to the formation of stable acylium ions.

  • Formation of the 3,4-dichlorobenzoyl cation (m/z 173): Cleavage of the bond between the carbonyl carbon and the 4-fluorophenyl ring results in the highly stable 3,4-dichlorobenzoyl cation. This is expected to be one of the most abundant fragments. This fragment will also exhibit the characteristic 9:6:1 isotopic pattern for two chlorine atoms.

  • Formation of the 4-fluorobenzoyl cation (m/z 123) and its subsequent fragmentation: The alternative alpha-cleavage yields the 4-fluorobenzoyl cation. This can then lose a neutral carbon monoxide (CO) molecule to form the 4-fluorophenyl cation (m/z 95).[2] This fragment is also expected to be prominent.

Further fragmentation can occur, leading to the loss of a chlorine atom from the molecular ion to give a fragment at m/z 233, which will show a 3:1 isotopic pattern for one chlorine atom.[1] The formation of less abundant fragments such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) may also be observed.

Experimental Protocols

Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized.

  • Sample Introduction: The sample (this compound) is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Mass Analysis: The mass analyzer is scanned over a mass range of m/z 50-350 to detect the molecular ion and all significant fragment ions.

  • Data Acquisition: The mass spectrum is recorded, and the m/z values and relative abundances of all ions are determined.

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M [C₁₃H₇Cl₂FO]⁺ m/z = 268 (Molecular Ion) F1 [C₇H₄Cl₂O]⁺ m/z = 173 M->F1 - C₆H₄F• F3 [C₁₃H₇ClFO]⁺ m/z = 233 M->F3 - Cl• F5 [C₇H₄FO]⁺ m/z = 123 M->F5 - C₆H₃Cl₂• F4 [C₆H₃Cl₂]⁺ m/z = 145 F1->F4 - CO F2 [C₆H₄F]⁺ m/z = 95 F5->F2 - CO

Caption: Predicted EI-MS fragmentation of this compound.

References

The Impact of Halogenation on the Carbonyl Group in Benzophenones: An FT-IR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the nuanced effects of halogen substitution on the vibrational frequency of the carbonyl group in benzophenone, supported by FT-IR spectroscopic data.

The introduction of halogen substituents to the benzophenone framework is a common strategy in medicinal chemistry to modulate the physicochemical properties of pharmacologically active molecules. Understanding the electronic impact of these substitutions is crucial for rational drug design. Fourier-transform infrared (FT-IR) spectroscopy serves as a rapid and effective analytical tool to probe these electronic changes, with the carbonyl (C=O) stretching frequency being a particularly sensitive indicator of the electronic environment within the molecule. This guide provides a comparative analysis of the C=O stretching frequencies in a series of halogenated benzophenones, supported by experimental data and detailed protocols.

Comparative Analysis of Carbonyl Stretching Frequencies

The position of the C=O stretching vibration in the infrared spectrum is influenced by several factors, including inductive and resonance effects of the substituents on the phenyl rings. In benzophenones, electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups tend to decrease it.

The following table summarizes the experimentally observed C=O stretching frequencies (νC=O) for benzophenone and a selection of its halogenated derivatives.

CompoundSubstituentC=O Stretching Frequency (νC=O) in cm⁻¹
Benzophenone-H1665.6[1]
4-Fluorobenzophenone4-F1664.8[1]
4-Chlorobenzophenone4-Cl1662.2[1]
4-Bromobenzophenone4-Br1661.2[1]

Data Interpretation:

The data reveals a subtle but discernible trend in the C=O stretching frequencies upon halogenation at the para-position. Unsubstituted benzophenone exhibits a C=O stretching frequency of approximately 1665.6 cm⁻¹[1]. The introduction of fluorine, chlorine, and bromine results in a slight decrease in this frequency.

This observation can be attributed to the dual electronic nature of halogens: the inductive effect (-I) and the resonance effect (+M). The inductive effect, being electron-withdrawing, tends to shorten the C=O bond and increase the vibrational frequency. Conversely, the resonance effect, which involves the donation of lone pair electrons from the halogen into the aromatic ring, increases the electron density in the conjugated system, leading to a slight lengthening of the C=O bond and a decrease in its stretching frequency.

In the case of para-substituted halogens, the resonance effect appears to slightly outweigh the inductive effect, resulting in a net electron-donating character that lowers the C=O frequency compared to the unsubstituted benzophenone. The data shows that the C=O frequency shift is minimal for chloro- and fluoro-substituted compounds when compared to the unsubstituted compound, suggesting a compensatory action between the two opposing effects[1].

Experimental Protocol: FT-IR Analysis of Benzophenones

The following is a generalized protocol for obtaining the FT-IR spectra of halogenated benzophenones.

Objective: To determine the carbonyl stretching frequency of solid benzophenone derivatives.

Materials:

  • FT-IR spectrometer

  • Sample of the benzophenone derivative

  • Potassium bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Hydraulic press for pellet preparation

  • Spatula

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum.

    • In an agate mortar, grind a small amount (1-2 mg) of the benzophenone sample.

    • Add approximately 100-200 mg of dry KBr to the mortar.

    • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to the die of a hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

    • For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the C=O stretching vibration. This is typically a strong, sharp band in the 1700-1650 cm⁻¹ region for benzophenones.

    • Determine the exact wavenumber (in cm⁻¹) of the C=O absorption maximum.

Logical Relationship of Substituent Effects

The interplay between the inductive and resonance effects of halogen substituents on the carbonyl stretching frequency can be visualized as follows:

G cluster_substituent Halogen Substituent cluster_effect Effect on C=O Bond cluster_net Net Observed Effect Inductive Inductive Effect (-I) (Electron Withdrawing) Increase_Freq Increases ν(C=O) (Stronger Bond) Inductive->Increase_Freq Resonance Resonance Effect (+M) (Electron Donating) Decrease_Freq Decreases ν(C=O) (Weaker Bond) Resonance->Decrease_Freq Net_Effect Slight Decrease in ν(C=O) Increase_Freq->Net_Effect Decrease_Freq->Net_Effect

Figure 1. Influence of halogen substituent effects on carbonyl frequency.

References

Comparative HPLC Purity Analysis of Synthesized 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is paramount to ensure safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 3,4-Dichloro-4'-fluorobenzophenone, a key intermediate in various synthetic pathways. This document outlines a suitable HPLC protocol, compares its performance with methods for alternative halogenated benzophenones, and discusses potential impurities.

Comparison of HPLC Purity Analysis Methods

The purity of this compound and its alternatives is typically determined using reversed-phase HPLC (RP-HPLC) with UV detection. A C18 column is the most common stationary phase, offering excellent separation of non-polar to moderately polar compounds. The mobile phase generally consists of a mixture of acetonitrile and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution.

For the purpose of this guide, we will compare the HPLC purity analysis of this compound with two common, structurally related alternatives: 4,4'-Dichlorobenzophenone and 4,4'-Difluorobenzophenone.

ParameterThis compound (Target Compound)4,4'-Dichlorobenzophenone (Alternative 1)4,4'-Difluorobenzophenone (Alternative 2)
Purity (%) > 99.0 (Typical)> 99.0> 99.0
Retention Time (min) ~ 8.5 (Estimated)~ 9.2~ 7.8
Common Impurities Isomeric dichlorofluorobenzophenones, residual starting materials, poly-acylated byproductsOther dichlorobenzophenone isomers, starting materialsOther difluorobenzophenone isomers, starting materials
Key Applications Intermediate for pharmaceuticals and high-performance polymers.Intermediate for pharmaceuticals and agricultural chemicals.Precursor for high-performance polymers like PEEK.[1]

Experimental Protocols

A robust RP-HPLC method is crucial for the accurate determination of purity and the identification of any process-related impurities.

Proposed HPLC Method for this compound
  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 10 mL of the mobile phase.

This method is based on established protocols for similar halogenated benzophenones and is expected to provide good resolution between the main peak and potential impurities.[2][3]

HPLC Method for 4,4'-Dichlorobenzophenone

A similar reversed-phase HPLC method can be employed for 4,4'-dichlorobenzophenone. Due to its slightly higher hydrophobicity compared to the target compound, a minor adjustment in the mobile phase composition might be necessary to achieve a similar retention time.[2]

HPLC Method for 4,4'-Difluorobenzophenone

For 4,4'-difluorobenzophenone, a reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with phosphoric acid is also suitable.[3] Its lower hydrophobicity may result in a shorter retention time under the same conditions as the target compound.

Potential Impurities in Synthesis

The synthesis of this compound, commonly achieved through a Friedel-Crafts acylation reaction, can lead to the formation of several impurities.[1] Understanding these potential byproducts is critical for developing a specific and sensitive HPLC method.

Common Impurities Include:

  • Isomeric Byproducts: The acylation reaction can sometimes result in the formation of other isomers of dichlorofluorobenzophenone, such as 2,4-dichloro-4'-fluorobenzophenone or 3,5-dichloro-4'-fluorobenzophenone.

  • Residual Starting Materials: Unreacted 1,2-dichlorobenzene or 4-fluorobenzoyl chloride may be present in the final product.

  • Poly-acylated Products: Under certain reaction conditions, a second acylation of the product can occur, leading to di-acylated impurities.

  • Hydrolysis Products: Incomplete reaction or exposure to moisture during workup can lead to the presence of 4-fluorobenzoic acid.

The developed HPLC method should be capable of separating the main peak of this compound from these potential impurities to ensure accurate purity assessment.

Visualizing the HPLC Workflow and Synthesis Logic

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis a Synthesized Compound b Dissolve in Mobile Phase a->b c Inject Sample d C18 Column Separation c->d e UV Detection d->e f Chromatogram e->f g Peak Integration & Purity Calculation f->g

Caption: Experimental workflow for HPLC purity analysis.

Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Products & Impurities reactant1 1,2-Dichlorobenzene reaction AlCl3 Catalyst reactant1->reaction reactant2 4-Fluorobenzoyl Chloride reactant2->reaction product This compound reaction->product impurity1 Isomeric Byproducts reaction->impurity1 impurity2 Unreacted Starting Materials reaction->impurity2 impurity3 Poly-acylated Products reaction->impurity3

References

A Comparative Guide to 3,4-Dichloro-4'-fluorobenzophenone and 4,4'-Difluorobenzophenone for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 3,4-Dichloro-4'-fluorobenzophenone and 4,4'-difluorobenzophenone, offering insights into their physicochemical properties, synthesis, and applications to assist researchers, scientists, and drug development professionals in their work. While extensive experimental data is available for 4,4'-difluorobenzophenone, a key monomer in the production of high-performance polymers, there is a notable lack of published experimental data for this compound.

Physicochemical Properties

A side-by-side comparison of the known physicochemical properties of the two compounds is presented below. The data for 4,4'-difluorobenzophenone is well-documented, whereas the properties for this compound are largely unavailable from public sources and are therefore listed as not available.

PropertyThis compound4,4'-Difluorobenzophenone
Molecular Formula C₁₃H₇Cl₂FOC₁₃H₈F₂O
Molecular Weight 269.10 g/mol 218.20 g/mol
CAS Number 157428-51-8345-92-6[1]
Appearance Not AvailableWhite to off-white crystalline powder[2]
Melting Point Not Available107.5-108.5 °C[1][3]
Boiling Point Not Available170-172 °C at 10 mmHg
Solubility Not AvailableLimited solubility in polar solvents like water; more soluble in non-polar solvents such as hexane and toluene.

Synthesis and Reactivity

Both compounds can be synthesized via a Friedel-Crafts acylation reaction. The general mechanism involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone

A common method for the synthesis of 4,4'-difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride.[1][3]

Materials:

  • 4-fluorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Petroleum ether (or other suitable solvent)

  • Ice water

  • Hydrochloric acid (for workup)

  • Sodium hydroxide solution (for workup)

Procedure:

  • In a round-bottom flask equipped with a stirrer, dropping funnel, and a gas outlet, a solution of 4-fluorobenzoyl chloride in a suitable solvent like petroleum ether is prepared.

  • The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

  • Fluorobenzene is then added dropwise from the dropping funnel, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with dilute sodium hydroxide solution and then with water until neutral.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by distillation.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., petroleum ether or ethanol) to yield pure 4,4'-difluorobenzophenone.

Proposed Synthesis of this compound

A similar Friedel-Crafts acylation protocol could be employed for the synthesis of this compound, using 3,4-dichlorobenzoyl chloride and fluorobenzene as starting materials.

Synthesis_Comparison cluster_general General Friedel-Crafts Acylation cluster_44_difluoro Synthesis of 4,4'-Difluorobenzophenone cluster_34_dichloro Proposed Synthesis of this compound Acyl_Chloride Acyl Chloride Product Benzophenone Derivative Acyl_Chloride->Product + Aromatic_Compound Aromatic Compound Aromatic_Compound->Product + AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product Catalyst 4F_Benzoyl_Chloride 4-Fluorobenzoyl Chloride 44_Difluorobenzophenone 4,4'-Difluorobenzophenone 4F_Benzoyl_Chloride->44_Difluorobenzophenone + Fluorobenzene_1 Fluorobenzene Fluorobenzene_1->44_Difluorobenzophenone + AlCl3_1 AlCl₃ AlCl3_1->44_Difluorobenzophenone Catalyst 34_Dichlorobenzoyl_Chloride 3,4-Dichlorobenzoyl Chloride 34_Dichloro_4_fluorobenzophenone This compound 34_Dichlorobenzoyl_Chloride->34_Dichloro_4_fluorobenzophenone + Fluorobenzene_2 Fluorobenzene Fluorobenzene_2->34_Dichloro_4_fluorobenzophenone + AlCl3_2 AlCl₃ AlCl3_2->34_Dichloro_4_fluorobenzophenone Catalyst

Caption: Friedel-Crafts acylation for benzophenone synthesis.

Spectral Data

Spectral DataThis compound4,4'-Difluorobenzophenone
¹H NMR Not AvailableAromatic protons would appear as multiplets in the aromatic region.
¹³C NMR Not AvailableSignals for aromatic carbons and the carbonyl carbon.
IR Spectroscopy Not AvailableCharacteristic C=O stretch for the ketone, and C-F and C-H aromatic stretches.
Mass Spectrometry Molecular Ion (M⁺) expected at m/z 268, 270, 272 due to chlorine isotopes.Molecular Ion (M⁺) at m/z 218.

Applications and Biological Activity

The applications and biological activities of these two compounds appear to be significantly different, largely due to the extensive use of 4,4'-difluorobenzophenone in polymer chemistry.

This compound:

  • There is no specific information available regarding the applications or biological activity of this compound. It is likely used as an intermediate in the synthesis of more complex molecules in research and development.

4,4'-Difluorobenzophenone:

  • Polymer Synthesis: Its primary and most significant application is as a monomer for the synthesis of polyetheretherketone (PEEK).[1] PEEK is a high-performance thermoplastic known for its excellent mechanical and chemical resistance properties.

  • Pharmaceutical and Agrochemical Intermediate: It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.

  • Photoinitiator: It can be used as a photoinitiator in UV-curable coatings and inks.

The general synthetic pathway for PEEK from 4,4'-difluorobenzophenone is illustrated below.

PEEK_Synthesis 44_Difluorobenzophenone 4,4'-Difluorobenzophenone PEEK Polyetheretherketone (PEEK) 44_Difluorobenzophenone->PEEK + Hydroquinone Hydroquinone Hydroquinone->PEEK + Base Base (e.g., Na₂CO₃) Base->PEEK Catalyst

References

A Comparative Guide to the Thermal Stability of PEEK Polymers with Different Monomers

Author: BenchChem Technical Support Team. Date: November 2025

Polyether ether ketone (PEEK) is a high-performance thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance. These properties are intrinsically linked to its semi-crystalline aromatic backbone. By strategically modifying the monomer units during polymerization, the thermal characteristics of PEEK can be tailored for specific applications. This guide provides a comparative analysis of the thermal stability of PEEK polymers synthesized with different monomers, supported by experimental data from peer-reviewed studies.

Impact of Monomer Structure on Thermal Properties

The thermal stability of PEEK is primarily determined by its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). Alterations to the chemical structure of the monomers used in its synthesis can significantly influence these properties.

Modifications to the Difluorobenzophenone Monomer

The standard synthesis of PEEK involves the polycondensation of 4,4'-difluorobenzophenone with hydroquinone. Replacing 4,4'-difluorobenzophenone with its isomers, such as 3,5-difluorobenzophenone or 2,4-difluorobenzophenone, disrupts the regularity of the polymer chain. This change in structure generally leads to a decrease in crystallinity, which in turn affects the melting temperature. For instance, PEEK analogues synthesized with 3,5-difluorobenzophenone have been shown to exhibit lower melting temperatures compared to conventional PEEK.[1] Similarly, the incorporation of 2,4-difluorobenzophenone also alters the thermal profile of the resulting polymer.[1]

Modifications to the Diol Monomer

Variations in the diol monomer also have a profound impact on the thermal stability of PEEK.

Substituted Hydroquinones: Introducing substituent groups onto the hydroquinone monomer can alter the polymer's thermal properties. For example, the incorporation of a methyl group in methylhydroquinone to create PEEK copolymers has been studied. Research indicates that the glass transition temperature can be influenced by the concentration of these substituted units in the polymer backbone.[2]

Bisphenols: Utilizing different bisphenols in place of hydroquinone is another common strategy to modify PEEK's properties. The use of bisphenol A, for instance, introduces a more flexible isopropylidene linkage into the polymer chain, which can affect the glass transition temperature and overall thermal stability. Copolymers of 4,4'-difluorobenzophenone with hydroquinone and diphenylolpropane (Bisphenol A) have been synthesized, and their thermal properties were found to be dependent on the molar ratio of the diols used.[3]

Biphenyl and Naphthalene Moieties: The introduction of rigid aromatic units, such as biphenyl or naphthalene moieties, into the PEEK backbone is a strategy to enhance thermal stability. PEEK-PEDEK block copolymers, which contain biphenyl (BP) units, have been shown to have an increased glass transition temperature.[1] The incorporation of naphthalene-containing monomers has also been explored to create poly(aryl ether ketone)s with high thermal stability.

Comparative Thermal Data

The following table summarizes the key thermal properties of various PEEK polymers with different monomer compositions, as reported in the literature.

PEEK Polymer CompositionGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)5% Weight Loss Temperature (Td5%) (°C)Reference
Standard PEEK 143 - 151339 - 343~500 - 574[4]
PEEK with 3,5-difluorobenzophenone Not ReportedLower than standard PEEK> 450[1]
PEEK with 2,4-difluorobenzophenone Not ReportedLower than standard PEEKNot Reported[1]
PEEK-co-methylhydroquinone Increases with methylhydroquinone contentDecreases with methylhydroquinone content> 430[2]
PEEK-co-diphenylolpropane (Bisphenol A) Decreases with increasing hydroquinone contentNot ReportedIncreases with increasing hydroquinone content[3]
PEEK-PEDEK (with biphenyl units) Increases with biphenyl contentVaries with biphenyl contentNot Reported[1]

Experimental Protocols

The data presented in this guide were obtained using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of polymers.

  • Principle: A sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the decomposition temperature.

  • Typical Experimental Conditions:

    • Heating Rate: 10 °C/min or 20 °C/min.[4][5]

    • Atmosphere: Nitrogen or air at a specified flow rate (e.g., 50 mL/min).[5]

    • Temperature Range: Typically from room temperature to 700-900 °C.[5]

    • Sample Size: 5-10 mg.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the glass transition temperature (Tg) and melting temperature (Tm) of polymers.

  • Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Transitions such as Tg and Tm are observed as changes in the heat flow.

  • Typical Experimental Conditions:

    • Heating and Cooling Rates: Commonly 10 °C/min or 20 °C/min.[5]

    • Atmosphere: Typically an inert atmosphere like nitrogen.[5]

    • Procedure: Samples are often subjected to a heat-cool-heat cycle to erase their previous thermal history. The data from the second heating scan is typically used to determine Tg and Tm.[5]

    • Sample Size: 5-10 mg, often sealed in aluminum pans.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between monomer structure and thermal properties, as well as a typical experimental workflow for thermal analysis.

Monomer_Structure_Thermal_Properties cluster_monomer Monomer Structure cluster_properties Thermal Properties Monomer_Flexibility Chain Flexibility Tg Glass Transition Temp. (Tg) Monomer_Flexibility->Tg affects Td Decomposition Temp. (Td) Monomer_Flexibility->Td can affect Monomer_Symmetry Chain Symmetry & Packing Tm Melting Temp. (Tm) Monomer_Symmetry->Tm influences Monomer_Polarity Intermolecular Forces Monomer_Polarity->Tg impacts Monomer_Polarity->Tm impacts

Caption: Relationship between monomer structure and PEEK thermal properties.

Thermal_Analysis_Workflow Start PEEK Sample Synthesis Sample_Prep Sample Preparation (e.g., drying) Start->Sample_Prep TGA_Analysis Thermogravimetric Analysis (TGA) Sample_Prep->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Prep->DSC_Analysis Data_Analysis Data Analysis TGA_Analysis->Data_Analysis DSC_Analysis->Data_Analysis Td_Determination Determine Td Data_Analysis->Td_Determination Tg_Tm_Determination Determine Tg and Tm Data_Analysis->Tg_Tm_Determination Comparison Compare Thermal Properties Td_Determination->Comparison Tg_Tm_Determination->Comparison

Caption: Experimental workflow for thermal analysis of PEEK polymers.

References

A Comparative Guide to the Photostability of Materials in OLED Devices

Author: BenchChem Technical Support Team. Date: November 2025

The longevity and performance of Organic Light-Emitting Diode (OLED) displays are critically influenced by the photostability of the organic materials employed within them. Exposure to light, particularly high-energy photons, can initiate degradation processes that lead to a decrease in luminance and efficiency over time. This guide provides a comparative overview of the photostability of different classes of materials used in OLEDs, supported by experimental data and methodologies, to aid researchers and professionals in the development of more robust and durable OLED devices.

Understanding OLED Degradation

The degradation of OLEDs is a complex process influenced by both intrinsic and extrinsic factors. Intrinsic degradation involves the chemical and morphological changes within the organic layers themselves, often initiated by excitons (electron-hole pairs) generated during device operation.[1][2] These excited states can lead to bond dissociation and the formation of non-emissive species, ultimately reducing device efficiency.[1] Extrinsic degradation is caused by external factors such as oxygen and moisture penetrating the device, which can react with the organic materials and accelerate their breakdown.[2]

High-energy light, particularly in the blue region of the spectrum, is a significant contributor to photochemical instability and rapid device degradation.[3] The energy of the photons can be sufficient to break chemical bonds within the organic molecules, leading to irreversible damage.[3] The interface between the indium tin oxide (ITO) anode and the organic layers has been identified as a particularly vulnerable region for photodegradation.[4]

Comparative Analysis of OLED Material Photostability

The choice of emissive and host materials is paramount for achieving stable OLED performance. Different classes of materials exhibit varying degrees of photostability.

Material ClassEmitter/Host Example(s)Key Stability CharacteristicsLifetime Data (LT50/LT70/LT80/LT95)External Quantum Efficiency (EQEmax)Reference
Thermally Activated Delayed Fluorescence (TADF) 5CzBN (emitter) in m-CzCN (host)More stable host material and improved electron transport enhance lifetime.LT70 of 11 hours15%[3][5]
5CzBN (emitter) in mCBP (host)Less stable compared to m-CzCN host.LT70 of 6 hours9.3%[3][5]
BDpyInCz (emitter) in mCBP-CN (host)Host selection is critical for stability.LT80 of 6 hours13.6%[3][5]
BDpyInCz (emitter) in DPEPO (host)Significantly shorter lifetime despite slightly higher EQE.LT80 of 8 minutes15%[3][5]
ν-DABNA (emitter) with CN-Ir (phosphor codopant) in mCBP:SiCz2Trz (mixed host)Phosphor codoping enhances both efficiency and lifetime.LT50 of 121 hours27.3%[3]
ν-DABNA (emitter) in mCBP:SiCz2Trz (mixed host)Lower lifetime without the phosphor codopant.LT50 of 26 hours19.5%[3]
ν-DABNA (emitter) with PPCzTrz (distributing TADF) in oCBP:CNmCBPCN (mixed host)Distributing TADF material significantly improves lifetime.LT50 of 151 hours33.0%[3][5]
ν-DABNA (emitter) with PCzTrz (distributing TADF) in oCBP:CNmCBPCN (mixed host)LT50 of 113 hours33.5%[3][5]
ν-DABNA (emitter) in oCBP:CNmCBPCN (mixed host)Conventional device shows much lower stability.LT50 of 41 hours33.2%[3]
Triplet-Triplet Annihilation Upconversion (TTA-UC) Py(5,9)BDPA (emitter) in α,β-ADN (host)Can achieve long lifetimes but with lower efficiency.Extrapolated LT95 of 534 hours>4%[3]
Pyrene-based emitter in CzPA (host)LT95 of just under 500 hours (LT50 of 8000 hours)11.9%[3]
Phosphorescent Ir(cb)3 (emitter) in mCBP:SiCzTrz (electroplex host)High polaron stability of host materials leads to long lifetime.LT50 of 170 hours27.6%[5]

Note: Lifetime metrics (e.g., LT50) refer to the time it takes for the device's luminance to decrease to 50% of its initial value.

Experimental Protocols for Photostability Testing

A standardized approach to evaluating the photostability of OLED materials is crucial for accurate comparisons. A typical experimental workflow involves the following steps:

  • Device Fabrication: OLEDs are fabricated in a controlled environment, often using vacuum thermal evaporation to deposit the organic layers and metal contacts.

  • Initial Characterization: The initial electroluminescence (EL) spectrum, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the pristine device are measured.

  • Light Exposure: The device is exposed to a light source with a controlled spectrum and intensity. For accelerated testing, a xenon arc lamp or a solar simulator is often used.[6][7] It is important to control the temperature and humidity during the exposure.[6]

  • Dark Control: A control device, shielded from light (e.g., wrapped in aluminum foil), is kept under the same environmental conditions to differentiate between photodegradation and other degradation mechanisms.[8]

  • Periodic Measurements: The EL spectrum, J-V-L characteristics, and EQE are measured at regular intervals throughout the light exposure period.

  • Data Analysis: The degradation is quantified by monitoring the decay in luminance and EQE over time. The device lifetime (e.g., LT50, LT70) is then determined.

G cluster_prep Device Preparation cluster_exposure Photostability Testing cluster_analysis Data Acquisition & Analysis fab OLED Fabrication init_char Initial Characterization (EL, J-V-L, EQE) fab->init_char light_exp Light Exposure (Controlled Spectrum & Intensity) init_char->light_exp dark_ctrl Dark Control (Shielded from Light) init_char->dark_ctrl periodic_meas Periodic Measurements light_exp->periodic_meas intervals dark_ctrl->periodic_meas intervals data_an Data Analysis (Luminance & EQE Decay) periodic_meas->data_an lifetime Lifetime Determination (LT50, LT70, etc.) data_an->lifetime

Caption: Experimental workflow for OLED photostability testing.

Key Degradation Pathways

The photostability of an OLED is intrinsically linked to the chemical stability of its constituent organic materials. Several degradation pathways have been identified:

  • Exciton-Induced Degradation: High-energy singlet and triplet excitons can lead to the dissociation of chemical bonds in both the emitter and host molecules.

  • Polaron-Induced Degradation: Charge carriers (polarons) can also contribute to chemical degradation, particularly at the interfaces between different organic layers.

  • Photo-oxidation: In the presence of oxygen, excited organic molecules can undergo oxidation, leading to the formation of quenching sites and a reduction in luminescence.

G cluster_input Stress Factors cluster_process Degradation Mechanisms cluster_output Device Failure light High-Energy Photons exciton Exciton Formation light->exciton bond_diss Bond Dissociation light->bond_diss oxygen Oxygen / Moisture photo_ox Photo-oxidation oxygen->photo_ox current Electrical Stress current->exciton exciton->bond_diss exciton->photo_ox morph_change Morphological Changes exciton->morph_change lum_decay Luminance Decay bond_diss->lum_decay eff_loss Efficiency Loss bond_diss->eff_loss color_shift Color Shift bond_diss->color_shift photo_ox->lum_decay photo_ox->eff_loss morph_change->eff_loss

References

Biological Activity of 3,4-Dichloro-4'-fluorobenzophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the biological activity of 3,4-Dichloro-4'-fluorobenzophenone and its derivatives were identified. Research on the antimicrobial, antifungal, or cytotoxic properties of this specific compound appears to be limited or not publicly available.

Therefore, a direct comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams for this compound derivatives cannot be provided at this time.

While the broader class of halogenated benzophenones has been investigated for various biological activities, the specific substitution pattern of 3,4-dichloro and 4'-fluoro on the benzophenone scaffold has not been the subject of published research that could be retrieved through extensive database searches.

This guide will, however, provide a general overview of the types of biological activities often associated with halogenated benzophenone derivatives and the typical experimental protocols used to assess them. This information is based on studies of structurally related compounds and is intended to offer a foundational understanding for researchers interested in exploring the potential of this compound derivatives.

General Biological Activities of Halogenated Benzophenones

Benzophenone and its derivatives are known to exhibit a wide range of biological activities, which are significantly influenced by the nature and position of substituents on the phenyl rings. Halogenation, in particular, can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Commonly investigated biological activities for this class of compounds include:

  • Antimicrobial and Antifungal Activity: Many halogenated compounds exhibit inhibitory effects against various strains of bacteria and fungi. The presence of chlorine and fluorine atoms can enhance the compound's ability to penetrate microbial cell membranes and interfere with essential cellular processes.

  • Anticancer and Cytotoxic Activity: Certain benzophenone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.

  • Enzyme Inhibition: The benzophenone scaffold can serve as a template for designing inhibitors of various enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.

Standard Experimental Protocols for Biological Activity Screening

For researchers planning to investigate the biological potential of this compound derivatives, the following are standard experimental protocols that are typically employed:

Antimicrobial Activity Assays

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • Principle: This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Disk Diffusion Assay:

  • Principle: This qualitative assay assesses the antimicrobial activity of a compound by observing the zone of growth inhibition around a disk impregnated with the test substance.

  • Procedure:

    • Spread a standardized inoculum of the target microorganism onto the surface of an agar plate.

    • Place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.

    • Incubate the plate under suitable conditions.

    • The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured.

Cytotoxicity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Potential Signaling Pathways to Investigate

While no specific pathways have been elucidated for this compound, researchers could explore pathways commonly affected by other cytotoxic or antimicrobial agents.

Signaling_Pathway_Hypothesis cluster_compound This compound Derivative cluster_cell Target Cell (e.g., Cancer Cell) cluster_outcome Biological Outcome Compound Test Compound Membrane Cell Membrane Compound->Membrane Interacts with Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Compound->Apoptosis_Pathway May induce Kinase_Pathway Kinase Signaling Cascade (e.g., MAPK/ERK) Membrane->Kinase_Pathway May inhibit Cell_Cycle Cell Cycle Regulation Kinase_Pathway->Cell_Cycle Regulates Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle->Proliferation_Inhibition Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis & Purification of Derivatives Antimicrobial_Screen Antimicrobial Assays (e.g., MIC, Disk Diffusion) Synthesis->Antimicrobial_Screen Cytotoxicity_Screen Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Synthesis->Cytotoxicity_Screen Data_Analysis IC50 / MIC Determination Antimicrobial_Screen->Data_Analysis Cytotoxicity_Screen->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Mechanism_Study Mechanism of Action Studies (for active compounds) SAR_Analysis->Mechanism_Study

A Comparative Guide to the Quantum Yield of Benzophenone Derivatives in Photopolymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of benzophenone and its derivatives as photoinitiators in free-radical photopolymerization. The quantum yield, a critical measure of the efficiency of a photoinitiator, is a central focus. This document summarizes key quantitative data, details experimental protocols for quantum yield determination, and illustrates the underlying photochemical mechanisms.

Performance Comparison of Benzophenone Derivatives

Benzophenone and its derivatives are classic Type II photoinitiators, which upon excitation to a triplet state, abstract a hydrogen atom from a synergist (co-initiator), typically a tertiary amine, to generate initiating free radicals. The efficiency of this process, and subsequently the overall polymerization, is highly dependent on the molecular structure of the benzophenone derivative.

While direct comparative data for the quantum yield of photopolymerization (Φp) across a wide range of benzophenone derivatives is limited in the literature, we can compile related quantum efficiencies and performance metrics to guide selection. The quantum yield of intersystem crossing (ΦISC), the triplet state quantum yield (ΦT), and the quantum yield of radical formation (ΦR) are all crucial precursors to an efficient polymerization process.

PhotoinitiatorSubstituent(s)Quantum Yield (Φ)Measurement ConditionReference
Benzophenone (BP)-ΦISC ≈ 1General[1]
para-Aminobenzophenone (PAB)4-NH2ΦT = 0.82In non-polar cyclohexane solution[2]
para-Aminobenzophenone (PAB)4-NH2ΦT = 0.1In polar N,N-dimethylformamide (DMF)[2]
S-(4-Benzoyl)phenylthiobenzoate4-S-CO-PhΦR = 0.45 (initial)Photolysis in acetonitrile[3]
Qualitative Comparisons
Dodecyl-benzophenone (DBP)Alkyl chainHigher photoinitiating efficiency than HDBPPhotopolymerization of epoxy acrylate/TPGDA
Hexadecoxyl-benzophenone (HDBP)Alkoxy chainLower photoinitiating efficiency than DBPPhotopolymerization of epoxy acrylate/TPGDA
BPDP-DDi-ketone, para-diphenylamine donorsHigher double bond conversion than BP and EMKPhotopolymerization of TMPTMA with TEA[4]
PBM and PBSPolymeric benzophenonesHigher photoinitiating efficiency than BPPhotopolymerization of TPGDA with triethylamine

Note: ΦISC refers to the quantum yield of intersystem crossing, ΦT is the triplet quantum yield, and ΦR is the quantum yield of radical formation. These are not the overall quantum yield of polymerization (Φp) but are critical indicators of photoinitiator efficiency. The qualitative comparisons are based on reported polymerization rates and final monomer conversions.

Experimental Protocols

Determination of Photopolymerization Quantum Yield (Φp)

The quantum yield of photopolymerization is defined as the number of monomer molecules polymerized per absorbed photon. A common and reliable method for its determination is through actinometry, which involves calibrating the light source, followed by monitoring the polymerization process.

1. Materials and Equipment:

  • Photoinitiator and Monomer Formulation: A solution of the benzophenone derivative and the desired monomer (e.g., an acrylate) in a suitable solvent. A co-initiator (e.g., a tertiary amine) is also included.

  • Actinometer Solution: A well-characterized chemical actinometer with a known quantum yield at the excitation wavelength, such as potassium ferrioxalate.

  • UV-Vis Spectrophotometer: To measure the absorbance of the actinometer and the photoinitiator formulation.

  • Light Source: A monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) with a stable output at the desired excitation wavelength.

  • Photoreactor: A vessel to hold the sample during irradiation, often a quartz cuvette.

  • Analytical Technique for Polymerization Monitoring: A method to quantify the extent of polymerization, such as Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the monomer double bond peak, or gravimetry to measure the mass of the polymer formed.

2. Experimental Procedure:

  • Step 1: Photon Flux Determination (Actinometry)

    • Prepare the actinometer solution (e.g., 0.006 M potassium ferrioxalate in 0.1 N H2SO4).

    • Fill a quartz cuvette with the actinometer solution and place it in the photoreactor.

    • Irradiate the solution for a known period.

    • After irradiation, develop the actinometer by adding a solution of 1,10-phenanthroline and a buffer to form a colored complex with the photogenerated Fe2+ ions.

    • Measure the absorbance of the colored complex using a UV-Vis spectrophotometer.

    • Calculate the number of Fe2+ ions formed, and using the known quantum yield of the actinometer, determine the photon flux (photons per second) of the light source.

  • Step 2: Sample Irradiation and Polymerization Monitoring

    • Prepare the photoinitiator and monomer formulation.

    • Place the formulation in the photoreactor under the same conditions used for actinometry.

    • Irradiate the sample for a specific time.

    • Determine the number of monomer units that have polymerized. This can be done by:

      • Real-Time FTIR: Monitor the decrease in the area of the characteristic absorption band of the monomer's double bond (e.g., around 1635 cm-1 for acrylates).

      • Gravimetry: Precipitate the formed polymer, dry it, and weigh it.

  • Step 3: Calculation of Quantum Yield (Φp)

    • Calculate the number of photons absorbed by the sample during the irradiation time, using the determined photon flux and the absorbance of the sample at the excitation wavelength.

    • Calculate the number of monomer molecules that have polymerized.

    • The quantum yield of photopolymerization is then calculated as:

      Φp = (Number of monomer molecules polymerized) / (Number of photons absorbed)

Mechanism of Photopolymerization Initiation

The photopolymerization process initiated by benzophenone derivatives is a well-established free-radical mechanism. The following diagram illustrates the key steps involved.

Caption: Mechanism of photopolymerization initiated by benzophenone.

Experimental Workflow for Quantum Yield Determination

The following diagram outlines the logical flow of an experiment to determine the quantum yield of photopolymerization for a benzophenone derivative.

quantum_yield_workflow cluster_setup Preparation and Setup cluster_actinometry Actinometry cluster_polymerization Photopolymerization cluster_calculation Calculation prep_actinometer Prepare Actinometer Solution irradiate_actinometer Irradiate Actinometer prep_actinometer->irradiate_actinometer prep_sample Prepare Photoinitiator/ Monomer Formulation irradiate_sample Irradiate Sample prep_sample->irradiate_sample setup_light Setup and Stabilize Light Source setup_light->irradiate_actinometer setup_light->irradiate_sample measure_abs Measure Absorbance of Actinometer and Sample calc_flux Calculate Photon Flux measure_abs->calc_flux calc_qy Calculate Quantum Yield (Φp) measure_abs->calc_qy develop_actinometer Develop Actinometer irradiate_actinometer->develop_actinometer measure_actinometer Measure Absorbance of Developed Actinometer develop_actinometer->measure_actinometer measure_actinometer->calc_flux calc_flux->calc_qy monitor_polymerization Monitor Polymerization (e.g., via RT-FTIR) irradiate_sample->monitor_polymerization quantify_polymer Quantify Polymer Formed monitor_polymerization->quantify_polymer quantify_polymer->calc_qy

References

A Comparative Guide to the Electrochemical Properties of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of substituted benzophenones, offering valuable insights for researchers in fields ranging from medicinal chemistry to materials science. The data presented herein, supported by detailed experimental protocols, facilitates an objective assessment of how various substituents influence the redox behavior of the benzophenone core.

Introduction

Benzophenones are a class of organic compounds with a diaryl ketone scaffold that are of significant interest due to their diverse applications, including as photoinitiators, in sunscreens, and as building blocks in medicinal chemistry.[1] Their electrochemical properties, particularly their reduction potentials, are crucial for understanding their mechanism of action in various applications, such as in organic redox flow batteries and their stability under different environmental conditions.[1] The reduction of benzophenones typically proceeds through two successive one-electron steps, leading to the formation of a radical anion and then a dianion.[2] The stability and redox potentials of these species are highly dependent on the nature and position of substituents on the aromatic rings.

This guide summarizes key experimental data on the electrochemical behavior of a series of substituted benzophenones, focusing on the influence of electron-donating and electron-withdrawing groups.

Comparative Electrochemical Data

The following tables summarize the reduction potential data for various substituted benzophenones, primarily obtained from cyclic voltammetry experiments. These values provide a quantitative measure of the ease of reduction for each compound.

Table 1: Reduction Potentials of Substituted Benzophenones [3][4]

CompoundSubstituentPositionEpc (V vs. Fc/Fc+) at 0.100 V s-1
Benzophenone-H--2.13
2-Methylbenzophenone2-CH3ortho-2.17
3-Methylbenzophenone3-CH3meta-2.15
4-Methylbenzophenone4-CH3para-2.18
4-Methoxybenzophenone4-OCH3para-2.23
4,4'-Dimethoxybenzophenone4,4'-(OCH3)2para, para'-2.28
4-Aminobenzophenone4-NH2para-2.33
4-Chlorobenzophenone4-Clpara-2.03
4-(Bromomethyl)benzophenone4-CH2Brpara-1.98

Note: The data was obtained in dimethylformamide (DMF) containing 0.100 mol dm-3 TBAPF6 as the supporting electrolyte.[3] Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.

The data clearly illustrates that electron-donating groups (e.g., -CH3, -OCH3, -NH2) make the reduction of the benzophenone core more difficult, as indicated by the more negative reduction potentials compared to unsubstituted benzophenone. Conversely, electron-withdrawing groups (e.g., -Cl, -CH2Br) facilitate the reduction, resulting in less negative reduction potentials.[4][5]

Experimental Protocols

The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry (CV). The following is a generalized experimental protocol based on the cited literature.

Cyclic Voltammetry (CV) of Substituted Benzophenones [6][7]

  • Instrumentation: A computer-controlled potentiostat with a three-electrode cell configuration is used.

  • Working Electrode: A glassy carbon electrode or a platinum electrode is typically employed.

  • Reference Electrode: A silver/silver ion (Ag/Ag+) or a saturated calomel electrode (SCE) is commonly used. The potentials are often referenced externally to the Fc/Fc+ couple.

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Solvent and Supporting Electrolyte: Anhydrous aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are used to dissolve the benzophenone derivative (typically at a concentration of 1-2 mM). A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added at a concentration of 0.1 M to ensure sufficient conductivity.

  • Procedure:

    • The solution is purged with an inert gas (e.g., argon or nitrogen) for a sufficient period to remove dissolved oxygen, which can interfere with the measurements.

    • The potential is scanned from an initial value where no faradaic reaction occurs towards the reduction potential of the analyte and then back to the initial potential.

    • The scan rate can be varied to investigate the reversibility of the electrochemical process. A typical scan rate for initial characterization is 100 mV/s.

  • Data Analysis: The peak cathodic potential (Epc) and peak anodic potential (Epa) are determined from the cyclic voltammogram. The half-wave potential (E1/2), which is a measure of the standard reduction potential, can be estimated as the average of Epc and Epa for reversible or quasi-reversible processes.

Visualizing Electrochemical Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the electrochemical analysis of substituted benzophenones.

cluster_reduction Electrochemical Reduction of Benzophenone Benzophenone Benzophenone (BP) RadicalAnion Radical Anion (BP•-) Benzophenone->RadicalAnion + e- (E1) Dianion Dianion (BP2-) RadicalAnion->Dianion + e- (E2)

Caption: General two-step electrochemical reduction pathway of benzophenone.

cluster_workflow Cyclic Voltammetry Experimental Workflow A Prepare Solution (Benzophenone, Solvent, Electrolyte) B Purge with Inert Gas A->B C Set up Three-Electrode Cell B->C D Run Cyclic Voltammetry Scan C->D E Record Voltammogram (Current vs. Potential) D->E F Analyze Data (Determine Peak Potentials) E->F

Caption: A typical experimental workflow for cyclic voltammetry analysis.

cluster_substituent_effects Influence of Substituents on Reduction Potential Substituent Substituent on Benzophenone Ring EDG Electron-Donating Group (e.g., -OCH3, -NH2) Substituent->EDG is a EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) Substituent->EWG is a LUMO LUMO Energy Level EDG->LUMO Increases EWG->LUMO Decreases ReductionPotential Reduction Potential (Epc) LUMO->ReductionPotential Directly Correlates (more positive Epc with lower LUMO)

Caption: Relationship between substituent type and electrochemical properties.

Conclusion

The electrochemical properties of substituted benzophenones are systematically influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups increase the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule harder to reduce, while electron-withdrawing groups lower the LUMO energy, facilitating reduction.[2] This relationship has been shown to be linear between the experimentally measured reduction potentials and the DFT calculated LUMO energies.[2] The compiled data and experimental protocols in this guide serve as a valuable resource for researchers to predict and understand the electrochemical behavior of novel benzophenone derivatives, aiding in the rational design of molecules with tailored redox properties for a wide range of applications.

References

A Comparative Analysis of Lewis Acids in Benzophenone Synthesis via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzophenone and its derivatives is a critical step in the creation of numerous pharmaceuticals and fine chemicals. The Friedel-Crafts acylation of benzene with benzoyl chloride remains a primary route, with the choice of Lewis acid catalyst being a key determinant of reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of various Lewis acids for this transformation, supported by experimental data and detailed protocols.

The selection of an appropriate Lewis acid is pivotal for optimizing the synthesis of benzophenone. Traditional catalysts like aluminum chloride (AlCl₃) are highly effective but are often required in stoichiometric amounts and present challenges in terms of handling and waste disposal. Modern research has focused on developing more sustainable and catalytically efficient alternatives. This comparative study examines the performance of several Lewis acids, including traditional options and more recent innovations.

Comparative Performance of Lewis Acids

The catalytic efficiency of different Lewis acids in the synthesis of benzophenone from benzene and benzoyl chloride is summarized in the table below. The data highlights the significant impact of the catalyst on product yield and the necessary reaction conditions.

Lewis Acid CatalystCatalyst LoadingSolventTemperature (°C)Reaction TimeYield (%)Reference
BmimCl–FeCl₃Catalyst-solvent-800.5 h97[1]
BmimCl–AlCl₃Catalyst-solvent-803 h85[1]
BmimCl–ZnCl₂Catalyst-solvent-805 h72[1]
AlCl₃StoichiometricBenzene/CCl₄10-153 h80-89[2][3]
FeCl₃Catalytic-Reflux-<10 (at low temp)[4]
ZnCl₂Catalytic-High Temp-Acceptable[4]
Yb(OTf)₃0.2 eq---93[5]

Note: Direct comparison of yields should be approached with caution as reaction conditions such as temperature, time, and catalyst loading may vary between studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Synthesis of Benzophenone using BmimCl–FeCl₃ Ionic Liquid[1]
  • Catalyst Preparation: The Lewis acidic ionic liquid, 1-butyl-3-methylimidazolium chloroferrate (BmimCl–FeCl₃), is prepared by mixing 1-butyl-3-methylimidazolium chloride (BmimCl) and anhydrous iron(III) chloride (FeCl₃) in a 1:1.5 molar ratio under a nitrogen atmosphere with stirring until a homogeneous liquid is formed.

  • Reaction: In a round-bottom flask, add benzene (10 mmol) and benzoyl chloride (12 mmol) to the BmimCl–FeCl₃ ionic liquid (2 mL).

  • Heating and Monitoring: The reaction mixture is stirred and heated to 80°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 0.5 hours), the mixture is cooled to room temperature. The product is extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the benzophenone product. The ionic liquid can be recovered and reused.

Synthesis of Benzophenone using Aluminum Chloride (AlCl₃)[2][3]
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and an addition funnel. The setup should be flame-dried and maintained under a dry atmosphere.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (3.4 moles) and dry carbon tetrachloride (1 L). The flask is cooled in an ice bath.

  • Reaction Initiation: With stirring, dry thiophene-free benzene (50 cc) is added at once to the cooled mixture. The reaction is initiated, as indicated by the evolution of hydrogen chloride gas.

  • Benzene Addition: A mixture of dry benzene and carbon tetrachloride is added dropwise from the addition funnel over a period of 2.5 to 3 hours, maintaining the temperature at 10-15°C.

  • Reaction Completion and Hydrolysis: After the addition is complete, the mixture is stirred for an additional 3 hours at 10°C and then allowed to stand at room temperature. Subsequently, water is slowly added with external cooling to hydrolyze the reaction mixture.

  • Work-up and Purification: The excess carbon tetrachloride is removed by steam distillation. The resulting benzophenone is then distilled under reduced pressure to yield the final product.

Visualizing the Process and Comparison

To better understand the experimental workflow and the comparative performance of the Lewis acids, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for Benzophenone Synthesis reagents Reactants (Benzene, Benzoyl Chloride) mixing Mixing in Solvent (or neat) reagents->mixing catalyst Lewis Acid Catalyst catalyst->mixing reaction Reaction under Controlled Temperature mixing->reaction workup Quenching and Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Distillation/Chromatography) extraction->purification product Benzophenone Product purification->product

Caption: A generalized workflow for the Lewis acid-catalyzed synthesis of benzophenone.

G cluster_comparison Comparative Efficiency of Lewis Acids BmimCl–FeCl3 BmimCl–FeCl₃ (97% Yield) Yb(OTf)3 Yb(OTf)₃ (93% Yield) BmimCl–AlCl3 BmimCl–AlCl₃ (85% Yield) AlCl3 AlCl₃ (80-89% Yield) BmimCl–ZnCl2 BmimCl–ZnCl₂ (72% Yield) FeCl3_ZnCl2 FeCl₃ / ZnCl₂ (Acceptable Yield at high temp) High Efficiency High Efficiency Moderate Efficiency Moderate Efficiency Lower Efficiency Lower Efficiency

Caption: A logical diagram illustrating the relative efficiency of different Lewis acids.

Conclusion

The choice of Lewis acid for the synthesis of benzophenone has a profound effect on the reaction's outcome. While traditional Lewis acids like AlCl₃ are effective, they are associated with significant environmental and handling drawbacks.[1] The use of Lewis acidic ionic liquids, particularly BmimCl–FeCl₃, offers a highly efficient, recyclable, and more environmentally benign alternative, providing excellent yields in shorter reaction times.[1] Lanthanide triflates such as Yb(OTf)₃ also demonstrate high catalytic activity.[5] For reactions where cost and high temperatures are less of a concern, moderately active catalysts like FeCl₃ and ZnCl₂ can also be employed to achieve acceptable yields.[4] The selection of the optimal Lewis acid will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction scale, cost considerations, and environmental sustainability goals.

References

Comparative Guide to Impurity Profiling of Crude 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of crude 3,4-Dichloro-4'-fluorobenzophenone. Understanding and quantifying impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This document outlines potential impurities, compares analytical techniques for their detection, and provides detailed experimental protocols.

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities present in a pharmaceutical substance. These impurities can originate from various sources, including the synthesis process, degradation of the substance, or contamination. Regulatory bodies require a thorough impurity profile to ensure that the levels of any potentially harmful substances are below established safety thresholds.

For this compound, a key intermediate in the synthesis of various pharmaceuticals, a robust impurity profile is essential. The primary synthesis route for this compound is typically a Friedel-Crafts acylation reaction. This process can lead to the formation of several process-related impurities, including unreacted starting materials, isomers, and byproducts.

Potential Impurities in Crude this compound

Based on the common Friedel-Crafts acylation synthesis route, the following potential impurities may be present in the crude product:

  • Starting Materials:

    • 1,2-Dichlorobenzene

    • 4-Fluorobenzoyl chloride

  • Isomeric Impurities:

    • 2,3-Dichloro-4'-fluorobenzophenone

    • Other positional isomers

  • Over-acylated Products:

    • Di-(4-fluorobenzoyl)-dichlorobenzene isomers

  • Byproducts from Side Reactions:

    • Products of hydrolysis or other side reactions of the starting materials or product.

Comparison of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is crucial for accurate and reliable impurity profiling. The following table compares common methods used for the analysis of pharmaceutical impurities.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication for this compound
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity.High resolution, quantitative, widely available.May require derivatization for non-UV active compounds.Excellent for separating isomers and quantifying known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with mass-based identification.High sensitivity, excellent for identifying volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds.Ideal for detecting residual starting materials like 1,2-dichlorobenzene.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of mass spectrometry.High sensitivity and selectivity, provides molecular weight information for unknown impurities.Higher cost and complexity compared to HPLC-UV.Powerful for identifying and characterizing unknown impurities and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules.Unambiguous structure elucidation.Lower sensitivity compared to chromatographic techniques.Useful for characterizing isolated unknown impurities.

Experimental Protocols

Detailed methodologies for the analysis of crude this compound are provided below. These protocols are designed to detect and quantify the potential impurities listed previously.

HPLC-UV Method for Quantification of Isomeric and Other Non-Volatile Impurities
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of crude this compound in 10 mL of acetonitrile.

GC-MS Method for Analysis of Volatile Impurities and Residual Solvents
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve 10 mg of crude this compound in 1 mL of a suitable solvent (e.g., dichloromethane).

Workflow for Impurity Profiling

The following diagram illustrates the logical workflow for the comprehensive impurity profiling of crude this compound.

ImpurityProfilingWorkflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Identification cluster_3 Structure Elucidation cluster_4 Final Report CrudeSample Crude this compound Dissolution Dissolution in appropriate solvent CrudeSample->Dissolution HPLC_UV HPLC-UV Analysis (Non-volatile impurities) Dissolution->HPLC_UV GC_MS GC-MS Analysis (Volatile impurities) Dissolution->GC_MS Quantification Quantification of known impurities HPLC_UV->Quantification Identification Identification of unknown impurities HPLC_UV->Identification GC_MS->Quantification GC_MS->Identification ImpurityProfile Complete Impurity Profile Report Quantification->ImpurityProfile LC_MS_Analysis LC-MS for Molecular Weight Identification->LC_MS_Analysis NMR_Analysis NMR for Structure LC_MS_Analysis->NMR_Analysis NMR_Analysis->ImpurityProfile

Caption: Workflow for the impurity profiling of this compound.

Conclusion

A thorough impurity profile is indispensable for ensuring the quality and safety of this compound used in pharmaceutical manufacturing. This guide provides a framework for identifying potential impurities and selecting appropriate analytical techniques for their quantification. The detailed experimental protocols for HPLC-UV and GC-MS offer a starting point for method development and validation. For the identification of unknown impurities, hyphenated techniques like LC-MS are invaluable, with subsequent structural elucidation by NMR. By implementing a systematic approach to impurity profiling, researchers and drug developers can ensure compliance with regulatory standards and contribute to the production of safe and effective medicines.

A Comparative Guide to the Reactivity of Dichlorobenzoyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of various dichlorobenzoyl chloride isomers. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, predicting product formation, and developing efficient synthetic routes in pharmaceutical and chemical research. This document synthesizes available experimental data and theoretical principles to offer a clear comparison of their performance in nucleophilic acyl substitution reactions.

Introduction to Dichlorobenzoyl Chloride Isomer Reactivity

Dichlorobenzoyl chlorides are important bifunctional reagents used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the acyl chloride group is significantly influenced by the position of the two chlorine atoms on the benzene ring. These chlorine atoms exert both electronic and steric effects, which modulate the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles.

The primary reaction of dichlorobenzoyl chlorides is nucleophilic acyl substitution. The two main factors governing the rate of this reaction are:

  • Electronic Effects: The electron-withdrawing inductive effect of the chlorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is dependent on the position of the chlorine atoms.

  • Steric Effects: The presence of chlorine atoms in the ortho positions (2- and 6-) can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.

This guide will delve into a comparative analysis of the reactivity of the following dichlorobenzoyl chloride isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzoyl chloride.

Theoretical Framework: Predicting Reactivity

The reactivity of substituted benzoyl chlorides can be predicted by considering the electronic and steric effects of the substituents.

Electronic Effects and Hammett Constants
Steric Hindrance

Steric hindrance becomes a significant factor when substituents are located at the ortho-positions (2 and 6) relative to the acyl chloride group. The bulky chlorine atoms can physically block the incoming nucleophile, raising the activation energy of the reaction and thus decreasing the reaction rate.[1]

The interplay of these electronic and steric effects results in a unique reactivity profile for each isomer.

Comparative Reactivity Analysis

The reactivity of these isomers is primarily a balance between the electron-withdrawing inductive effects of the two chlorine atoms, which activate the carbonyl group towards nucleophilic attack, and the steric hindrance provided by ortho-substituents.

  • 2,6-Dichlorobenzoyl Chloride: This isomer is expected to be the least reactive among the series due to significant steric hindrance from the two ortho-chlorine atoms.[1] This steric bulk shields the carbonyl carbon from the approach of nucleophiles. The hydrolysis of 2,6-dichlorobenzoyl chloride is suggested to proceed through a unimolecular (SN1) mechanism, forming a planar acylium ion to relieve steric strain, which is different from the typical bimolecular (SN2) pathway of other benzoyl chlorides.[1]

  • 3,5-Dichlorobenzoyl Chloride: This isomer is predicted to be one of the most reactive. The two chlorine atoms are in the meta-positions, where their strong electron-withdrawing inductive effects effectively increase the electrophilicity of the carbonyl carbon. Steric hindrance is minimal in this configuration.

  • 2,4-Dichlorobenzoyl Chloride: This isomer is known to be a potent acylating agent.[2] The chlorine at the 4-position exerts a strong electron-withdrawing effect, while the chlorine at the 2-position contributes to both electronic activation and some steric hindrance, though less than in the 2,6-isomer.

  • 3,4-Dichlorobenzoyl Chloride: The electronic effects of the two chlorine atoms are additive and enhance the reactivity of the acyl chloride group. The steric hindrance is negligible.

  • 2,3-Dichlorobenzoyl Chloride & 2,5-Dichlorobenzoyl Chloride: The reactivity of these isomers will also be governed by a combination of electronic and steric effects. The 2,3-isomer will experience some steric hindrance from the 2-chloro substituent, while in the 2,5-isomer, the electronic effects will be the more dominant factor influencing reactivity.

Based on these principles, a predicted order of reactivity towards nucleophilic acyl substitution (from most reactive to least reactive) is proposed:

3,5- > 3,4- > 2,4- > 2,5- > 2,3- > 2,6-

It is important to note that this is a predicted order, and the actual relative reactivity may vary depending on the specific nucleophile and reaction conditions.

Quantitative Data Summary

As previously mentioned, a complete set of directly comparable quantitative data is scarce. However, to illustrate the type of data required for a rigorous comparison, the following table is provided. Researchers are encouraged to generate such data for their specific systems of interest using the experimental protocols outlined below.

IsomerRelative Rate Constant (k_rel)Reaction ConditionsReference
2,3-Dichlorobenzoyl ChlorideData not available--
2,4-Dichlorobenzoyl ChlorideData not available--
2,5-Dichlorobenzoyl ChlorideData not available--
2,6-Dichlorobenzoyl ChlorideData not available--
3,4-Dichlorobenzoyl ChlorideData not available--
3,5-Dichlorobenzoyl ChlorideData not available--

Note: This table is a template. Researchers can populate it with their own experimental data.

Experimental Protocols

To quantitatively compare the reactivity of dichlorobenzoyl chloride isomers, a standardized experimental protocol is essential. The hydrolysis of acyl chlorides is a common model reaction for such studies. The rate of hydrolysis can be monitored by various techniques.

Method 1: Conductometric Monitoring of Hydrolysis

This method relies on the increase in conductivity of the solution due to the formation of hydrochloric acid during the hydrolysis of the acyl chloride.

Materials:

  • Dichlorobenzoyl chloride isomers (high purity)

  • High-purity, degassed water or a suitable aqueous-organic solvent mixture (e.g., acetone-water)

  • Conductivity meter with a temperature-controlled cell

  • Thermostatted water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of each dichlorobenzoyl chloride isomer in a dry, inert solvent (e.g., dry acetone).

  • Equilibrate the reaction solvent (e.g., 90:10 water:acetone) in the thermostatted conductivity cell to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the reaction solvent with vigorous stirring.

  • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance at infinite time.

Method 2: Spectroscopic Monitoring of a Derivatization Reaction

This method involves reacting the acyl chloride with a chromophoric or fluorophoric nucleophile and monitoring the formation of the product or the disappearance of the reactant using UV-Vis or fluorescence spectroscopy.

Materials:

  • Dichlorobenzoyl chloride isomers

  • A suitable nucleophile with a strong chromophore or fluorophore (e.g., a substituted aniline or phenol)

  • A suitable solvent (e.g., acetonitrile)

  • UV-Vis or fluorescence spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of the dichlorobenzoyl chloride isomers and the nucleophile in the chosen solvent.

  • In a cuvette, mix the solvent and the nucleophile solution and allow it to equilibrate to the desired temperature in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the acyl chloride solution to the cuvette, and immediately start recording the absorbance or fluorescence intensity at a predetermined wavelength corresponding to the product or reactant.

  • The rate constant can be determined by fitting the kinetic data to the appropriate rate law.

Visualizing Reaction Mechanisms and Relationships

General Mechanism of Nucleophilic Acyl Substitution

The following diagram illustrates the general two-step addition-elimination mechanism for the reaction of a dichlorobenzoyl chloride with a nucleophile.

Caption: General mechanism of nucleophilic acyl substitution.

Relationship Between Substituent Position and Reactivity

This diagram illustrates the key factors influencing the reactivity of dichlorobenzoyl chloride isomers.

Reactivity_Factors cluster_positions Substituent Positions Reactivity Overall Reactivity Electronic Electronic Effects (Inductive) Electronic->Reactivity increases Steric Steric Hindrance Steric->Reactivity decreases Position Position of Chlorine Atoms Position->Electronic influences Position->Steric influences Ortho (2,6) Ortho (2,6) Ortho (2,6)->Steric significant Meta (3,5) Meta (3,5) Meta (3,5)->Electronic strong inductive Para (4) Para (4) Para (4)->Electronic strong inductive

Caption: Factors influencing the reactivity of dichlorobenzoyl chloride isomers.

Conclusion

The reactivity of dichlorobenzoyl chloride isomers is a complex interplay of electronic and steric effects determined by the substitution pattern of the chlorine atoms on the aromatic ring. While a definitive experimental ranking of all isomers is not currently available, a predicted order of reactivity can be established based on fundamental principles of physical organic chemistry. The 3,5- and 3,4-isomers are expected to be among the most reactive due to strong electronic activation and minimal steric hindrance, whereas the 2,6-isomer is predicted to be the least reactive due to significant steric shielding of the carbonyl group. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic pathways and the efficient production of target molecules. The experimental protocols provided in this guide offer a framework for obtaining quantitative data to validate these predictions and to make informed decisions in chemical synthesis.

References

Halogen Substitution's Influence on the Glass Transition Temperature of PEEK Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of halogen substitution (fluorine, chlorine, and bromine) on the glass transition temperature (Tg) of Poly(ether ether ketone) (PEEK) analogues. The inclusion of experimental data, detailed methodologies, and visual representations aims to support researchers in the development and selection of high-performance polymers for various applications.

Introduction to PEEK and its Halogenated Analogues

Poly(ether ether ketone) (PEEK) is a high-performance, semi-crystalline thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Its high glass transition temperature (Tg), typically around 143-150°C, makes it suitable for demanding applications in aerospace, medical implants, and chemical processing industries.[1] Chemical modification of the PEEK backbone, such as through halogen substitution, offers a pathway to tailor its properties for specific applications. Halogenation can influence polymer chain packing, intermolecular interactions, and chain mobility, thereby altering key thermal properties like the Tg. This guide focuses on the impact of fluorine, chlorine, and bromine substitution on the Tg of PEEK and its analogues.

Quantitative Data Comparison

The following table summarizes the glass transition temperatures of various halogen-substituted PEEK analogues as determined by Differential Scanning Calorimetry (DSC).

PolymerHalogenDegree of Substitution (mol%)Glass Transition Temperature (Tg) (°C)Reference
PEEKNone0148.5[3]
PEEKNone0145[1]
PEEKNone0147.8 - 148.5[4]
Fluorinated PAEKFluorine-148 - 160[5]
Chlorinated PEEKChlorine-Data not available in the searched literature-
Randomly Brominated PEKKBromine62166.6[6]
Blocky Brominated PEKKBromine62169.7[6]

Note: PEKK (Poly(ether ketone ketone)) is a close analogue of PEEK.

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of halogenated PEEK analogues are crucial for reproducing and building upon existing research.

Synthesis of Halogenated PEEK Analogues

General Nucleophilic Substitution for PEEK Synthesis:

PEEK is typically synthesized via a nucleophilic aromatic substitution reaction. The process involves the polycondensation of a bisphenol with an activated aromatic dihalide in a high-boiling polar aprotic solvent, such as diphenylsulfone, in the presence of an alkali metal carbonate.[4]

Synthesis of Fluorinated Poly(aryl ether ketone)s (PAEKs):

Novel fluorinated PAEKs can be synthesized from fluorinated bisphenols and 4,4′-difluorobenzophenone through a nucleophilic aromatic substitution polycondensation.[5]

Synthesis of Brominated PEKK:

  • Random Bromination: To synthesize randomly brominated PEKK (rBrPEKK), pristine PEKK is dissolved in a suitable solvent like dichloroacetic acid (DCA) at an elevated temperature under an inert atmosphere. After cooling, a solution of N-bromosuccinimide (NBS) in the same solvent is added dropwise with vigorous stirring. The degree of bromination is controlled by the molar ratio of NBS to PEKK repeat units.[6]

  • Blocky Bromination: For blocky brominated PEKK (bBrPEKK), a PEKK gel is first prepared by dissolving PEKK in a high-boiling solvent (e.g., diphenyl acetone) and then allowing it to cool and form a semi-crystalline polymer gel. The gel is subsequently solvent-exchanged and then suspended in a solvent mixture. A solution of NBS is then added dropwise to the gel suspension.[6]

Thermal Analysis using Differential Scanning Calorimetry (DSC)

The glass transition temperature (Tg) of the polymers is determined using Differential Scanning Calorimetry (DSC).

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is sealed in an aluminum pan.

  • Heating and Cooling Cycles: The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere to erase the thermal history. A typical procedure involves:

    • Heating from room temperature to a temperature above the melting point (e.g., 400°C) at a controlled rate (e.g., 20°C/min).[1]

    • Holding at the high temperature for a few minutes to ensure complete melting.

    • Cooling down to room temperature at a controlled rate.

    • A second heating scan at the same rate.

  • Tg Determination: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[1][3]

Signaling Pathways and Logical Relationships

The substitution of halogens onto the PEEK backbone directly influences the polymer's physical properties, primarily through steric and electronic effects, which in turn affect the glass transition temperature.

G cluster_0 Halogen Substitution cluster_1 Polymer Chain Characteristics cluster_2 Thermal Property Halogen Halogen Atom (F, Cl, Br) Intermolecular Intermolecular Interactions (Dipole-Dipole, van der Waals) Halogen->Intermolecular Influences ChainPacking Chain Packing Efficiency Halogen->ChainPacking Affects ChainMobility Polymer Chain Mobility Intermolecular->ChainMobility Restricts ChainPacking->ChainMobility Hinders Tg Glass Transition Temperature (Tg) ChainMobility->Tg Determines

Caption: Relationship between halogen substitution and glass transition temperature.

Discussion of Halogen Effects

  • Fluorine: The introduction of fluorine, the most electronegative element, can significantly increase intermolecular forces through dipole-dipole interactions. However, the small size of the fluorine atom may not introduce significant steric hindrance to chain rotation. The literature suggests that fluorination of PEEK analogues can lead to an increase in Tg, with reported values in the range of 148-160°C.[5]

  • Chlorine: While specific data for chlorinated PEEK analogues is limited in the reviewed literature, it is known that chlorination can enhance the biological activity of PEEK surfaces for medical applications.[5] Generally, the larger size of the chlorine atom compared to fluorine would be expected to increase steric hindrance and restrict chain mobility, potentially leading to a higher Tg. However, without direct experimental data, this remains a hypothesis.

  • Bromine: The bromination of PEKK, a PEEK analogue, has been shown to increase the glass transition temperature. For instance, at a 62 mol% degree of substitution, the Tg of randomly brominated PEKK increased to 166.6°C, and for blocky brominated PEKK, it reached 169.7°C, both significantly higher than pristine PEKK.[6] This increase is attributed to the large size of the bromine atom, which severely restricts segmental motion of the polymer chains. The "blocky" microstructure, with longer segments of unfunctionalized PEKK, exhibited a slightly higher Tg, suggesting that the distribution of the halogen also plays a role.

Conclusion

Halogen substitution is a viable strategy for modifying the thermal properties of PEEK and its analogues. The available data clearly indicates that bromination leads to a significant increase in the glass transition temperature, with the degree and nature of substitution influencing the magnitude of this change. Fluorination also appears to increase the Tg, although more systematic studies are needed for a direct comparison. A notable gap exists in the literature regarding the effect of chlorine substitution on the Tg of PEEK analogues. Further research in this area is warranted to provide a complete comparative understanding of how different halogens can be used to tailor the performance of this important class of high-performance polymers.

References

Safety Operating Guide

Proper Disposal Procedures for 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of 3,4-Dichloro-4'-fluorobenzophenone, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This compound must be managed as hazardous waste from the point of generation to its final disposition.

I. Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn, as indicated by the substance's Safety Data Sheet (SDS). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[1][2][3][4][5].

II. Waste Segregation and Containerization

Proper segregation is the first and most critical step in the disposal process. This compound is a halogenated organic compound and must be collected separately from other waste streams.

  • Designated Waste Container : Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated container specifically for halogenated organic waste[1][6][7]. These containers are often color-coded (e.g., green label) to distinguish them from non-halogenated waste[6].

  • Container Compatibility : The container must be in good condition, compatible with the chemical, and have a tightly sealing screw cap to prevent leaks or vapor release[1][8][9]. High-density polyethylene (HDPE) containers are commonly used[10][11].

  • Labeling : From the moment the first drop of waste is added, the container must be clearly labeled with a "Hazardous Waste" tag[1][7][8][12]. The label must include:

    • The full chemical name: "this compound". Do not use abbreviations[1].

    • All constituents and their approximate percentages if it is a mixture.

    • The date accumulation started.

    • The name of the principal investigator or generator.

    • Applicable hazard warnings (e.g., "Toxic," "Irritant").

  • Prohibited Items : Do not mix halogenated waste with incompatible materials. Prohibited items in a halogenated solvent container include:

    • Strong acids or bases[8]

    • Heavy metals (e.g., mercury, lead)[7][8]

    • Strong oxidizing or reducing agents[8]

    • Aqueous solutions[8]

    • Acutely hazardous "P-listed" wastes[7]

III. Storage and Accumulation

Waste containers must be stored safely in a designated and labeled Satellite Accumulation Area (SAA) within or near the point of generation[7][13].

  • Location : The SAA should be in a cool, dry, and well-ventilated area[1][5][14].

  • Closure : Keep the waste container tightly closed at all times, except when actively adding waste[1][7][8][9][12].

  • Secondary Containment : Store the container within a secondary containment bin to catch any potential leaks or spills.

  • Visibility : Ensure the hazardous waste label is always visible[7].

IV. Quantitative Disposal and Accumulation Limits

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as established by regulatory guidelines. These are not specific to this compound but apply to the total hazardous waste in an SAA.

ParameterLimitRegulatory Guideline
Maximum Volume of Hazardous Waste per SAA 55 gallonsA maximum of 55 gallons of total hazardous waste may be accumulated in a single Satellite Accumulation Area[13].
Maximum Volume of Acutely Hazardous Waste (P-List) 1 quart (liquid) or 1 kilogram (solid)For acutely toxic "P-listed" wastes, the accumulation limit is significantly lower[13].
Container Fill Level ≤ 90% full (or ¾ full)Do not overfill waste containers to allow for vapor expansion and to prevent spills when handling[7][10].

V. Disposal Protocol: Step-by-Step

The standard operational procedure for the disposal of this compound is through collection by a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health and Safety (EHS) department. Direct treatment or neutralization by laboratory personnel is not recommended.

  • Segregation : Collect all waste containing this compound in a designated, properly labeled halogenated waste container.

  • Accumulation : Store the container in the designated SAA, adhering to all storage requirements.

  • Request for Pickup : Once the container is approaching its fill limit (e.g., ¾ full), submit a chemical waste collection request to your institution's EHS department[7][12].

  • Final Disposition : EHS will arrange for trained personnel to collect the waste. The final disposal method is typically high-temperature incineration at an EPA-permitted hazardous waste facility[6][15][16].

VI. Spill Management Protocol

In the event of a small spill of this compound:

  • Alert Personnel : Immediately alert others in the area.

  • Ventilate : Ensure the area is well-ventilated; use a chemical fume hood if the spill is contained within it[1].

  • Absorb : Contain and absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[7].

  • Collect : Carefully sweep or scoop up the absorbed material and place it into a sealable bag or container[7].

  • Dispose : Label the container as "Hazardous Waste" with the chemical name and manage it for disposal along with other halogenated waste[7].

  • Decontaminate : Clean the spill area thoroughly.

  • Emergency : For large spills or if you feel unwell after a spill, evacuate the area and contact your institution's emergency response number and EHS department immediately[1][7].

VII. Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Waste Generation & Handling cluster_1 Phase 2: Storage & Accumulation cluster_2 Phase 3: Final Disposal start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated, Compatible, and Labeled Container segregate->container close_container Keep Container Tightly Closed container->close_container store_saa Store in Designated SAA (Cool, Dry, Ventilated) close_container->store_saa secondary Use Secondary Containment store_saa->secondary check_fill Monitor Fill Level (≤ 3/4 Full) secondary->check_fill check_fill->close_container Not Full request_pickup Request Waste Pickup from EHS check_fill->request_pickup Container Full ehs_pickup EHS Collects Waste request_pickup->ehs_pickup incineration Transport to Licensed Facility for High-Temp Incineration ehs_pickup->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3,4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides critical safety and logistical guidance for the handling and disposal of 3,4-Dichloro-4'-fluorobenzophenone. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (in open air) Chemical splash goggles and face shieldNitrile rubber gloves (double-gloved recommended)Fully buttoned lab coatNIOSH/MSHA or European Standard EN 136 approved respirator
Weighing/Transfer (in fume hood) Chemical splash gogglesNitrile rubber glovesFully buttoned lab coatNot generally required if fume hood is functioning properly
Solution Preparation Chemical splash goggles and face shieldNitrile rubber glovesFully buttoned lab coatUse in a well-ventilated area or fume hood
Reaction Monitoring/Work-up Chemical splash gogglesNitrile rubber glovesFully buttoned lab coatUse in a well-ventilated area or fume hood
Handling Contaminated Waste Chemical splash gogglesNitrile rubber glovesFully buttoned lab coatNot generally required

Note: Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most up-to-date information.[2][3][4]

Operational Plan for Handling

A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

2.2. Weighing and Transfer:

  • Whenever possible, perform all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.

  • Use a dedicated set of spatulas and weighing boats.

  • Clean all equipment thoroughly after use.

2.3. Solution Preparation and Use:

  • Prepare solutions in a well-ventilated area, preferably within a fume hood.

  • Add the solid compound to the solvent slowly to avoid splashing.

  • Ensure that all containers are clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to protect the environment.

3.1. Waste Segregation:

  • Designate a specific, labeled waste container for all solid waste contaminated with this compound, including weighing boats, gloves, and paper towels.

  • Collect all liquid waste containing this compound in a separate, labeled, and sealed container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.

3.2. Disposal Procedure:

  • Dispose of all waste containing this compound through an approved hazardous waste disposal program.[1][6]

  • Do not pour any waste containing this chemical down the drain.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

4.1. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[7]

4.2. Spill Response:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

Visual Guides

The following diagrams illustrate key decision-making and response workflows for handling hazardous chemicals.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_action Action start Identify Chemical (this compound) sds Consult Safety Data Sheet (SDS) start->sds task Identify Task (Weighing, Solution Prep, etc.) sds->task eye Eye/Face Protection (Goggles/Face Shield) task->eye Assess Splash/Aerosol Risk hand Hand Protection (Nitrile Gloves) task->hand Assess Contact Risk body Body Protection (Lab Coat) task->body Standard Lab Practice resp Respiratory Protection (Respirator if needed) task->resp Assess Inhalation Risk proceed Proceed with Task Safely eye->proceed hand->proceed body->proceed resp->proceed

Caption: PPE Selection Workflow for Chemical Handling.

Chemical_Spill_Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Size, Location, Hazard) evacuate->assess small_spill Small, Manageable Spill? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes large_spill Large or Hazardous Spill small_spill->large_spill No contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup dispose Dispose of Waste Properly cleanup->dispose report Report the Incident dispose->report emergency Activate Emergency Response (Call EHS) large_spill->emergency emergency->report

Caption: Chemical Spill Response Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.